Product packaging for Fenazaquin(Cat. No.:CAS No. 120928-09-8)

Fenazaquin

Katalognummer: B1672487
CAS-Nummer: 120928-09-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: DMYHGDXADUDKCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fenazaquin ( 120928-09-8) is a quinazoline compound that functions as a potent acaricide and insecticide in agricultural research applications . Its primary mode of action is the inhibition of mitochondrial electron transport at complex I (IRAC MoA class 21A), disrupting energy production and leading to the death of target pests . This compound is highly effective against a broad spectrum of mite species, including those from the genera Eutetranychus , Panonychus , and Tetranychus (e.g., spider mites), which commonly infest fruits, nuts, and ornamental plants . From a research perspective, this compound demonstrates significant value in resistance management studies. It exhibits no known cross-resistance with many other pesticide classes and has shown synergistic effects when formulated in combination with compounds such as abamectin and emamectin benzoate . Its physicochemical profile includes high lipophilicity (Log P of 5.51) and low aqueous solubility, characteristics that are critical for studying its environmental fate and application efficacy . Metabolism studies, including those using the model soil fungus Aspergillus niger , indicate that this compound undergoes oxidative transformation, a process that can be inhibited by cytochrome P450 inhibitors like piperonyl butoxide . This product is strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O B1672487 Fenazaquin CAS No. 120928-09-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline
Source PubChem
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InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3
Source PubChem
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InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4040476
Record name Fenazaquin
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Molecular Weight

306.4 g/mol
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Solubility

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C), In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C
Record name Fenazaquin
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Density

1.16
Record name Fenazaquin
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Vapor Pressure

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C
Record name Fenazaquin
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Color/Form

Colorless crystals

CAS No.

120928-09-8
Record name Fenazaquin
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Record name Fenazaquin [ISO]
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Record name 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline
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Melting Point

77.5-80 °C
Record name Fenazaquin
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of fenazaquin. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application.

Chemical and Physical Properties

This compound is a quinazoline acaricide and insecticide.[1][2] Its physicochemical properties are summarized in the table below, providing a quantitative basis for understanding its behavior in various systems.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O[3]
Molecular Weight 306.4 g/mol [3]
CAS Number 120928-09-8[3][4]
IUPAC Name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[3]
Appearance Colorless crystals[3]
Melting Point 77.5-80 °C[3][5]
Water Solubility 0.1 - 0.2 ppm[5]
Solubility in Organic Solvents (g/L at 23 °C) In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100[3]
Vapor Pressure 3.4 x 10⁻³ mPa (2.55 x 10⁻⁸ mm Hg) at 25 °C[3]
LogP (Octanol-Water Partition Coefficient) 5.51 at 20 °C[3]
pKa 2.44[3]
Density 1.16 g/cm³[3]

Chemical Structure

This compound is a member of the quinazoline chemical class.[2][6] Its structure features a quinazoline ring linked via an ether bond to a phenethyl group, which is substituted with a tert-butyl group.

Structure of this compound:

Caption: Chemical structure of this compound.

Experimental Protocols

Several synthetic routes for this compound have been described. A common method involves the reaction of 4-hydroxyquinazoline with a halogenated 4-tert-butylphenylethane derivative.

Protocol 1: Synthesis from 4-tert-butylbenzene ethanol [1][7]

  • Bromination of 4-tert-butylbenzene ethanol: 4-tert-butylbenzene ethanol is reacted with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction mixture is stirred for 3-5 hours at 25 °C.

  • Purification of the intermediate: The resulting intermediate, 2-(4-tert-butyl-phenyl)bromoethane, is purified through precipitation, dissolution in dichloromethane, washing, and column chromatography.

  • Condensation with 4-hydroxyquinazoline: The purified intermediate is then reacted with 4-hydroxyquinazoline in an organic solvent. The reaction is carried out at a temperature ranging from 0 to 100 °C.

  • Final product isolation: After the reaction is complete, the organic solvent is removed. The crude product is then washed and recrystallized to yield the final this compound product.

Protocol 2: Green Synthesis Method [8]

  • Chlorination of 4-hydroxyquinazoline: 4-hydroxyquinazoline is suspended in an organic solvent with N,N-dimethylformamide as a catalyst. A chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is added dropwise at a temperature between -5 °C and 120 °C.

  • Removal of chlorinating agent: After the reaction, the excess chlorinating agent is removed by heating.

  • Condensation with p-tert-Butylphenethyl alcohol: A solution of p-tert-butylphenethyl alcohol in an organic solvent is added dropwise to the reaction mixture at a temperature between 0 °C and 100 °C.

  • Work-up: The reaction is held at temperature for 2 hours, after which the organic solvent is removed. The final product is obtained after washing and recrystallization.

Several analytical methods are available for the detection and quantification of this compound in various matrices.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [9]

  • Principle: This is an enforcement analytical method for determining this compound residues in plant commodities.

  • Procedure:

    • Extraction of this compound from the sample matrix.

    • Separation of this compound from other components using a reversed-phase HPLC column.

    • Detection and quantification using a tandem mass spectrometer. The ion transitions monitored for this compound are m/z 307.0 → 161.2 for quantitation and m/z 307.0 → 147.2 for confirmation.[5]

  • Limit of Quantitation (LOQ): 0.01 ppm.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS) [10]

  • Principle: This method is used for the determination of this compound in environmental samples like water and soil.

  • Procedure:

    • Sample preparation, which may include extraction and cleanup steps.

    • Injection of the sample into the GC-MS system.

    • Separation of this compound based on its volatility and interaction with the GC column.

    • Detection and quantification by the mass spectrometer.

  • Performance: The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.04 mg/L and 0.14 mg/L, respectively, in a study analyzing irrigation canal water and soil samples.[10]

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][5][6][11] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing mortality in target pests.

G_1 Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone NAD NAD⁺ + H⁺ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 ½ O₂ + 2H⁺ O2->Complex_IV ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: this compound inhibits the mitochondrial electron transport chain at Complex I.

Metabolism

The biotransformation of this compound in biological systems primarily involves cleavage of the ether bond and subsequent oxidation reactions.

The metabolic pathway of this compound involves several key transformations:[3][4][5][12]

  • Ether Bond Cleavage: The primary metabolic step is the cleavage of the ether linkage, resulting in the formation of 4-hydroxyquinazoline and corresponding carboxylic acid derivatives.[3][4][5][12]

  • Oxidation of the Alkyl Side Chain: The tert-butyl group on the phenyl ring can undergo oxidation. One of the methyl groups can be oxidized to form an alcohol (Metabolite F1) or a carboxylic acid (Metabolite F2).[4][5][12]

  • Hydroxylation: Further hydroxylation can occur on the O-ether alkyl moiety of Metabolite F1 or at the 2-position of the quinazoline ring of Metabolite F2.[5][12]

G_2 Metabolic Pathway of this compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites This compound This compound Ether_Cleavage Ether Bond Cleavage This compound->Ether_Cleavage Side_Chain_Oxidation Side Chain Oxidation This compound->Side_Chain_Oxidation Hydroxyquinazoline 4-Hydroxyquinazoline Ether_Cleavage->Hydroxyquinazoline Carboxylic_Acid_Derivatives Carboxylic Acid Derivatives (AN-1) Ether_Cleavage->Carboxylic_Acid_Derivatives Alcohol_Metabolite Alcohol Metabolite (F1) Side_Chain_Oxidation->Alcohol_Metabolite Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (F2) Side_Chain_Oxidation->Carboxylic_Acid_Metabolite Hydroxylated_F1 Hydroxylated F1 (F-1A) Alcohol_Metabolite->Hydroxylated_F1 Hydroxylation Hydroxylated_F2 Hydroxylated F2 (F-3) Carboxylic_Acid_Metabolite->Hydroxylated_F2 Hydroxylation

Caption: Simplified metabolic pathway of this compound.

References

The Discovery and Synthesis of Fenazaquin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Acaricide's Chemical and Biological Profile for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenazaquin, a quinazoline-based acaricide and insecticide, has garnered significant attention for its potent and specific mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pest management. The document includes a thorough examination of its chemical and physical properties, a detailed protocol for its laboratory synthesis, and an in-depth analysis of its mechanism of action as a mitochondrial Complex I inhibitor. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound, with the IUPAC name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, was first reported in 1992 and introduced in 1993.[1] It belongs to the quinazoline class of chemicals and is utilized for the control of mites and whiteflies on a variety of agricultural crops, including almonds, apples, cherries, citrus fruits, hops, and pears.[2][3] this compound exhibits both contact and ovicidal activity, controlling immature and adult mites through both contact and ingestion.[2][3] Its unique mode of action, which involves the inhibition of mitochondrial electron transport, makes it an important tool in integrated pest management (IPM) strategies, particularly in managing resistance to other classes of pesticides.[2][4]

Chemical and Physical Properties

This compound is a colorless crystalline solid with low water solubility and a high octanol-water partition coefficient, indicating its lipophilic nature.[2][5] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
IUPAC Name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[5]
CAS Number 120928-09-8[5]
Molecular Formula C₂₀H₂₂N₂O[5]
Molecular Weight 306.4 g/mol [5]
Melting Point 77.5-80 °C[5]
Vapor Pressure 3.4 x 10⁻³ mPa at 25 °C[5]
Solubility in Water 0.1 - 0.2 mg/L[2]
LogP (Kow) 5.51 - 5.7[2][5]
pKa 2.44[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the key final step involving the etherification of 4-hydroxyquinazoline with a substituted phenethyl bromide. The overall synthesis workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Final Synthesis A 4-tert-butylbenzene ethanol C 2-(4-tert-butylphenyl)bromoethane A->C Bromination B N-bromosuccinimide (NBS) B->C G This compound C->G Etherification D Isatoic Anhydride F 4-hydroxyquinazoline D->F Cyclization E Ammonium Acetate E->F F->G

A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1)

  • To a solution of 4-tert-butylbenzene ethanol (1 equivalent) in a suitable organic solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1-1.5 equivalents).[1][6]

  • The reaction mixture is stirred at room temperature for 3-5 hours.[6]

  • Upon completion, the reaction mixture is washed with water and the organic layer is separated.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-(4-tert-butylphenyl)bromoethane.[6]

Step 2: Synthesis of 4-hydroxyquinazoline (Intermediate 2)

  • A mixture of isatoic anhydride (1 equivalent), triethyl orthoformate (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is heated to reflux for 4 hours.[7]

  • After cooling, the solid product is collected by filtration.[7]

  • The collected solid is washed with ethanol and recrystallized from ethanol to yield pure 4-hydroxyquinazoline.[7]

Step 3: Synthesis of this compound

  • To a mixture of 4-hydroxyquinazoline (1 equivalent) in an organic solvent, add a base to facilitate the reaction.

  • The mixed liquor of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1) is then added dropwise to the reaction mixture at a temperature ranging from 0 to 100 °C.[6]

  • The reaction is allowed to proceed for 2-4 hours with stirring.[6]

  • After the reaction is complete, the organic solvent is removed under reduced pressure.

  • The residue is washed and recrystallized to obtain the final product, this compound.[6]

Mode of Action: Inhibition of Mitochondrial Complex I

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][5] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, mortality in the target pest.[8]

Mode_of_Action cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e⁻ CoQ Coenzyme Q Complex_I->CoQ e⁻ Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H⁺ pumping Complex_III Complex III CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->Proton_Gradient H⁺ pumping Complex_IV Complex IV CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->Proton_Gradient H⁺ pumping H2O H₂O O2->H2O This compound This compound This compound->Complex_I Inhibition ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP

Signaling pathway showing this compound's inhibition of Complex I.
Experimental Protocol: Mitochondrial Complex I Activity Assay

The following protocol is a general method to determine the activity of mitochondrial Complex I and can be used to assess the inhibitory effect of this compound. This assay measures the decrease in NADH absorbance at 340 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADH solution

  • Ubiquinone (Coenzyme Q₁) solution

  • This compound solution of varying concentrations

  • Rotenone (a known Complex I inhibitor, for positive control)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Isolate mitochondria from a suitable source (e.g., rat liver, insect tissues) using standard differential centrifugation methods.

  • Prepare the reaction mixture in a cuvette containing the assay buffer and ubiquinone.

  • Add the isolated mitochondria to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30 °C).

  • To measure the inhibitory effect, add different concentrations of this compound to the cuvettes and incubate. A control with no inhibitor and a positive control with rotenone should be included.

  • Initiate the reaction by adding NADH to the cuvette.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of NADH oxidation is proportional to the Complex I activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.

Toxicology Profile

The toxicity of this compound has been evaluated in various organisms. It is classified as moderately hazardous (Class II) by the World Health Organization.[5] A summary of its acute toxicity data is presented in Table 2.

SpeciesRouteValueReference
Rat Oral LD₅₀134 mg/kg[3]
Mouse Oral LD₅₀1480 mg/kg[3]
Rabbit Dermal LD₅₀>5000 mg/kg[3]
Rat Inhalation LC₅₀>1.9 mg/L[3]
Bobwhite Quail Oral LD₅₀1747 mg/kg[8]
Rainbow Trout LC₅₀ (96h)3.9 µg/L[8]
Daphnia magna EC₅₀ (48h)5.6 µg/L[8]

Studies on chronic toxicity and reproductive effects have also been conducted. In a two-generation reproductive toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) for parental toxicity was 5 mg/kg bw/day, based on decreased body weight gain and clinical signs at higher doses.[3] The NOAEL for effects on reproduction and offspring was 25 mg/kg bw/day.[3] In developmental toxicity studies in rats, the maternal NOAEL was 10 mg/kg bw/day, and the developmental NOAEL was 40 mg/kg bw/day, with no evidence of teratogenicity.[3]

Conclusion

This compound remains a significant tool in modern agriculture due to its specific and potent acaricidal and insecticidal properties. Its mechanism of action as an inhibitor of mitochondrial Complex I provides an alternative to other pesticide classes, aiding in resistance management. This technical guide has provided a detailed overview of its discovery, a practical protocol for its synthesis, and a clear elucidation of its mode of action, supported by quantitative data and visual diagrams. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and pest management, facilitating further research and application of this important compound.

References

Fenazaquin's Mode of Action on Mitochondrial Complex I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide widely utilized for the control of mites and other pests in agricultural settings.[1][2] Its efficacy stems from a highly specific and potent mode of action: the disruption of cellular respiration through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms, experimental validation, and cellular consequences of this compound's interaction with this critical enzyme.

Mitochondrial complex I is the first and largest enzyme complex of the electron transport chain (ETC), playing a central role in cellular energy production.[6][7] It catalyzes the oxidation of NADH and the reduction of ubiquinone, coupling this redox reaction to the translocation of protons across the inner mitochondrial membrane. This process is fundamental for generating the proton-motive force that drives ATP synthesis.[8][9] By targeting complex I, this compound effectively cripples the cell's primary energy-generating pathway, leading to metabolic collapse and cell death.[2]

Molecular Mechanism of Inhibition

This compound acts as a potent, non-covalent inhibitor of mitochondrial complex I.[3][10] Its inhibitory action is analogous to that of other well-known complex I inhibitors, such as rotenone and pyridaben.[11][12]

Binding Site: Structural and competitive binding studies indicate that this compound binds within a long, hydrophobic channel that constitutes the ubiquinone-binding pocket of complex I.[9][13] The potency of this compound and other inhibitors in displacing radiolabeled this compound from its binding site in electron transport particles (ETP) correlates strongly with their ability to inhibit NADH:ubiquinone oxidoreductase activity, confirming that this binding event is responsible for the observed inhibition.[12] While the binding sites for this compound and rotenone overlap, they may not be identical, suggesting subtle differences in their interaction with the complex.[10]

Consequences of Inhibition: The binding of this compound to complex I physically obstructs the electron transfer pathway, specifically preventing the transfer of electrons from the terminal iron-sulfur cluster (N2) to the ubiquinone molecule. This leads to a cascade of downstream effects:

  • Blocked Electron Flow: The oxidation of NADH is halted, leading to an accumulation of NADH and a depletion of NAD+.[10]

  • Cessation of Proton Pumping: The conformational changes in complex I required for proton translocation are prevented, diminishing the proton gradient across the inner mitochondrial membrane.[8]

  • Decreased ATP Synthesis: The reduced proton-motive force leads to a sharp decline in ATP production by ATP synthase (Complex V).[2]

  • Increased Oxidative Stress: The blockage of the electron transport chain can lead to the premature leakage of electrons, particularly from the flavin mononucleotide (FMN) site and iron-sulfur clusters, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This oxidative damage is a significant contributor to the toxicity of complex I inhibitors.[11]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize key quantitative data regarding the inhibitory effects of this compound.

Table 1: Comparative Toxicity and Inhibitory Potency of Mitochondrial Complex I Inhibitors

Compound Target Organism/Cell Line Endpoint Value Reference
This compound Neuroblastoma cells Toxicity 4th most toxic (Pyridaben > Rotenone > Fenpyroximate > this compound > Tebunfenpyrad) [11]
This compound Tetranychus urticae (Two-spotted spider mite) Resistance Fold (Lab Selected) 166.49-fold [14]
This compound Apis mellifera (Honeybee) larvae Acute LD50 1.786 µ g/larva [15]
This compound Apis mellifera (Honeybee) larvae Chronic LD50 1.213 µ g/larva [15]

| this compound | Bovine heart mitochondria (ETP) | Inhibition of NADH:ubiquinone oxidoreductase | IC50 in the range of 1-10 nM |[12] |

Table 2: Binding Characteristics of this compound to Mitochondrial Complex I

Radioligand Preparation Assay Type Key Finding Reference
[³H]this compound Bovine heart ETP Filtration Assay Specific binding displaced by 2 µM rotenone, indicating a shared or overlapping binding site. [12]

| Tritiated diazirinyl analog of this compound | Bovine heart ETP | Photoaffinity Labeling | Irreversible specific binding, protectable with rotenone, labeling a 22-24 kDa protein region. |[12] |

Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound on mitochondrial function. Below are representative protocols for key assays.

Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted from methodologies for Seahorse XF Analyzers and Clark-type electrodes to assess the impact of this compound on oxygen consumption rates (OCR) in isolated mitochondria or intact cells.[16][17][18]

1. Preparation of Isolated Mitochondria (from tissue or cultured cells): a. Homogenize fresh tissue or harvested cells gently in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2).[19] b. Centrifuge the homogenate at a low speed (e.g., 300 x g for 3 minutes) to pellet nuclei and cell debris.[19] c. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 6000 x g for 10 minutes) to pellet the mitochondria.[19] d. Wash the mitochondrial pellet by resuspending in isolation buffer without BSA and repeating the high-speed centrifugation. e. Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer (e.g., MiR05) and determine the protein concentration using a standard method like the Bradford assay.[19]

2. Respirometry Assay (Seahorse XF Example): a. Seed isolated mitochondria (e.g., 10 µ g/well ) or adherent cells (e.g., 0.6 x 10⁴ cells/well) onto the appropriate Seahorse microplate.[16][18] b. Replace culture medium with pre-warmed assay medium (e.g., XF DMEM, pH 7.4) supplemented with substrates like glucose, pyruvate, and glutamine.[16] c. Place the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay. d. Load the injector ports of the sensor cartridge with the compounds for sequential injection:

  • Port A: this compound (at desired concentrations) or vehicle control.
  • Port B: Oligomycin (e.g., 1-2 µM), an ATP synthase inhibitor, to measure ATP-linked respiration.
  • Port C: FCCP (e.g., 1 µM), a protonophore, to measure maximal respiration.
  • Port D: Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 0.5 µM), inhibitors of Complex I and III, to measure non-mitochondrial respiration.[16] e. Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

3. Data Analysis: a. Calculate key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. b. The injection of this compound should cause a dose-dependent decrease in basal respiration, which is indicative of Complex I inhibition.

Protocol 2: Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This protocol measures the specific activity of Complex I by monitoring the oxidation of NADH.[20][21][22]

1. Reagents and Buffers: a. Assay Buffer: 25 mM Potassium Phosphate (or MOPS/KCl buffer), pH 7.4. b. Substrate: 200 µM NADH. c. Electron Acceptor: 100 µM Ubiquinone-1 (Coenzyme Q₁). d. Inhibitors: 5 µM Antimycin A (to block Complex III), 2 mM KCN (to block Complex IV). e. Sample: Isolated mitochondria or sub-mitochondrial particles (SMPs) at a concentration of ~25 µg/mL.

2. Assay Procedure: a. Set a spectrophotometer to 340 nm and maintain the cuvette holder at a constant temperature (e.g., 30°C). b. In a 1 mL cuvette, add the assay buffer, antimycin A, KCN, and ubiquinone-1. c. Add the mitochondrial sample and incubate for 2-3 minutes to allow for temperature equilibration and pre-inhibition of other complexes. d. To measure the effect of this compound, add the desired concentration of the inhibitor (dissolved in a suitable solvent like DMSO) and incubate for an additional 5 minutes. A parallel control cuvette should receive the vehicle only. e. Initiate the reaction by adding NADH. f. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to Complex I activity.

3. Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). b. Use the Beer-Lambert law and the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert this rate into nmol NADH oxidized/min/mg mitochondrial protein. c. Compare the activity in the presence and absence of this compound to determine the percent inhibition and calculate the IC₅₀ value.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Action

Fenazaquin_Action_Pathway This compound This compound Binding Binds to Ubiquinone Binding Pocket This compound->Binding ComplexI Mitochondrial Complex I Block Inhibition of NADH Oxidation & Electron Transport ComplexI->Block Inhibition Binding->ComplexI Proton Decreased Proton Pumping Block->Proton ROS Increased Oxidative Stress (ROS Production) Block->ROS ATP Reduced ATP Synthesis Proton->ATP Death Metabolic Collapse & Cell Death ATP->Death ROS->Death

Caption: Logical flow of this compound's inhibitory action on Complex I.

Experimental Workflow: Mitochondrial Respiration Assay

Mito_Stress_Test_Workflow Start Cells or Mitochondria + Substrates Measure1 Measure Basal Respiration (OCR) Start->Measure1 Inject1 Inject this compound Measure1->Inject1 Measure2 Measure Inhibited Respiration Inject1->Measure2 Inject2 Inject Oligomycin Measure2->Inject2 Measure3 Measure Proton Leak Inject2->Measure3 Inject3 Inject FCCP Measure3->Inject3 Measure4 Measure Maximal Respiration Inject3->Measure4 Inject4 Inject Rotenone + Antimycin A Measure4->Inject4 Measure5 Measure Non-Mitochondrial Respiration Inject4->Measure5

Caption: Sequential workflow for a mitochondrial stress test.

Experimental Workflow: Complex I Activity Assay

ComplexI_Assay_Workflow cluster_0 Assay Components cluster_1 Reaction & Measurement Mito Isolated Mitochondria or SMPs Initiate Initiate with NADH (Substrate) Mito->Initiate Inhibitors Antimycin A (CIII) + KCN (CIV) Inhibitors->Initiate Acceptor Ubiquinone-1 (Electron Acceptor) Acceptor->Initiate This compound This compound (Test Inhibitor) This compound->Initiate Measure Monitor Absorbance Decrease at 340 nm Initiate->Measure

Caption: Workflow for a spectrophotometric Complex I activity assay.

References

Fenazaquin: A Comprehensive Toxicological Profile for the Scientific Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of fenazaquin, a quinazoline acaricide. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document synthesizes key findings on the acute, subchronic, and chronic toxicity of this compound, as well as its effects on carcinogenicity, genotoxicity, reproductive and developmental processes, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are described. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of this compound.

Executive Summary

This compound is an acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1][2][3] Toxicological evaluation across various species, including rats, mice, hamsters, rabbits, and dogs, has been conducted to establish its safety profile. The primary toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[4] Testicular toxicity has been noted in hamsters.[4] this compound is not considered to be genotoxic in vivo, nor is it classified as a carcinogen in rats or male hamsters.[4] Additionally, it is not teratogenic and does not exhibit immunotoxicity.[4][5] While an acute neurotoxicity study did not reveal neurotoxic effects at the highest doses tested, some clinical signs were observed at high dose levels in other studies.[5][6]

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[7] It is not a skin or eye irritant and is not a skin sensitizer.[4]

Table 1: Acute Toxicity of this compound

Study TypeSpeciesRouteLD50 / LC50Toxicity Category
OralRatOral134 mg/kg bw[4]II[7]
OralMouseOral1480 mg/kg bw[4]-
OralHamsterOral812 mg/kg bw[4]-
DermalRabbitDermal>5000 mg/kg bw[4]IV[7]
InhalationRatInhalation>1.9 mg/L[4]III[7]
Skin IrritationRabbitDermalNon-irritating[4]III[7]
Eye IrritationRabbitOcularNon-irritating[4]-
Dermal SensitizationGuinea PigDermalNon-sensitizing[4]-
Experimental Protocols: Acute Toxicity

Acute Oral Toxicity (as per OECD Guideline 423): The study is conducted using a stepwise procedure with a minimum number of animals. The substance is administered orally to a group of experimental animals (typically rats) at one of the defined doses. Observations for signs of toxicity and mortality are made for at least 14 days. The LD50 is then estimated based on the observed mortality.

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to the shaved skin of rabbits at a limit dose of 5000 mg/kg body weight. The application site is covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in an inhalation chamber. The concentration is typically at a limit of >1.9 mg/L. Animals are observed for signs of toxicity and mortality during and after exposure for 14 days.

Subchronic and Chronic Toxicity

Repeated oral administration of this compound in rats, hamsters, and dogs primarily resulted in decreased body weight, body weight gain, and food consumption.[4]

Table 2: Subchronic and Chronic Oral Toxicity of this compound

SpeciesDurationStudy TypeNOAELLOAELEffects at LOAEL
Rat90 daysSubchronic9.6 mg/kg bw/day[4]28.7 mg/kg bw/day[4]Decreased body weight, body weight gain, and feed consumption.[4]
Hamster90 daysSubchronic25 mg/kg bw/day[4]50 mg/kg bw/day[4]Lower body weights and body weight gains.[4]
Dog90 daysSubchronic5 mg/kg bw/day[4]15 mg/kg bw/day[4]Decreased body weights and feed consumption.[4]
Rat24 monthsChronic/Carcinogenicity4.5 mg/kg bw/day[4]9.2 mg/kg bw/day[4]Significantly decreased body weight gain.[4]
Hamster78 weeksCarcinogenicity (males)2 mg/kg bw/day[4]15 mg/kg bw/day[4]Lower body weights and decreased body weight gain.[4]
Dog12 monthsChronic5 mg/kg bw/day[4]12 mg/kg bw/day[4]Decreased body weight gain and feed consumption.[4]
Experimental Protocols: Subchronic and Chronic Toxicity

90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered daily in graduated doses to several groups of rodents for a period of 90 days. The administration is typically via the diet or by gavage. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.

Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452/451): Similar to the 90-day study, the test substance is administered daily to animals (typically rats and mice) for a longer duration (e.g., 18-24 months). In addition to the endpoints measured in the subchronic study, this study specifically evaluates the potential of the substance to cause cancer through detailed histopathological examination of all organs and tissues.

Genotoxicity

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays. While some in vitro studies showed equivocal responses, the in vivo assays were consistently negative. The overall weight of evidence indicates that this compound is unlikely to be genotoxic in vivo.[4][8]

Table 3: Genotoxicity of this compound

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames test)Salmonella typhimuriumWith and withoutNegative[8]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and withoutEquivocal/Negative[8]
In vitro Forward Mutation AssayMammalian cellsWith and withoutNegative[8]
In vivo/In vitro Unscheduled DNA Synthesis (UDS)Rat hepatocytes-Negative[8]
In vivo Micronucleus AssayMouse bone marrow-Negative[8]
Experimental Protocols: Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a medium lacking the essential amino acid.[9][11] A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.[2][12] Bone marrow or peripheral blood is collected at specific time points after treatment.[12] Erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance has caused chromosomal damage.[2]

Carcinogenicity

Long-term carcinogenicity studies in rats and male hamsters have shown no evidence of this compound-induced tumors.[4] Based on these findings, this compound is not considered to pose a carcinogenic risk to humans.[4][7]

Table 4: Carcinogenicity of this compound

SpeciesDurationRouteNOAELConclusion
Rat24 monthsDietary18.3 mg/kg bw/day[4]Not carcinogenic[4]
Hamster (male)78 weeksGavage30 mg/kg bw/day[4]Not carcinogenic[4]

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant.[4][13]

Table 5: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (Parental/Maternal)NOAEL (Offspring/Fetal)Key Findings
Two-Generation ReproductionRat5 mg/kg bw/day[4]25 mg/kg bw/day[4]Parental toxicity at 25 mg/kg bw/day (decreased body weight gain and clinical signs). No effects on reproduction or offspring at the highest dose tested.[4]
Developmental ToxicityRat10 mg/kg bw/day[4]40 mg/kg bw/day[4]Maternal toxicity at 40 mg/kg bw/day (decreased body weight gain and feed consumption). No embryo/fetal toxicity or teratogenicity.[4]
Developmental ToxicityRabbit13 mg/kg bw/day[4]60 mg/kg bw/day[4]Maternal toxicity at 60 mg/kg bw/day (lower feed consumption). No embryo/fetal toxicity or teratogenicity.[4]
Experimental Protocols: Reproductive and Developmental Toxicity

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416): The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.[8][14] The F1 generation is then selected and also administered the test substance through to the production of an F2 generation.[14] Endpoints evaluated include parental clinical signs, body weight, food consumption, mating performance, fertility, gestation length, parturition, and lactation.[8] Offspring are assessed for viability, sex ratio, body weight, and developmental landmarks.[8] Gross and histopathological examinations are performed on parental animals and selected offspring.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant females (rats or rabbits) are administered the test substance daily during the period of organogenesis.[1][15] Just before birth, the females are euthanized, and the uterine contents are examined. Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[15] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[15]

Neurotoxicity

An acute neurotoxicity study in rats did not show any evidence of neurotoxicity at the highest doses tested.[5]

Table 6: Neurotoxicity of this compound

Study TypeSpeciesNOAELKey Findings
Acute NeurotoxicityRat120 mg/kg bw (highest dose tested)[5]No evidence of neurotoxicity. Systemic toxicity (decreased body weight and feed consumption) was observed at 60 mg/kg bw.[5]
Experimental Protocol: Acute Neurotoxicity Screening Battery

Acute Neurotoxicity Study (as per OECD Guideline 424): This study is designed to detect and characterize potential neurotoxic effects after a single exposure.[4][12] It includes a Functional Observational Battery (FOB) , motor activity assessment, and neuropathology.

The FOB is a non-invasive assessment of nervous system function and includes:

  • Home cage observations: Posture, activity level, and any bizarre or unusual behaviors.[9][16]

  • Handling observations: Ease of removal from the cage, muscle tone, and reaction to handling.[16]

  • Open field observations: Gait, arousal, and the presence of tremors or convulsions.[9][16]

  • Sensory and reflex tests: Approach and touch responses, pupillary reflex, and startle response.[17]

  • Neuromuscular tests: Grip strength and landing foot splay.[17]

  • Autonomic assessments: Body temperature, salivation, and piloerection.[17]

Motor activity is measured using an automated device to quantify locomotor activity.

Neuropathology involves the microscopic examination of tissues from the central and peripheral nervous systems to identify any treatment-related lesions.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[14][18] The subsequent oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways, ultimately leading to cell death.[10]

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Fenazaquin_Toxicity_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Part of ATP ATP Synthesis Complex_I->ATP Decreased ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Results in

Caption: this compound-induced mitochondrial dysfunction pathway.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted in accordance with international guidelines. The primary toxic effects are related to decreased body weight and food consumption at high doses. This compound is not genotoxic in vivo, not carcinogenic in rats and male hamsters, and not a reproductive or developmental toxicant. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to cellular energy depletion and oxidative stress. The established No-Observed-Adverse-Effect Levels (NOAELs) from the various toxicity studies provide a basis for the risk assessment and the establishment of safe exposure levels for humans.

References

An In-depth Technical Guide to the Soil Degradation Pathway of Fenazaquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of fenazaquin in the soil matrix. It details the primary degradation pathways, identifies key metabolites, summarizes degradation kinetics, and outlines standardized experimental protocols for regulatory and research purposes.

Introduction

This compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl-ether) is a broad-spectrum contact acaricide and insecticide from the quinazoline class.[1] Its efficacy in controlling mite populations makes it valuable in agriculture. However, understanding its environmental persistence and degradation is critical for assessing ecological risk. When applied in agricultural settings, soil becomes the ultimate sink for this compound residues.[2] The degradation of this compound in soil is a complex process governed by a combination of microbial (biotic) and chemical (abiotic) mechanisms, which determine its persistence, mobility, and the nature of the terminal residues.[3][4]

Summary of Degradation Kinetics

This compound is classified as moderately persistent in soil.[1] Its degradation half-life (DT50) varies significantly depending on environmental conditions, including soil type, temperature, moisture, and exposure to sunlight.[3][5] The dissipation generally follows first-order kinetics.[2]

A summary of reported DT50 values from various laboratory and field studies is presented below.

Table 1: Summary of this compound Degradation Half-Life (DT50) in Soil

Study ConditionSoil TypeDT50 (Days)Reference
Aerobic LaboratorySandy Loam51[1]
Aerobic LaboratoryMultiple Types26 - 75[1]
Aerobic LaboratoryMultiple Types51 - 123.8[6]
Aerobic LaboratorySandy Loam28.9 - 30.1[2]
Field StudySandy Loam31.4 - 32.0[2]
Field StudyNot Specified11 - 44[6]
Field StudyNot Specified2.4 - 3.4[7][8]
Soil Surface PhotolysisSandy Loam15 (in summer sunlight)[1]

Primary Degradation Pathways

The degradation of this compound in soil proceeds through two principal routes: aerobic microbial degradation and abiotic photolysis on the soil surface. The central transformation in both pathways is the cleavage of the ether linkage connecting the quinazoline and the 4-tert-butylphenyl moieties.[1][6]

In aerobic soil environments, microbial activity is the primary driver of this compound transformation.[3] The degradation cascade involves several key reactions:

  • Hydrolysis: The initial and rate-determining step is often the cleavage of the ether linkage.[1]

  • Hydroxylation: The quinazoline ring system can undergo hydroxylation.[1]

  • Oxidation: The tertiary butyl group and the phenethyl alcohol formed after ether cleavage are subject to oxidation.[1]

These processes lead to the formation of several metabolites, with the ultimate fate being mineralization to carbon dioxide (CO2) or incorporation into soil-bound residues.[1] One of the major metabolites identified under these conditions is 2-oxy-fenazaquin.[1]

Aerobic Degradation Pathway of this compound Aerobic Degradation Pathway of this compound This compound This compound EtherCleavage Microbial Hydrolysis (Ether Linkage Cleavage) This compound->EtherCleavage Primary Step Oxidation_Fen Oxidation This compound->Oxidation_Fen QuinazolineMoiety Quinazoline Moiety EtherCleavage->QuinazolineMoiety TButylMoiety tert-Butylphenyl Moiety EtherCleavage->TButylMoiety Hydroxylation Hydroxylation QuinazolineMoiety->Hydroxylation Oxidation_TButyl Oxidation TButylMoiety->Oxidation_TButyl Quinazolin_4_ol Quinazolin-4-ol Hydroxylation->Quinazolin_4_ol EndProducts CO2 + Bound Residues Quinazolin_4_ol->EndProducts Mineralization Oxythis compound 2-oxy-fenazaquin (Major Metabolite) Oxidation_Fen->Oxythis compound Oxythis compound->EndProducts Mineralization OtherMetabolites Further Metabolites Oxidation_TButyl->OtherMetabolites OtherMetabolites->EndProducts Mineralization Photolytic Degradation Pathway of this compound Photolytic Degradation Pathway of this compound on Soil Surface This compound This compound PhotoCleavage Photolytic Cleavage (Ether Linkage) This compound->PhotoCleavage Sunlight Sunlight (hν) Sunlight->PhotoCleavage Hydroxyquinazoline 4-hydroxyquinazoline PhotoCleavage->Hydroxyquinazoline from Quinazoline ring TBPE TBPE* PhotoCleavage->TBPE from Phenyl ring AceticAcid 4-tert-butylphenylacetic acid TBPE->AceticAcid Styrene 4-tert-butylstyrene (Volatile) TBPE->Styrene Experimental Workflow for Soil Degradation Study General Experimental Workflow for a Laboratory Degradation Study start Prepare & Characterize Soil spike Spike Soil with ¹⁴C-Fenazaquin start->spike split Divide Samples spike->split aerobic Aerobic Incubation (Dark, 20°C) split->aerobic Aerobic Study photolysis Photolysis Incubation (Light, 20°C) split->photolysis Photolysis Study dark_control Dark Control (Dark, 20°C) split->dark_control Control sampling Periodic Sampling aerobic->sampling volatiles Trap Volatiles (CO₂, Organics) aerobic->volatiles photolysis->sampling photolysis->volatiles dark_control->sampling dark_control->volatiles extraction Solvent Extraction sampling->extraction analysis Quantification (LSC, HPLC) extraction->analysis identification Metabolite ID (LC-MS/MS, NMR) analysis->identification If Metabolite >10%

References

Bioavailability of Fenazaquin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bioavailability of the acaricide fenazaquin in plants. This compound, a quinazoline-based mitochondrial electron transport inhibitor, is primarily used for the control of mites on a variety of agricultural crops. Understanding its uptake, translocation, metabolism, and the factors influencing these processes is critical for assessing its efficacy, potential for residue accumulation, and environmental fate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with this compound and its class of compounds in plants.

Introduction

This compound is a contact and ingested acaricide with ovicidal activity. Its mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). While highly effective against target pests, its interaction with the host plant is a crucial aspect of its overall performance and safety profile. This guide explores the bioavailability of this compound in plants, encompassing its journey from application to potential residue formation.

Uptake and Translocation

Due to its high lipophilicity (log Kow = 5.7), this compound exhibits limited systemic movement within plants[1]. Uptake and translocation are influenced by the application method and the plant species.

  • Foliar Application: When applied to foliage, this compound tends to remain on the surface of the treated leaves with limited penetration into the plant tissues. Studies on apples have shown that the majority of the residue remains in the peel, with very little translocation into the pulp[2]. This indicates that this compound has a low potential for acropetal (upward) or basipetal (downward) movement within the plant's vascular system.

  • Soil Application and Rotational Crops: In rotational crop studies where this compound was applied to bare soil, residues in subsequent crops like lettuce and wheat were generally below the limit of quantification (0.01 mg/kg) at a 120-day plant-back interval[3]. This suggests that root uptake of this compound from the soil is not a significant route of exposure for succeeding crops, especially given its strong adsorption to soil organic matter.

Metabolism in Plants

Metabolism studies have been conducted on several crops, including apples, oranges, grapes, and corn, using 14C-labeled this compound. The primary metabolic pathway involves the cleavage of the ether linkage.

The main metabolites identified are:

  • This compound (Parent Compound): It is typically the major component of the residue found in plants[3].

  • 2-(4-tert-butylphenyl)ethanol (TBPE): A major metabolite formed by the cleavage of the ether bond. This metabolite is considered toxicologically relevant[4][5].

  • Quinazolin-4-ol (4-OHQ): Another product of the ether bond cleavage[4].

Photolysis on the plant surface is also a significant route of degradation for this compound.

Data Presentation

The following tables summarize the available quantitative data on this compound residues in various plant commodities from supervised field trials.

Table 1: this compound and TBPE Residues in Fruiting Vegetables (Greenhouse)

CropApplication Rate (g a.i./ha)PHI (days)This compound Residue Range (mg/kg)TBPE Residue Range (mg/kg)
Sweet Peppers15030.08 - 0.18<0.01
Tomatoes15030.03 - 0.11<0.01
Aubergines15030.03 - 0.11<0.01

Data sourced from EFSA reports on MRL modifications.

Table 2: this compound and TBPE Residues in Strawberries (Greenhouse)

CropApplication Rate (g a.i./ha)PHI (days)This compound Residue Range (mg/kg)TBPE Residue Range (mg/kg)
Strawberries15030.03 - 0.12<0.01

Data sourced from EFSA reports on MRL modifications.

Table 3: Dissipation of this compound in Okra Fruits

Application Rate (g a.i./ha)Half-life (days)
1253.13
2504.43

Data from a study on the effect of household processing on this compound residues in okra fruits.

Experimental Protocols

The following sections describe generalized and specific methodologies for studying the bioavailability of this compound in plants.

General Protocol for Plant Metabolism Study (based on OECD Guideline 501)

This protocol outlines the key steps for a study to determine the nature and magnitude of pesticide residues in plants using a radiolabeled test substance.

  • Test Substance: 14C-labeled this compound, with the radiolabel preferably on a stable part of the molecule.

  • Plant Species: Representative crops from different categories (e.g., fruit, leafy, root).

  • Growth Conditions: Plants are grown under conditions (greenhouse or field) that are representative of normal agricultural practices.

  • Application of Test Substance: The 14C-fenazaquin is applied to the plants in a manner that simulates the intended use (e.g., foliar spray). The application rate should be based on the recommended dosage.

  • Sampling: Plant samples are collected at various time intervals after application, including at the typical harvest time. For fruits, separate samples of peel and pulp may be taken.

  • Sample Processing and Extraction:

    • Surface residues are removed by washing the plant material with a suitable solvent (e.g., acetonitrile/water).

    • The plant material is then homogenized and extracted with a sequence of solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the radioactive residues.

    • Non-extractable residues can be further characterized by enzymatic or chemical hydrolysis.

  • Analysis and Identification of Residues:

    • The total radioactive residue (TRR) in each sample is determined by liquid scintillation counting (LSC) or combustion analysis.

    • The extracts are analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound and its metabolites.

    • Identification of the metabolites is achieved using mass spectrometry (MS), such as LC-MS/MS.

  • Data Reporting: The results are reported as the concentration of this compound and its metabolites in different plant parts at each sampling time, expressed in mg/kg and as a percentage of the TRR.

Specific Analytical Method for this compound and its Metabolites in Plant Matrices

A common method for the quantitative analysis of this compound residues in plant commodities is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Sample Preparation and Extraction:

    • A representative sample of the plant commodity is homogenized.

    • A subsample is extracted with acetonitrile and a mixture of salts (e.g., magnesium sulfate and sodium acetate) in a process often referred to as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[6].

    • The mixture is shaken vigorously and then centrifuged.

  • Clean-up:

    • An aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA - primary secondary amine) to remove interfering matrix components.

    • The mixture is vortexed and centrifuged.

  • LC-MS/MS Analysis:

    • The final extract is filtered and injected into the HPLC-MS/MS system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • The limit of quantitation (LOQ) for this compound in most plant matrices is 0.01 mg/kg[3][5].

Signaling Pathways and Secondary Effects

As a mitochondrial electron transport inhibitor, this compound's primary mode of action is the disruption of cellular respiration in pests. In plants, while not the intended target, inhibition of the mitochondrial electron transport chain can trigger retrograde signaling pathways. These pathways communicate the metabolic state of the mitochondria to the nucleus, leading to changes in gene expression to help the cell adapt to the stress.

While specific studies on this compound-induced signaling in plants are not available, the general mechanism for mitochondrial electron transport inhibitors is understood. Inhibition of Complex I can lead to an over-reduction of the electron transport chain and an increase in the production of reactive oxygen species (ROS). These changes act as signals that can modulate the expression of nuclear genes, including those for alternative oxidase (AOX) and other stress-responsive proteins[7][8].

Visualizations

This compound Metabolism in Plants

fenazaquin_metabolism This compound This compound tbpe 2-(4-tert-butylphenyl)ethanol (TBPE) This compound->tbpe Ether Bond Cleavage ohq Quinazolin-4-ol (4-OHQ) This compound->ohq Ether Bond Cleavage conjugates Further Conjugation/ Degradation Products tbpe->conjugates ohq->conjugates

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Workflow for this compound Residue Analysis

residue_analysis_workflow sample Plant Sample (e.g., fruit, leaves) homogenize Homogenization sample->homogenize extract Extraction (Acetonitrile + Salts - QuEChERS) homogenize->extract cleanup Dispersive SPE Cleanup (d-SPE) extract->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantify Quantification (LOQ = 0.01 mg/kg) analysis->quantify

Caption: General workflow for the analysis of this compound residues in plant matrices.

Mitochondrial Retrograde Signaling

mitochondrial_signaling This compound This compound (Mitochondrial Inhibitor) complex1 Mitochondrial Electron Transport Chain (Complex I) This compound->complex1 Inhibits ros Increased Reactive Oxygen Species (ROS) complex1->ros Leads to signal Retrograde Signal (e.g., ROS, redox state) ros->signal nucleus Nucleus signal->nucleus Translocation gene_expression Altered Gene Expression (e.g., AOX, stress response genes) nucleus->gene_expression Regulates adaptation Cellular Stress Adaptation gene_expression->adaptation

Caption: Putative signaling pathway in plants in response to mitochondrial inhibition.

Conclusion

The bioavailability of this compound in plants is characterized by its persistence on the plant surface, limited translocation, and metabolism primarily through ether bond cleavage. The parent compound, this compound, is the main residue of concern. While direct evidence of its impact on plant signaling pathways is scarce, its mode of action as a mitochondrial electron transport inhibitor suggests a potential for inducing retrograde signaling and stress responses in plants. Further research focusing on quantitative metabolite profiling across a wider range of plant species and environmental conditions would provide a more complete understanding of this compound's behavior in the agroecosystem.

References

An In-depth Technical Guide on the Ecotoxicological Profile of Fenazaquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum acaricide and insecticide belonging to the quinazoline class of chemicals.[1][2] It is utilized in agricultural settings to control a variety of mite and insect pests on crops such as fruits, nuts, and ornamental plants.[2][3][4] The mode of action for this compound is the disruption of mitochondrial respiration through the inhibition of the Complex I electron transport chain (METI).[1][5] While effective against target pests, it is imperative to understand its potential impacts on non-target organisms to ensure its environmentally responsible use. This technical guide provides a comprehensive overview of the known effects of this compound on a range of non-target organisms, presents quantitative toxicity data, and outlines generalized experimental protocols for ecotoxicological assessment.

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][5] This disruption halts the production of ATP, leading to cellular energy depletion and ultimately, mortality in susceptible organisms.[1]

cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_plus_out Intermembrane Space (H+) ComplexI->H_plus_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- H_plus_out2 ComplexIII->H_plus_out2 ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H_plus_out3 ComplexIV->H_plus_out3 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- NAD NAD+ Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate H2O H₂O ADP ADP + Pi ADP->ATP_Synthase H_plus_in Matrix H_plus_in->ATP_Synthase H+ Gradient This compound This compound This compound->ComplexI Inhibition cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis acclimation Acclimation of Test Organisms assignment Random Assignment of Organisms to Test Chambers acclimation->assignment stock_prep Preparation of This compound Stock Solution dilution Serial Dilution to Test Concentrations stock_prep->dilution dilution->assignment exposure 96-hour Exposure (Controlled Conditions) assignment->exposure observation Regular Observation of Mortality & Sublethal Effects exposure->observation analysis Statistical Analysis (e.g., Probit Analysis) observation->analysis lc50 Determination of LC50 Value analysis->lc50 cluster_air Atmosphere cluster_terrestrial Terrestrial Environment cluster_aquatic Aquatic Environment This compound This compound Application (e.g., Foliar Spray) spray_drift Spray Drift This compound->spray_drift soil Soil This compound->soil surface_water Surface Water spray_drift->surface_water soil_degradation Microbial Degradation soil->soil_degradation soil_binding Sorption to Organic Matter soil->soil_binding soil->surface_water Runoff/Erosion sediment Sediment surface_water->sediment Sorption aquatic_degradation Hydrolysis & Microbial Degradation surface_water->aquatic_degradation

References

fenazaquin IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fenazaquin

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mode of action, metabolism, and toxicology of the acaricide this compound. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identification

IdentifierValue
IUPAC Name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[1][2]
CAS Number 120928-09-8[1][2][3][4][5]
Chemical Class Quinazoline[3][6][7]
Molecular Formula C₂₀H₂₂N₂O[1][5]
Molecular Weight 306.4 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Colorless crystals[1]
Melting Point 77.5-80 °C[1][4][8]
Vapor Pressure 3.4 x 10⁻³ mPa at 25 °C[1]
log Kow (Octanol-Water Partition Coefficient) 5.51 at 20 °C[1]
Water Solubility 0.1 - 0.2 mg/L[8]
pKa 2.44[1]

Mode of Action

This compound is an insecticide and acaricide that functions by inhibiting mitochondrial electron transport at the Complex I site (NADH:ubiquinone reductase).[1] This disruption of cellular respiration leads to the death of target pests, including a broad spectrum of mites and some insects.[1][4][8] It is classified under the Mode of Action (MOA) Group 21.[4][8]

Fenazaquin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH:ubiquinone reductase) ATP_Synthase ATP Synthase Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexIII Complex III ComplexIV Complex IV ATP ATP Production This compound This compound This compound->ComplexI Inhibition NADH NADH NADH->ComplexI e- Cell_Death Cell Death

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Synthesis of this compound

The commercial production of this compound is a multi-step chemical synthesis process.[9] A common method involves the reaction of 4-tert-butylbenzene ethanol with a brominating agent, followed by reaction with 4-hydroxyquinazoline.[9][10]

Fenazaquin_Synthesis cluster_synthesis Synthesis Workflow Start 4-tert-butylbenzene ethanol Intermediate1 (4-tert-butylphenyl) bromoethane Start->Intermediate1 Bromination Purification Purification (Washing, Column Chromatography) Intermediate1->Purification Reactant2 4-hydroxyquinazoline Product This compound Reactant2->Product FinalPurification Final Purification (Solvent Removal, Washing, Recrystallization) Product->FinalPurification Reagent1 N-bromosuccinimide (NBS) Reagent1->Intermediate1 Solvent1 Dichloromethane Solvent1->Intermediate1 Solvent2 Organic Solvent Solvent2->Product Purification->Product Reaction

Caption: A generalized workflow for the chemical synthesis of this compound.

Metabolism

The biotransformation of this compound in rats primarily occurs through the cleavage of the ether bond, leading to the formation of 4-hydroxyquinazoline and a carboxylic acid derivative (AN-1).[1][3][6] Other metabolic reactions include the oxidation of a methyl group on the alkyl side chain, producing alcohol (F-1) or carboxylic acid (F-2) metabolites.[1][3][6] Further hydroxylation can also occur.[1][3][6]

Fenazaquin_Metabolism cluster_pathway1 Ether Bond Cleavage cluster_pathway2 Side Chain Oxidation cluster_pathway3 Further Hydroxylation This compound This compound Metabolite_4OH 4-hydroxyquinazoline (4-OH) This compound->Metabolite_4OH Metabolite_AN1 Carboxylic Acid Derivative (AN-1) This compound->Metabolite_AN1 Metabolite_F1 Alcohol Metabolite (F-1) This compound->Metabolite_F1 Metabolite_F2 Carboxylic Acid Metabolite (F-2) This compound->Metabolite_F2 Metabolite_F1A Hydroxylated F-1 (F-1A) Metabolite_F1->Metabolite_F1A Metabolite_F3 Hydroxylated F-2 (F-3) Metabolite_F2->Metabolite_F3

Caption: Metabolic pathways of this compound in rats.

Toxicological Profile

This compound has been evaluated in a range of toxicological studies. The main toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[3]

Acute Toxicity
StudySpeciesRouteValueReference
LD₅₀ RatOral134 mg/kg bw[3]
LD₅₀ MouseOral1480 mg/kg bw[3]
LD₅₀ RabbitDermal>5000 mg/kg bw[3]
LC₅₀ RatInhalation>1.9 mg/L[3]
Chronic Toxicity and Carcinogenicity
StudySpeciesNOAELFindingsReference
Combined Chronic Toxicity/Carcinogenicity Rat4.5 mg/kg bw/dayDecreased body weight gains in males.[3][3]
Carcinogenicity Rat18.3 mg/kg bw/day (highest dose tested)Not carcinogenic in rats.[3][3]
90-day Oral Toxicity Dog5 mg/kg bw/dayDecreased body weights and feed consumption at higher doses.[3][3]
Reproductive and Developmental Toxicity
StudySpeciesNOAELFindingsReference
Two-generation Reproduction Rat5 mg/kg bw/day (parental)Decreased body weight gain and clinical signs at higher doses.[3][3]
Developmental Toxicity Rat10 mg/kg bw/day (maternal)Decreased body weight gain and feed consumption at higher doses. No evidence of teratogenicity.[3][3]
Developmental Toxicity Rabbit13 mg/kg bw/day (maternal)Lower feed consumption at higher doses.[3][3]

This compound is not considered to be genotoxic, neurotoxic, or immunotoxic based on a range of in vivo and in vitro assays.[3][11][12] The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans."[8][11]

Experimental Protocols

Animal Metabolism Study (Rat)
  • Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

  • Methodology: Groups of Fischer 344 rats were administered [¹⁴C]this compound, labeled on either the t-butyl-phenyl ring or the quinazoline-phenyl ring.[1] Single oral doses of 1 mg/kg or 30 mg/kg were given.[1][3] Plasma, urine, and feces were collected over a period of up to 7 days to determine the extent of absorption and routes of excretion.[3][6] Metabolites in the excreta were identified and quantified.[1][6]

  • Findings: Approximately 60% of a 1 mg/kg bw dose was absorbed.[3] The major route of excretion was via feces (71.9–88.9%), with 16.4% to 20.9% excreted in the urine.[3] The majority of the dose was excreted within 48 hours.[3]

Plant Metabolism Study (Apple)
  • Objective: To determine the fate of this compound following application to apples.

  • Methodology: Golden Delicious apple trees were treated with a single foliar application of [¹⁴C]this compound at a rate of 0.45 kg/ha .[13] Apples were harvested at various intervals after treatment. The peel and pulp were separated and extracted with solvents such as dichloromethane and acetonitrile/water.[13] The extracts were analyzed to identify and quantify the parent compound and its metabolites.[13] Enzymatic hydrolysis was used to release conjugated metabolites.[13]

  • Findings: The study provided information on the metabolic profile of this compound in apples, which is used for residue definition and risk assessment.

90-Day Oral Toxicity Study (Dog)
  • Objective: To assess the subchronic oral toxicity of this compound in dogs.

  • Methodology: this compound was administered daily by gavage to groups of dogs at doses of 0, 1, 5, and 15 mg/kg bw/day for 90 days.[3] Clinical signs, body weight, food consumption, and various hematological and clinical chemistry parameters were monitored throughout the study. A full pathological examination was conducted at the end of the study.

  • Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 5 mg/kg bw/day based on decreased body weights and food consumption observed at the 15 mg/kg bw/day dose level.[3]

References

A Comprehensive Technical Guide to the Solubility of Fenazaquin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of fenazaquin, a quinazoline acaricide, in a range of organic solvents. The information compiled herein is essential for professionals engaged in the formulation development, analytical method development, and risk assessment of this pesticidal active ingredient.

This compound: A Profile

This compound is a miticide and insecticide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1] Its efficacy is intrinsically linked to its formulation, which in turn is highly dependent on its solubility characteristics in various solvent systems. Understanding its solubility is paramount for developing stable and effective formulations, as well as for designing accurate analytical procedures for residue analysis.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The data presented below has been aggregated from multiple sources to provide a comparative overview.

Organic SolventTemperature (°C)Solubility
Acetone23400-500 g/L[2][3][4]
AcetonitrileRoom Temperature33-50 g/L[3][5]
n-Butyl chlorideRoom Temperature>500 g/L[5]
ChloroformRoom Temperature>500 g/L[2][5][6]
Dichloromethane23>600 g/L[2][3][4]
Dimethylformamide23300-400 g/L[2][3][4]
Ethyl acetate23400-500 g/L[2][3][5]
Ethylene glycol23<5 g/L[2][3][4][5]
Hexane2333-50 g/L[2][3][4]
Isopropanol2350-100 g/L[2][3][5]
Methanol2350-100 g/L[2][3][5]
N-methyl-2-pyrrolidone23>500 g/L[2][3][4]
Toluene23>500 g/L[2][3][4]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the generation of the above this compound solubility data are not extensively published in the public domain, a general methodology based on standard laboratory practices for solubility assessment of pesticides can be outlined. The flask shake method is a common and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Erlenmeyer flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the organic solvent in an Erlenmeyer flask. The "excess" is to ensure that a saturated solution is achieved, with undissolved solid remaining.

    • The flask is securely stoppered to prevent solvent evaporation.

    • The flask is then placed in a constant temperature shaker bath set to the desired temperature (e.g., 23 °C).

    • The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn using a pipette.

    • The collected sample is immediately filtered through a syringe filter to remove any suspended solid particles.

  • Analysis:

    • The filtered, saturated solution is then appropriately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC or GC, against a calibration curve prepared from known standards.

  • Calculation:

    • The solubility of this compound in the solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess this compound to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h) A->B C Allow Solids to Settle B->C D Withdraw Supernatant C->D E Filter Sample (e.g., 0.45 µm) D->E F Dilute Sample E->F G Analyze via HPLC/GC F->G H Quantify against Calibration Curve G->H I Calculate Solubility (g/L) H->I

References

Fenazaquin: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide that effectively controls a wide range of mites and whiteflies on various agricultural crops. Its mode of action involves the inhibition of mitochondrial electron transport at Complex I. Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological risks and ensuring its safe and sustainable use. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its inherent physicochemical properties. This compound is a solid at room temperature with low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature and potential for partitioning into organic matter. Its low vapor pressure suggests that volatilization is not a significant dissipation route.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂N₂O
Molecular Weight306.4 g/mol
Water Solubility0.102 mg/L (at pH 5 & 7, 20°C)
0.135 mg/L (at pH 9, 20°C)
Octanol-Water Partition Coefficient (log Kow)5.51 (at 20°C)
Vapor Pressure3.4 x 10⁻³ mPa (2.55 x 10⁻⁸ mm Hg) at 25°C
Dissociation Constant (pKa)2.44

Environmental Fate

The fate of this compound in the environment is governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, microbial degradation, and sorption.

Degradation in Soil

This compound is considered persistent in soil environments. The primary route of degradation is microbial metabolism under both aerobic and anaerobic conditions.

Table 2: Aerobic Soil Metabolism of this compound

Soil TypeTemperature (°C)Half-life (DT₅₀) (days)Reference
Sandy LoamLaboratory30.10 - 28.94
Sandy LoamField32.04 - 31.35
VariousField (Germany, Italy)11 - 44
Multiple SoilsLaboratory51 - 123.8

The degradation of this compound in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the ether linkage, resulting in the formation of 4-hydroxyquinazoline and 4-tert-butylphenylethanol. Further oxidation of the tert-butyl group can also occur.

Degradation in Aquatic Systems

In aquatic environments, this compound dissipation is influenced by hydrolysis, photolysis, and microbial degradation in water and sediment.

Table 3: Aquatic Degradation of this compound

Study TypeConditionsHalf-life (DT₅₀)Reference
Aerobic Aquatic MetabolismLaboratory58.7 - 133.3 days
Photolysis in WaterpH 7, 25°C, Sunlight15 days
Photolysis in Aqueous MethanolUV light17.1 hours
Photolysis in Aqueous MethanolSunlight38.1 hours
Photolysis in Aqueous 2-PropanolUV light12.9 hours
Photolysis in Aqueous 2-PropanolSunlight29.2 hours

Hydrolysis of this compound is pH-dependent, with faster degradation occurring under acidic conditions. Photolysis in water can be a significant degradation pathway, leading to the cleavage of the ether bond and the formation of various photoproducts.

Transport

The movement of this compound in the environment is primarily dictated by its strong adsorption to soil and sediment particles.

Mobility in Soil

This compound exhibits low mobility in soil due to its high sorption to organic carbon and clay particles. This strong adsorption limits its potential for leaching into groundwater.

Table 4: Soil Sorption and Mobility of this compound

Soil TypeKoc (L/kg)Mobility ClassificationReference
Sand and Sandy Loam15,800Immobile
Clay Loam101,083Immobile
Various18,700 - 42,100Immobile
Bioaccumulation

This compound's high log Kow suggests a potential for bioaccumulation in aquatic organisms. Studies have confirmed that this compound can bioconcentrate in fish.

Table 5: Bioaccumulation of this compound in Fish

Fish SpeciesExposure ConcentrationBCFReference
Rainbow Trout (Oncorhynchus mykiss)0.01 - 0.02 µg/L400 - 600
Not SpecifiedNot Specified699

Despite the potential for bioconcentration, studies have shown that this compound is rapidly eliminated from fish tissues once the exposure is removed, with a depuration half-life of approximately 1.4 days.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the environmental fate studies of this compound, based on internationally recognized guidelines.

Hydrolysis (OECD 111)

The rate of hydrolysis of this compound is determined in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures. The concentration of this compound and its degradation products are monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Aqueous Photolysis (OECD 316)

The photolytic degradation of this compound is assessed by exposing a solution of the compound in sterile, buffered water to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation. The concentrations of this compound and its photoproducts are measured at various time points.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

In these studies, soil samples are treated with radiolabeled this compound and incubated under controlled aerobic or anaerobic conditions. At specific intervals, soil samples are extracted and analyzed to determine the amount of parent compound remaining and to identify and quantify the major metabolites. The evolution of ¹⁴CO₂ is also monitored to assess mineralization.

Aerobic and Anaerobic Aquatic Metabolism (OECD 308)

This study investigates the degradation of this compound in a water-sediment system. Radiolabeled this compound is added to the water phase, and the system is incubated under aerobic or anaerobic conditions. The distribution and degradation of this compound and its metabolites in both the water and sediment phases are monitored over time.

Bioaccumulation in Fish (OECD 305)

The potential for this compound to bioaccumulate is typically assessed in a flow-through fish bioaccumulation study. Fish are exposed to a constant concentration of this compound in the water for an uptake phase, followed by a depuration phase in clean water. The concentration of this compound in the fish tissue and water is measured at regular intervals to calculate the bioconcentration factor (BCF).

Visualizations

This compound Degradation Pathway

Fenazaquin_Degradation This compound This compound Metabolite1 4-Hydroxyquinazoline This compound->Metabolite1 Ether Bond Cleavage Metabolite2 4-tert-Butylphenylethanol This compound->Metabolite2 Ether Bond Cleavage Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite3 Oxidized tert-butyl group metabolites Metabolite2->Metabolite3 Oxidation Metabolite3->Further_Degradation

Caption: Simplified degradation pathway of this compound in the environment.

Environmental Fate Experimental Workflow

Environmental_Fate_Workflow cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_transport Transport & Accumulation Hydrolysis Hydrolysis (OECD 111) Sample_Collection Environmental Sample (Soil, Water) Hydrolysis->Sample_Collection Photolysis Photolysis (OECD 316) Photolysis->Sample_Collection Soil_Metabolism Soil Metabolism (OECD 307) Soil_Metabolism->Sample_Collection Aquatic_Metabolism Aquatic Metabolism (OECD 308) Aquatic_Metabolism->Sample_Collection Mobility Adsorption/Desorption (OECD 106) Mobility->Sample_Collection Bioaccumulation Bioaccumulation (OECD 305) Bioaccumulation->Sample_Collection Extraction Extraction Sample_Collection->Extraction Analysis Analytical Chemistry (LC-MS/MS, GC-MS) Extraction->Analysis Data_Interpretation Data Interpretation (Half-life, Metabolite ID) Analysis->Data_Interpretation

Caption: General workflow for determining the environmental fate of this compound.

Conclusion

This compound is a persistent and immobile pesticide in terrestrial and aquatic environments. Its primary dissipation mechanisms are microbial degradation in soil and sediment, and to a lesser extent, photolysis in water. Due to its strong adsorption to soil particles, the risk of groundwater contamination through leaching is low. While this compound has the potential to bioconcentrate in aquatic organisms, it is also readily eliminated. A thorough understanding of these environmental fate and transport characteristics is essential for conducting comprehensive ecological risk assessments and for developing best management practices to minimize potential environmental impacts.

A Comprehensive Technical Guide to the Metabolic Pathways of Fenazaquin in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin, a quinazoline acaricide, is widely utilized in agriculture for the control of mites on various crops. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and establishing safe exposure limits. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems, with a primary focus on studies conducted in rats. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide safety evaluation.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats using radiolabeled this compound ([¹⁴C]this compound) have demonstrated that following oral administration, approximately 60% of the dose is absorbed.[1] The peak plasma concentration (Cmax) is typically reached within 8 hours after a single oral dose.[1] this compound is widely distributed throughout the body; however, there is no indication of accumulation in tissues.[1] Excretion is rapid, with the majority of the administered dose being eliminated within 48 hours.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueSpeciesDoseReference
Oral Absorption~60%Rat1 mg/kg bw[1]
Time to Peak Plasma Concentration (Tmax)8 hoursRat1, 10, or 30 mg/kg bw[1]
Primary Route of ExcretionFecesRatN/A[1]
Excretion within 48 hours>90%RatLow dose

Metabolism of this compound

The biotransformation of this compound in mammals is extensive and involves several key metabolic reactions, primarily occurring in the liver. The main pathways of metabolism are:

  • Cleavage of the Ether Bond: This is a predominant metabolic pathway, leading to the formation of 4-hydroxyquinazoline and the corresponding carboxylic acid derivative (AN-1).[2]

  • Oxidation: Oxidation of one of the methyl groups on the alkyl side chain results in the formation of an alcohol metabolite (F-1) or a carboxylic acid metabolite (F-2).

  • Hydroxylation: Further hydroxylation can occur on the O-ether alkyl moiety of the F-1 metabolite to produce F-1A, or on the quinazoline ring of the F-2 metabolite to yield 2-hydroxythis compound acid (F-3).

Major Metabolites

The primary metabolites of this compound identified in mammalian studies include:

  • 4-Hydroxyquinazoline (4-OH): A minor metabolite in rats, formed by the cleavage of the ether linkage.[1]

  • AN-1: A carboxylic acid derivative resulting from ether bond cleavage.

  • F-1: An alcohol metabolite formed by oxidation of a methyl group.

  • F-2: A carboxylic acid metabolite formed by oxidation of a methyl group.

  • F-1A: A hydroxylated derivative of the F-1 metabolite.

  • 2-hydroxythis compound acid (F-3): A major fecal metabolite in rats.[1]

Excretion of this compound and its Metabolites

The primary route of excretion for this compound and its metabolites is via the feces. In rats, between 71.9% and 88.9% of an administered dose is excreted in the feces over a 7-day period.[1] A smaller proportion, ranging from 16.4% to 20.9%, is eliminated in the urine.[1]

Table 2: Excretion of this compound and its Metabolites in Rats (as % of Administered Dose)
Excretion RoutePercentage of DoseTimeframeReference
Feces71.9 - 88.9%7 days[1]
Urine16.4 - 20.9%7 days[1]

Tissue Distribution

Following oral administration, residues of this compound and its metabolites are distributed to various tissues. In cattle, the highest concentrations of this compound are found in fat, with lower levels in the liver and kidney.[3] The major metabolite, 2-hydroxy-fenazaquin acid, is found at its highest levels in the liver.[1][3]

Table 3: Residue Levels of this compound and 2-OH this compound Acid in Cattle Tissues
TissueThis compound Residues (mg eq/kg)2-OH this compound Acid Residues (mg eq/kg)Reference
FatHighestNot specified[3]
LiverLowerHighest[1][3]
KidneyLowerLesser amounts[1][3]
Muscle[1][3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies based on typical in vivo and in vitro studies of pesticide metabolism.

In Vivo Metabolism Study in Rats (Oral Gavage)
  • Test Animals: Male and female Sprague-Dawley rats are commonly used.[4] Animals are housed in metabolism cages to allow for the separate collection of urine and feces.[5]

  • Dosing: [¹⁴C]-labeled this compound, with the radiolabel on either the tert-butylphenyl or quinazoline ring, is administered as a single oral gavage dose.[6] Doses can range from low (e.g., 1 mg/kg body weight) to high (e.g., 30 mg/kg body weight).[1] The test substance is typically dissolved in a suitable vehicle such as corn oil.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.[4] Blood samples can be collected via tail vein or cardiac puncture at specified time points. At the end of the study period, animals are euthanized, and tissues (liver, kidney, fat, muscle, etc.) are collected.[7]

  • Sample Analysis: The total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting (LSC). Metabolite profiling is performed using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the parent compound and its metabolites.[8][9][10]

In Vitro Metabolism Study using Liver Microsomes
  • Microsome Preparation: Liver microsomes are prepared from the livers of untreated rats through differential centrifugation.

  • Incubation: Rat liver microsomes are incubated with this compound in the presence of an NADPH-generating system (to support cytochrome P450-mediated metabolism) at 37°C.

  • Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[11] This in vitro system helps to elucidate the specific enzymes involved in the metabolic pathways.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of this compound in mammals and a typical experimental workflow for a metabolism study.

fenazaquin_metabolism This compound This compound ether_cleavage Ether Bond Cleavage This compound->ether_cleavage oxidation Oxidation This compound->oxidation metabolite_4OH 4-Hydroxyquinazoline (4-OH) ether_cleavage->metabolite_4OH metabolite_AN1 Carboxylic Acid (AN-1) ether_cleavage->metabolite_AN1 metabolite_F1 Alcohol (F-1) oxidation->metabolite_F1 metabolite_F2 Carboxylic Acid (F-2) oxidation->metabolite_F2 hydroxylation Hydroxylation metabolite_F1A Hydroxylated Alcohol (F-1A) hydroxylation->metabolite_F1A metabolite_F3 2-hydroxythis compound acid (F-3) hydroxylation->metabolite_F3 metabolite_F1->hydroxylation of F-1 metabolite_F2->hydroxylation of F-2

Caption: Proposed metabolic pathway of this compound in mammals.

experimental_workflow cluster_animal_phase In-Life Phase cluster_analysis_phase Analytical Phase dosing Oral Gavage of [14C]this compound to Rats collection Collection of Urine, Feces, and Blood dosing->collection euthanasia Euthanasia and Tissue Collection collection->euthanasia radioactivity_measurement Total Radioactivity Measurement (LSC) collection->radioactivity_measurement euthanasia->radioactivity_measurement extraction Extraction of Metabolites radioactivity_measurement->extraction analysis Metabolite Profiling and Quantification (HPLC-MS/MS) extraction->analysis

Caption: General experimental workflow for an in vivo this compound metabolism study.

Conclusion

The metabolism of this compound in mammals is a well-characterized process involving absorption, distribution, extensive metabolism, and rapid excretion. The primary metabolic pathways include ether bond cleavage, oxidation, and hydroxylation, leading to the formation of several metabolites that are predominantly excreted in the feces. The data summarized in this guide provide a foundational understanding for assessing the toxicological profile of this compound and for conducting further research in the fields of pesticide safety and drug metabolism.

References

initial studies on fenazaquin acaricidal activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Acaricidal Studies of Fenazaquin

Introduction

This compound is a broad-spectrum, non-systemic acaricide belonging to the quinazoline chemical class.[1][2] It is utilized for the control of a wide array of phytophagous mites that infest various agricultural crops, including fruits, vegetables, nuts, and ornamentals.[3][4] this compound demonstrates efficacy through both contact and ingestion, affecting all life stages of mites, including eggs (ovicidal activity), larvae, nymphs, and adults.[5][6] This technical guide provides a comprehensive overview of the initial studies on this compound's acaricidal activity, focusing on its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism: Mode of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[7][8] This disruption halts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and eventual death of the mite.[9] This mechanism classifies this compound as a Mitochondrial Electron Transport Inhibitor (METI).[3][8]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of Inhibition C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) C1->Q Inhibition INHIBITION ATP ATP Production (Energy) C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 O2 O₂ → H₂O C4->O2 This compound This compound This compound->C1 Inhibition->ATP   HALTED

Caption: this compound's mode of action via inhibition of Complex I in the electron transport chain.

Quantitative Efficacy Data

Initial research focused on quantifying the lethal and sublethal effects of this compound on target mite species, primarily the two-spotted spider mite (Tetranychus urticae), a common agricultural pest.

Table 1: Lethal Toxicity of this compound

This table summarizes the key metrics for the lethal activity of this compound against adult mites.

Mite SpeciesMetricValueConditionsReference
Tetranychus urticaeLC₅₀1.440 mg L⁻¹Laboratory Bioassay[10]
Tetranychus urticaeLT₅₀~8 hours1.50 mg L⁻¹ concentration[10]
Panonychus citriLC₅₀Higher than AcequinocylLaboratory Bioassay[11]
Varroa destructorEfficacy>80% reductionSemi-field evaluation[12]
Table 2: Ovicidal and Adulticidal Activity in Field and Lab Studies

This compound exhibits strong ovicidal (egg-killing) properties and provides effective control of adult mites in various formulations and application rates.

Mite SpeciesFormulationDosageActivityReference
Tetranychus urticae10 EC75-150 g a.i. ha⁻¹>70% egg mortality[10]
Tetranychus urticae18.3% w/w (200 SC)1.25 ml L⁻¹100% adult mortality (24h)[13]
Red Spider Mite (Tea)10% EC400 ml acre⁻¹Effective control[9]
Yellow Mite (Chilli)10% EC500 ml acre⁻¹Effective control[9]
Tetranychus urticae (Tomato)200 SC625 ml ha⁻¹Significant population reduction[14]
Table 3: Sublethal Effects on Mite Life Table Parameters

Even at concentrations that are not immediately lethal, this compound can have significant negative impacts on the population dynamics of mites.

Mite SpeciesConcentrationParameter AffectedObserved EffectReference
Tetranychus urticaeLC₁₀, LC₂₀, LC₃₀Developmental PeriodIncreased (prolonged)[1]
Tetranychus urticaeLC₂₀, LC₃₀Intrinsic Rate of Increase (r)Significantly reduced[1]
Tetranychus urticaeLC₂₀, LC₃₀Net Reproductive Rate (R₀)Significantly reduced[1]
Panonychus citriLC₂₀, LC₃₀Total FecundityConsiderably decreased[11]
Amblyseius swirskii (Predatory Mite)LC₁₀, LC₂₀, LC₃₀Intrinsic Rate of Increase (r)Significantly decreased[15]

Experimental Protocols

The evaluation of this compound's acaricidal properties relies on standardized laboratory and field methodologies designed to assess toxicity and efficacy.

Laboratory Bioassay: Leaf Disc Method

This is a common method for determining the contact and residual toxicity of an acaricide against mites like Tetranychus urticae.

Methodology:

  • Mite Rearing: A healthy, age-standardized population of the target mite species is reared on a suitable host plant (e.g., bean plants, Vigna unguiculata) under controlled laboratory conditions (e.g., 25 ± 2°C, 55 ± 5% RH).[6][16]

  • Preparation of Test Arenas: Leaf discs (e.g., 3 cm diameter) are cut from untreated host plant leaves. These discs are placed with the lower surface facing up on a layer of wet cotton or agar in a Petri dish to keep them turgid and confine the mites.[16]

  • Acaricide Application: A range of this compound concentrations is prepared by diluting a stock solution. The leaf discs are treated by dipping them into the respective test solutions for a short duration or by spraying. Control discs are treated with water or a solvent blank.[17]

  • Mite Exposure: Once the treated discs are dry, a specific number of adult female mites (e.g., 20-30) are transferred onto each disc.[16]

  • Incubation: The Petri dishes are sealed (with ventilation) and kept in a growth chamber under controlled temperature, humidity, and photoperiod.[1][16]

  • Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) post-exposure. Mites are considered dead if they are unable to move a leg when lightly prodded with a fine brush.[13]

  • Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate lethal concentration (LC) values, such as the LC₅₀.[13]

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Rear Mite Colony (e.g., T. urticae on beans) B 2. Prepare Leaf Discs (Host plant) A->B D 4. Treat Leaf Discs (Dipping or Spraying) B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Transfer Adult Mites to Treated Discs D->E F 6. Incubate (Controlled Temp/Humidity) E->F G 7. Assess Mortality (e.g., at 24h, 48h) F->G H 8. Correct for Control (Abbott's Formula) G->H I 9. Calculate LC₅₀/LT₅₀ (Probit Analysis) H->I

Caption: Standard experimental workflow for a leaf disc acaricide bioassay.
Ovicidal Activity Assay

This protocol specifically measures the effect of the acaricide on mite eggs.

Methodology:

  • Egg Collection: Adult female mites are placed on leaf discs and allowed to lay eggs for a limited period (e.g., 24 hours). The adult mites are then removed, leaving behind eggs of a known age.[10]

  • Application: The leaf discs containing the eggs are treated with different concentrations of this compound as described in the leaf disc method.

  • Incubation: The treated discs are incubated under controlled conditions until the eggs in the control group have hatched.

  • Assessment: The number of hatched and unhatched eggs is counted on each disc. Efficacy is calculated as the percentage of egg mortality.[10]

Field Efficacy Trials

Field trials are essential to evaluate the performance of an acaricide under real-world agricultural conditions.

Methodology:

  • Plot Design: The experiment is set up in a crop field with a natural or augmented mite population. A randomized block design is typically used with multiple replicate plots for each treatment.

  • Treatments: Treatments include different application rates of this compound (e.g., in g a.i. ha⁻¹), a standard acaricide for comparison (positive control), and an untreated control.[10][14]

  • Application: The acaricide is applied using standard field equipment (e.g., backpack sprayer, airblast sprayer) to ensure uniform coverage of the crop foliage.[5]

  • Population Sampling: The mite population density (number of mites per leaf or per cm²) is assessed before the application and at set intervals afterward (e.g., 3, 7, and 14 days after spraying).[14]

  • Data Collection: Samples of leaves are collected from each plot, and the number of mites (of different life stages) is counted in the laboratory using a microscope.

  • Analysis: The percentage reduction in the mite population is calculated for each treatment relative to the untreated control. Data on crop yield and any signs of phytotoxicity are also recorded.[10][14]

References

Methodological & Application

Fenazaquin Application in Greenhouses: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide that effectively controls a wide range of mites and some insect pests in greenhouse environments.[1][2] Its mode of action is the inhibition of mitochondrial electron transport at Complex I (NADH-ubiquinone reductase), disrupting cellular respiration in target pests.[3] This document provides detailed application notes and protocols for the use of this compound in research greenhouses, intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure safe and effective application, and to facilitate the generation of reliable data for efficacy and phytotoxicity studies.

Application Notes

Target Pests

This compound is primarily effective against various species of mites, including:

  • Two-spotted spider mite (Tetranychus urticae)[4][5]

  • Red spider mite (Panonychus ulmi)

  • Carmine spider mite (Tetranychus cinnabarinus)

  • Broad mite (Polyphagotarsonemus latus)

  • Cyclamen mite (Phytonemus pallidus)

It also has demonstrated efficacy against the greenhouse whitefly (Trialeurodes vaporariorum) and silverleaf whitefly (Bemisia tabaci).[6]

Formulations

This compound is available in different formulations, most commonly as an Emulsifiable Concentrate (EC) or a Soluble Concentrate (SC).[7] The specific formulation will influence the mixing procedure and may have implications for phytotoxicity on certain plant species. Researchers should always consult the product label for specific instructions.

Resistance Management

To prevent the development of resistance in pest populations, it is crucial to implement a resistance management strategy.[8][9] This includes:

  • Rotation of Modes of Action (MoA): Avoid consecutive applications of this compound (IRAC MoA Group 21A).[10] Rotate with acaricides from different MoA groups.

  • Integrated Pest Management (IPM): Incorporate biological, cultural, and physical control methods to reduce reliance on chemical applications.

  • Scouting and Monitoring: Regularly monitor pest populations to determine the necessity of an application and to evaluate its effectiveness.[8]

Environmental Considerations

The efficacy and safety of this compound applications can be influenced by environmental conditions within the greenhouse:

  • Temperature: Applications are generally most effective within a temperature range of 60-80°F (15-27°C).[3] Avoid applications during periods of extreme heat, as this can increase the risk of phytotoxicity.

  • Humidity: High humidity can slow the drying of spray residues, potentially increasing absorption and efficacy, but also the risk of phytotoxicity on sensitive plants.

  • Light: Apply this compound during the cooler parts of the day, such as early morning or late evening, to avoid rapid drying and potential for leaf burn under intense sunlight.[1]

  • Ventilation: Ensure proper ventilation after application to allow for the thorough drying of foliage and to comply with re-entry intervals (REI) as specified by the Worker Protection Standard (WPS).[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂N₂O[3]
Molecular Weight318.4 g/mol [3]
Water Solubility0.19 mg/L at 20°C[1]
Vapor Pressure3.4 x 10⁻⁸ mmHg at 25°C[3]
Log P (Kow)5.51[3]

Table 2: Toxicological Data for this compound

TestSpeciesResultReference
Acute Oral LD₅₀Rat134-149 mg/kg[11]
Acute Dermal LD₅₀Rabbit>5000 mg/kg[11]
Acute Inhalation LC₅₀Rat1.9 mg/L[11]

Table 3: Efficacy of this compound Against Two-Spotted Spider Mite (Tetranychus urticae)

FormulationConcentration (ml/L)Mortality (%) after 24 hoursReference
18.3% w/w (200 SC)1.25100[5]
18.3% w/w (200 SC)1.60100[5]
10% EC2.50Not specified at 24h[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Dose-Response Studies

Objective: To prepare a series of this compound concentrations from a commercial formulation for use in dose-response bioassays.

Materials:

  • This compound commercial formulation (e.g., 10% EC or 200 g/L SC)

  • Distilled or deionized water

  • Adjustable micropipettes and sterile tips

  • Volumetric flasks (various sizes)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety glasses

Procedure:

  • Determine Stock Solution Concentration: Refer to the product label to determine the concentration of the active ingredient (a.i.) in the commercial formulation.

  • Water pH Adjustment: Measure the pH of the dilution water. If necessary, adjust the pH to be between 6.0 and 7.0 using a suitable buffer, as alkaline hydrolysis can reduce the efficacy of some pesticides.[12]

  • Prepare Stock Solution:

    • Calculate the volume of the commercial formulation needed to create a stock solution of a desired high concentration (e.g., 1000 ppm).

    • In a fume hood, accurately measure the required volume of the this compound formulation using a micropipette.

    • Add the formulation to a volumetric flask partially filled with the pH-adjusted water.

    • Bring the flask to the final volume with the water.

    • Mix thoroughly using a magnetic stirrer until the solution is homogenous.

  • Prepare Serial Dilutions:

    • Perform serial dilutions from the stock solution to achieve the desired range of concentrations for the dose-response study.

    • For each dilution, transfer a calculated volume of the higher concentration solution to a new volumetric flask and bring it to volume with the pH-adjusted water.

  • Prepare Control Solution: Prepare a control solution containing only the pH-adjusted water and, if applicable, the same concentration of any adjuvant or surfactant used in the this compound solutions.

  • Labeling and Storage: Clearly label all solutions with the concentration and date of preparation. Use the prepared solutions on the same day for best results.[1]

Protocol 2: Greenhouse Efficacy Trial for this compound Against Mites

Objective: To evaluate the efficacy of different concentrations of this compound for the control of a target mite species on a specific host plant in a greenhouse environment.

Materials:

  • Host plants of uniform size and age, infested with the target mite species

  • Prepared this compound solutions of varying concentrations (from Protocol 1)

  • Control solution (water or water + adjuvant)

  • Handheld sprayer or other suitable application equipment

  • Personal Protective Equipment (PPE)

  • Microscope or hand lens for mite counting

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Use a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.

    • Include a minimum of four replicate plants per treatment (concentration).

    • Include an untreated control group.

  • Pre-Treatment Pest Count:

    • Before application, count the number of mites (eggs, nymphs, and adults) on a predetermined number of leaves per plant to establish a baseline infestation level.

  • Application:

    • Calibrate the sprayer to ensure uniform coverage.[12]

    • Apply the prepared this compound solutions and the control solution to the respective plants, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.

    • Apply treatments during the cooler part of the day.[1]

  • Post-Application Environmental Control:

    • Maintain consistent temperature, humidity, and lighting conditions in the greenhouse for the duration of the experiment.

    • Adhere to the specified re-entry interval (REI) for the greenhouse.

  • Data Collection:

    • At specified intervals post-application (e.g., 3, 7, and 14 days), recount the number of live mites on the same leaves as the pre-treatment count.

  • Data Analysis:

    • Calculate the percentage of mortality for each treatment at each time point, correcting for control mortality using Abbott's formula.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Fenazaquin_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ComplexI Complex I (NADH-Ubiquinone Reductase) ComplexIII Complex III ComplexI->ComplexIII Electron Flow H_ions H+ ComplexI->H_ions Proton Pumping ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ComplexIII->H_ions ComplexIV->H_ions ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_ions->ATP_Synthase Proton Motive Force This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexI Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Plant_Prep 1. Prepare Infested Host Plants Solution_Prep 2. Prepare this compound Dilutions Plant_Prep->Solution_Prep Design_Exp 3. Randomized Block Design Solution_Prep->Design_Exp Pre_Count 4. Pre-Treatment Pest Count Design_Exp->Pre_Count Application 5. Apply Treatments Pre_Count->Application Post_Count 6. Post-Treatment Pest Counts (3, 7, 14 days) Application->Post_Count Data_Analysis 7. Data Analysis (% Mortality, ANOVA) Post_Count->Data_Analysis Conclusion 8. Determine Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for Fenazaquin in Spider Mite Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenazaquin is a quinazoline-based acaricide effective against a wide range of mite species, including the two-spotted spider mite (Tetranychus urticae), a significant pest in global agriculture.[1][2] Its mode of action involves the disruption of mitochondrial respiration, providing both contact and ingestive toxicity against all life stages of spider mites, from eggs to adults.[3][4] These application notes provide detailed information on the efficacy, mode of action, and protocols for the use of this compound in agricultural research and pest management contexts.

Mode of Action

This compound acts as a Mitochondrial Electron Transport Inhibitor (METI). Specifically, it inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][4] This disruption of ATP production leads to rapid cessation of feeding and, ultimately, mortality of the target mite.

Fenazaquin_Mode_of_Action This compound inhibits Complex I of the mitochondrial electron transport chain. cluster_mitochondrion Mitochondrial Inner Membrane complex_I Complex I (NADH Dehydrogenase) q UQ complex_I->q e- protons_out H+ complex_I->protons_out H+ complex_II Complex II (Succinate Dehydrogenase) complex_II->q e- complex_III Complex III (Cytochrome bc1) complex_IV Complex IV (Cytochrome c Oxidase) complex_III->complex_IV e- complex_III->protons_out H+ h2o H₂O complex_IV->h2o e- + O₂ complex_IV->protons_out H+ atp_synthase ATP Synthase atp ATP atp_synthase->atp ADP + Pi nadh NADH nadh->complex_I e- fad FADH2 fad->complex_II e- q->complex_III e- protons_in H+ protons_out->atp_synthase H+ This compound This compound This compound->complex_I Inhibits Electron Transport

Caption: this compound's mode of action via inhibition of mitochondrial Complex I.

Efficacy Data

This compound has demonstrated high efficacy against various spider mite species on different crops. The following tables summarize key quantitative data from laboratory and field studies.

Table 1: Laboratory Bioassay Efficacy of this compound against Tetranychus urticae

FormulationLC50 (mg·L⁻¹)LT50 (hours) at 1.50 mg·L⁻¹Ovicidal Mortality (%)Citation
This compound 10 EC1.440~8>70%[2]
This compound 10 EC0.08 ppm--[5]

Table 2: Field Trial Efficacy of this compound against Two-Spotted Spider Mite (Tetranychus urticae) on Tomato

FormulationApplication Rate (g a.i./ha)Mite Population Reduction (%)Days After Spraying (DAS)Citation
This compound 10 EC12590.27 - 92.1310[1][6][7]
This compound 10 EC15090.27 - 92.1310[1][6][7]
This compound 200 SC625 ml/ha-3, 7, and 14[8]
This compound 200 SC800 ml/ha-3, 7, and 14[8]
This compound 200 SC1250 ml/ha100% mortality at 14 DAS14[8]

Table 3: Field Trial Efficacy of this compound against Two-Spotted Spider Mite (Tetranychus urticae) on Okra

FormulationApplication Rate (g a.i./ha)EfficacyCitation
This compound 10 EC125Highest reduction in mite numbers[2]
This compound 10 EC150Highest reduction in mite numbers[2]

Experimental Protocols

Protocol 1: Concentration-Response Bioassay (Leaf Dip Method)

This protocol is adapted from methodologies used to determine the lethal concentration (LC) of this compound against spider mites.

Objective: To determine the concentration of this compound required to cause mortality in a spider mite population.

Materials:

  • This compound formulation (e.g., Pride® 20% SC)

  • Distilled water

  • Surfactant (optional, as per formulation instructions)

  • Host plant leaves (e.g., bean, Vigna unguiculata L.)[3]

  • Petri dishes (9 cm diameter)

  • Cotton wool

  • Filter paper

  • Fine camel hair brush

  • Adult female spider mites (Tetranychus urticae), 24-48 hours old

  • Growth chamber or incubator (25 ± 2°C, 60 ± 5% RH, 16:8 L:D photoperiod)[3]

Procedure:

  • Mite Rearing: Maintain a healthy, acaricide-susceptible colony of Tetranychus urticae on a suitable host plant, such as bean plants, in a controlled environment.[3]

  • Preparation of Test Arenas: Line the bottom of Petri dishes with a thin layer of water-saturated cotton wool. Place a leaf disc (4 cm diameter) cut from a host plant onto the cotton. The wet cotton serves to keep the leaf turgid and acts as a barrier to prevent mites from escaping.[3]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound. Perform serial dilutions with distilled water to obtain a range of at least five concentrations expected to cause between 20% and 90% mortality. A control solution of distilled water (with surfactant if used in treatments) must be included.

  • Leaf Disc Treatment: Immerse each leaf disc into the respective this compound solution (or control solution) for 15 seconds. Allow the leaf discs to air dry for approximately 2-3 hours.

  • Mite Infestation: Using a fine brush, transfer 20-40 adult female mites onto the adaxial surface of each treated leaf disc.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (25 ± 2°C, 60 ± 5% RH, 16:8 L:D photoperiod).[3]

  • Mortality Assessment: After 24 hours, assess mite mortality under a stereomicroscope. Mites are considered dead if they do not move when prodded with a fine brush.[9]

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the data using probit analysis to determine the LC50 and LC90 values and their corresponding 95% confidence intervals.

Leaf_Dip_Bioassay_Workflow prep_solutions Prepare this compound Serial Dilutions and Control dip_leaves Dip Leaf Discs in Solutions (15 seconds) prep_solutions->dip_leaves prep_arena Prepare Leaf Disc Arenas in Petri Dishes prep_arena->dip_leaves dry_leaves Air Dry Leaf Discs (2-3 hours) dip_leaves->dry_leaves infest Transfer Adult Mites to Leaf Discs dry_leaves->infest incubate Incubate at Controlled Conditions (24 hours) infest->incubate assess Assess Mite Mortality incubate->assess analyze Analyze Data (Probit Analysis for LC50) assess->analyze

Caption: Workflow for a standard leaf dip bioassay to test this compound efficacy.

Protocol 2: Field Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling spider mite populations on a crop under field conditions.

Materials:

  • This compound formulation (e.g., this compound 200 SC)

  • Standard check acaricide (e.g., Spiromesifen 22.90% SC)[8]

  • Untreated control (water spray)

  • Backpack sprayer or similar application equipment

  • Magnifying lens (10x)

  • Data collection sheets

Experimental Design:

  • Site Selection: Choose a field with a uniform and moderate-to-high natural infestation of the target spider mite species.

  • Plot Layout: Use a Randomized Complete Block Design (RCBD) with at least three replications for each treatment.[8]

  • Treatments: Include different application rates of this compound, a standard commercial acaricide as a positive control, and an untreated control.[8]

  • Pre-Treatment Count: Before application, record the initial mite population. Randomly select a predetermined number of leaves per plot (e.g., 10) and count the number of motile mites within a specified area (e.g., 4-6 cm²) on the underside of the leaves.[1][8]

  • Application: Apply the treatments using a calibrated sprayer to ensure thorough coverage of the plant foliage.

  • Post-Treatment Counts: Conduct mite population counts at regular intervals after spraying, for example, at 3, 7, and 14 days after spraying (DAS).[8]

  • Data Collection: At each sampling date, record the number of live mites per leaf area. Also, note any signs of phytotoxicity.

  • Data Analysis: Calculate the mean number of mites per leaf for each treatment at each time point. The percentage reduction in the mite population can be calculated using the Henderson-Tilton formula. Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Safety and Selectivity

This compound has been shown to be relatively safe for predatory phytoseiid mites at effective application rates, making it a suitable component for Integrated Pest Management (IPM) programs.[1][6] However, as with all pesticides, users should adhere to all safety precautions outlined on the product label to minimize exposure and environmental impact.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fenazaquin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the detection and quantification of the acaricide fenazaquin in various complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, meeting the stringent requirements for pesticide residue analysis in food safety and environmental monitoring. The established validation parameters demonstrate excellent linearity, accuracy, and precision, making it suitable for routine laboratory use.

Introduction

This compound is a quinazoline-based acaricide used to control mites and other pests on a variety of agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products and environmental samples. Consequently, there is a critical need for reliable and sensitive analytical methods to monitor its presence at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and ability to handle complex matrices.[1][2][3][4][5] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, intended for researchers, scientists, and professionals in the fields of food safety, environmental science, and drug development.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.[1][2]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

    • Add 10 mL of acetonitrile.

    • For samples with high water content, the addition of salts like magnesium sulfate and sodium acetate is recommended to induce phase separation.[1]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or sodium acetate).

    • Immediately cap and vortex for another 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing:

      • 900 mg MgSO₄

      • 150 mg PSA

      • 150 mg C18

    • For samples with high pigment content (e.g., spinach, red peppers), 15-50 mg of GCB can be added to remove pigments.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant into a clean vial.

    • The extract may be acidified (e.g., with 0.1% formic acid) to improve the stability of certain pesticides, though this is not always necessary for this compound.

    • The sample is now ready for LC-MS/MS analysis. For some systems, a dilution with water or mobile phase may be necessary to ensure good peak shape.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Optimized to ensure separation from matrix interferences (a typical gradient starts at 5-10% B, ramps up to 95-100% B, holds, and then re-equilibrates)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

Table 1: MRM Transitions and Collision Energies for this compound

The following MRM transitions have been reported for this compound. At least two transitions should be monitored for confident identification and quantification, with the most intense transition typically used for quantification.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)Reference
307.2161.11457.128[1]
307.0161.0Not Specified147.0Not Specified[6]
307.18161.05416.98146.91719.74[7]
307.180161.054Not Specified56.929, 130.929Not Specified[8]

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Summary of Method Performance Data

This table summarizes typical performance characteristics of LC-MS/MS methods for this compound analysis found in the literature.

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Reference
Chilli & Soil0.0030.01Not Specified[9]
Bell Pepper0.010.0594.8 - 102.8[10]
Various FoodsNot Specified0.0170 - 120[1]
SoilNot Specified0.01Not Specified[11]
Sweet Pepper0.03 - 0.5 µg/kg0.6 - 1.5 µg/kg70 - 120[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction (QuEChERS) sample->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract lc_separation 5. LC Separation (C18 Column) final_extract->lc_separation ms_detection 6. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Peak Area Integration) ms_detection->quantification reporting 8. Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

lcmsms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_mixture Sample Extract lc_column LC Column (Separation) sample_mixture->lc_column fenazaquin_elutes This compound (Elutes at RT) lc_column->fenazaquin_elutes esi ESI Source (Ionization) fenazaquin_elutes->esi q1 Q1 (Precursor Ion Selection) esi->q1 [M+H]+ q2 Q2 (Collision Cell Fragmentation) q1->q2 Precursor Ion (m/z 307.2) q3 Q3 (Product Ion Selection) q2->q3 Fragment Ions detector Detector q3->detector Product Ions (m/z 161.1, 57.1)

Caption: Principle of LC-MS/MS detection for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry in MRM mode allows for accurate and precise measurements at levels relevant to regulatory compliance. This method is well-suited for high-throughput laboratories involved in food safety and environmental monitoring, ensuring the safety of consumers and the environment. Further optimization of collision energies and chromatographic conditions may be performed to adapt the method to specific instrumentation and sample types.

References

Fenazaquin Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum acaricide belonging to the quinazoline class of chemicals.[1][2] It is primarily used in agricultural settings to control a variety of mite species and some insects on fruits, vegetables, and ornamental plants.[3][4] Its mode of action involves the disruption of mitochondrial respiration, making it a valuable tool for research in toxicology, integrated pest management (IPM), and the study of mitochondrial function.[2] These notes provide detailed protocols for the preparation and experimental use of this compound in a laboratory setting.

Physicochemical Properties

Proper formulation and experimental design require a clear understanding of this compound's physical and chemical characteristics.

PropertyValueReference
IUPAC Name 4-[2-(4-tert-butylphenyl)ethoxy]quinazolinePubChem CID 86356[5]
CAS Number 120928-09-8PubChem CID 86356[5]
Molecular Formula C₂₀H₂₂N₂OPubChem CID 86356[5]
Molecular Weight 306.4 g/mol PubChem CID 86356[5]
Appearance Colorless crystalsPubChem CID 86356[5]
Melting Point 77.5-80 °CPubChem CID 86356[5]
Water Solubility Very low (0.1 - 0.2 mg/L)EPA[6]
Organic Solubility Highly soluble in acetone, chloroform, dichloromethane, tolueneAERU[7], PubChem[5]
LogP (Kow) 5.51 - 5.7PubChem CID 86356[5], EPA[6]
Vapor Pressure 3.4 x 10⁻³ mPa (25 °C)PubChem CID 86356[5]

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][5] By binding to the ubiquinone binding site of Complex I, it blocks the transfer of electrons from NADH to ubiquinone. This disruption halts the proton pumping activity of Complex I, leading to a failure to maintain the mitochondrial membrane potential, a sharp decrease in ATP synthesis, and ultimately, cell death due to energy deprivation.

cluster_ETC Mitochondrial Electron Transport Chain NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- NAD NAD+ ComplexI->NAD CoQ Ubiquinone (CoQ) ComplexI->CoQ e- Proton_Gradient Proton Gradient ComplexIII Complex III CoQ->ComplexIII e- This compound This compound This compound->ComplexI Inhibition ATP_Synthase ATP Synthase ATP ATP Production (Energy) ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Powers

Caption: this compound inhibits mitochondrial Complex I, blocking ATP synthesis.

Formulation for Experimental Use

Due to its low water solubility, this compound must be dissolved in an appropriate organic solvent to prepare a stock solution for experimental use. Acetone and dimethylformamide (DMF) are suitable choices based on solubility data.[5] Commercial formulations are often suspension concentrates (SC) or emulsifiable concentrates (EC).[5] For laboratory assays, preparing a stock solution from technical grade this compound is recommended for precise concentration control.

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • Technical grade this compound (≥98% purity)

  • Acetone (ACS grade or higher)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh 100 mg of technical grade this compound on an analytical balance.

  • Dissolving: Transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of acetone to the flask. Cap and vortex or sonicate until the this compound is completely dissolved.

  • Final Volume: Carefully add acetone to bring the final volume to the 10 mL mark.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap. Store at 4°C, protected from light. This stock solution has a concentration of 10 mg/mL.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate assay medium immediately before use. Note that high concentrations of acetone may be toxic to some biological systems; ensure the final solvent concentration in the assay is low (typically <0.5%) and included in vehicle controls.

Experimental Protocols

The following protocols provide methodologies for assessing the biological activity of this compound.

Protocol 2: In Vitro Acaricidal Efficacy (Leaf Disc Bioassay)

This method is a standard for evaluating the contact toxicity of acaricides against phytophagous mites like Tetranychus urticae.

start Start: Prepare this compound Working Dilutions prep_discs 1. Cut Leaf Discs (e.g., Bean, 2 cm diameter) start->prep_discs dip_discs 2. Dip Discs in Dilutions (10 seconds) prep_discs->dip_discs dry_discs 3. Air Dry Discs dip_discs->dry_discs setup_petri 4. Place Discs in Petri Dishes (on wet cotton or agar) dry_discs->setup_petri add_mites 5. Transfer Adult Mites (e.g., 20 mites per disc) setup_petri->add_mites incubate 6. Incubate (25°C, 16:8 L:D) add_mites->incubate assess 7. Assess Mortality (after 24, 48, 72 hours) incubate->assess end End: Calculate LC50/Mortality % assess->end

Caption: Workflow for the leaf disc bioassay to determine acaricide efficacy.

Materials:

  • Host plant leaves (e.g., bean, strawberry), free of pesticides

  • Petri dishes (50 mm)

  • Cotton wool or 1.5% water agar

  • This compound working solutions (prepared from stock) and a vehicle control (e.g., 0.5% acetone in water)

  • Healthy adult female mites (e.g., Tetranychus urticae)

  • Fine paintbrush for transferring mites

  • Incubator

Procedure:

  • Preparation: Prepare a range of this compound working concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution. Include a vehicle-only control.

  • Petri Dish Setup: Place a layer of cotton wool moistened with distilled water or a set layer of 1.5% agar in the bottom of each petri dish. This maintains leaf turgor.[5]

  • Leaf Disc Preparation: Use a cork borer to cut discs from healthy host plant leaves.

  • Treatment: Individually dip each leaf disc into a test concentration or control solution for approximately 10 seconds with gentle agitation.[1]

  • Drying: Place the treated discs on a clean, non-absorbent surface to air dry completely.

  • Assembly: Once dry, place one leaf disc, abaxial (lower) side up, into each prepared petri dish.

  • Mite Infestation: Using a fine paintbrush, carefully transfer a known number of adult female mites (e.g., 20) onto each leaf disc.

  • Incubation: Seal the petri dishes (e.g., with parafilm, ensuring some ventilation) and place them in an incubator at controlled conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, examine the discs under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).

Protocol 3: Assessment of Mitochondrial Complex I Inhibition

This protocol provides a general method to confirm this compound's mechanism of action using a commercial colorimetric assay kit. The principle involves measuring the oxidation of NADH, which is proportional to Complex I activity.

Materials:

  • Isolated mitochondria (from target tissue or cells)

  • Mitochondrial Complex I Activity Assay Kit (e.g., from MilliporeSigma, Cayman Chemical, or Abcam)

  • This compound working solutions

  • Rotenone (often included in kits as a positive control inhibitor)

  • Microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the desired source (e.g., insect tissue, cultured cells) using a standard differential centrifugation protocol or a commercial isolation kit. Determine the protein concentration of the mitochondrial suspension (e.g., via BCA assay).

  • Assay Preparation: Follow the specific kit's instructions for preparing the assay buffer, NADH solution, and dye/electron acceptor solution.[8][9][10]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Blank (assay buffer only)

    • Negative Control (isolated mitochondria, no inhibitor)

    • Positive Control (isolated mitochondria + Rotenone)

    • Test Wells (isolated mitochondria + different concentrations of this compound)

  • Pre-incubation: Add the isolated mitochondria to the appropriate wells. Then, add the this compound solutions, rotenone, or vehicle control. Allow the plate to pre-incubate for a specified time as per the kit protocol to allow the inhibitor to act.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADH and dye/acceptor solution to all wells, often using a multichannel pipette for consistency.[10]

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 340 nm for NADH oxidation or ~600 nm for a reduced dye).[9][10] Measure the change in absorbance kinetically over a period of 5-30 minutes at a controlled temperature.

  • Data Analysis: Calculate the rate of reaction (Vmax or ΔOD/min) for each well. Determine the specific Complex I activity by subtracting the activity rate of the rotenone-inhibited sample from the total activity rate. Plot the percentage of Complex I inhibition against the this compound concentration to determine the IC₅₀ (inhibitory concentration for 50% of the enzyme activity).

Quantitative Data Summary

Table 2: Efficacy of this compound Formulations against Various Mite Species
Mite SpeciesFormulationConcentrationMortality (%)Exposure TimeReference
Polyphagotarsonemus latus (Yellow Mite)This compound 200 SC1.25 mL/L100%6 daysVeena et al., 2023[6]
Polyphagotarsonemus latus (Yellow Mite)This compound 200 SC1.00 mL/L92.5%6 daysVeena et al., 2023[6]
Panonychus ulmi (European Red Mite)This compound 20 SC25 mL/100 L90.45%15 daysAnonymous, 2023
Varroa destructor (Varroa Mite)This compound (AI)1000 mg/mini-colony~90% reductionSemi-fieldJack et al., 2022[2]
Tetranychus urticae (Susceptible Strain)This compoundLC₅₀ = 0.0031%-24 hoursSharma et al., 2020[11]
Table 3: Mammalian Toxicity Profile of this compound
ParameterSpeciesValueReference
Acute Oral LD₅₀ Rat134 mg/kg bwJMPR, 2017[12]
NOAEL (2-gen study) Rat5 mg/kg bw/dayJMPR, 2017[12]
NOAEL (Developmental) Rat10 mg/kg bw/day (maternal)JMPR, 2017[12]
NOAEL (Chronic) Rat4.5 mg/kg bw/dayJMPR, 2017[12]
Acceptable Daily Intake (ADI) Human0-0.05 mg/kg bwJMPR, 2017[12]

Metabolic Pathway

In rats, this compound is primarily metabolized through cleavage of the ether bond and oxidation of the tert-butyl group.

cluster_metabolism Biotransformation Reactions This compound This compound M1 Metabolite 1 (4-OH) (4-hydroxyquinazoline) This compound->M1 Ether Bond Cleavage M2 Metabolite 2 (AN-1) (Carboxylic Acid Derivative) This compound->M2 Ether Bond Cleavage M3 Metabolite 3 (F-2) (Oxidized Alkyl Side Chain) This compound->M3 t-Butyl Group Oxidation Excretion Excretion (Primarily Feces) M1->Excretion M2->Excretion M4 Metabolite 4 (F-3) (Hydroxylated F-2) M3->M4 Hydroxylation M3->Excretion M4->Excretion

Caption: Simplified metabolic pathway of this compound in rats.

Safety Precautions

This compound is classified as moderately hazardous (WHO Class II).[13] Users should handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols and consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Fenazaquin Bioassay against Tetranychus urticae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioassay to determine the efficacy of fenazaquin against the two-spotted spider mite, Tetranychus urticae. This document outlines the necessary materials, step-by-step procedures for mite rearing, treatment application, data collection, and analysis.

Introduction

The two-spotted spider mite, Tetranychus urticae, is a significant agricultural pest with a wide host range, causing substantial economic losses worldwide.[1][2] Its rapid life cycle and ability to develop resistance to acaricides make it a challenging pest to control. This compound is a quinazoline-based acaricide that acts as a mitochondrial complex I electron transport inhibitor, disrupting the mite's energy metabolism.[3][4] This protocol details a standardized leaf dip bioassay method to evaluate the toxicity of this compound against adult female T. urticae.

Key Experimental Protocols

Rearing of Tetranychus urticae

A healthy and synchronized mite population is crucial for reliable bioassay results.

  • Host Plant: Bean plants (Phaseolus vulgaris) are commonly used for rearing T. urticae.[5]

  • Colony Maintenance: Establish a stock colony of T. urticae on bean plants in a controlled environment.[5] Maintain the culture in an incubator at 25 ± 1°C, 75 ± 5% relative humidity (RH), and a 16:8 hour (light:dark) photoperiod.[5]

  • Synchronization: To obtain mites of a uniform age for the bioassay, transfer several adult female mites to fresh, uninfested bean leaves. Allow them to lay eggs for 24 hours and then remove the adult females. The resulting progeny will be of a known age.

Preparation of this compound Solutions

Accurate preparation of test solutions is critical for dose-response analysis.

  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or a water-surfactant mixture). The commercial formulation of this compound can also be used to prepare serial dilutions.[1]

  • Serial Dilutions: Perform serial dilutions of the stock solution with distilled water containing a surfactant (e.g., Triton X-100 at 0.01%) to create a range of concentrations. The concentration range should be chosen to produce mortality rates between 10% and 90%.

  • Control Group: A control group treated only with distilled water and surfactant should always be included.

Leaf Dip Bioassay Protocol

The leaf dip method is a widely accepted technique for evaluating acaricide efficacy.[1][6]

  • Leaf Disc Preparation: Excise leaf discs (typically 2-4 cm in diameter) from untreated bean plants.[1]

  • Treatment Application: Individually dip each leaf disc into the respective this compound dilution or the control solution for 5-10 seconds.[1]

  • Drying: Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface for approximately 1-2 hours.[1]

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a layer of water-saturated cotton or agar in a Petri dish.[1] This creates a barrier to prevent the mites from escaping. Transfer a known number of same-aged adult female mites (e.g., 20-30) onto each leaf disc using a fine camel-hair brush.[1]

  • Incubation: Place the Petri dishes in an incubator under the same conditions used for rearing (25 ± 1°C, 75 ± 5% RH, 16:8 h L:D photoperiod).

Data Collection and Analysis
  • Mortality Assessment: After 24 hours, count the number of dead mites on each leaf disc.[1] Mites are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Correction: Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] * 100 Where 'n' is the number of mites, 'T' is the treated group, and 'Co' is the control group.

  • Statistical Analysis: Analyze the dose-response data using probit analysis to determine the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in the test population.

Data Presentation

The following table summarizes the LC50 values of this compound against Tetranychus urticae from various studies, providing a comparative overview of its efficacy.

Mite Population/StrainLC50 (ppm or µg/mL)Bioassay MethodReference
Susceptible Laboratory Strain (118th gen)0.20 ppmNot specified[7]
Susceptible Laboratory Strain (123rd gen)0.19 ppmNot specified[7]
Susceptible Laboratory Strain (128th gen)0.18 ppmNot specified[7]
Iranian Strain239 µg/mLLeaf Dip[1]
Field Population (Gerbera)2.20 ppmNot specified[2]
Field Population (Tomato)RR = 310Leaf-disk spray[8]

RR = Resistance Ratio compared to a susceptible strain.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the this compound bioassay protocol.

Fenazaquin_Bioassay_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_incubation_analysis Incubation & Analysis Phase mite_rearing 1. T. urticae Rearing (on Bean Plants) solution_prep 2. This compound Solution (Serial Dilutions) leaf_prep 3. Leaf Disc Preparation leaf_dip 4. Leaf Dipping leaf_prep->leaf_dip air_dry 5. Air Drying leaf_dip->air_dry mite_transfer 6. Mite Transfer air_dry->mite_transfer incubation 7. Incubation (24 hours) mite_transfer->incubation mortality_count 8. Mortality Assessment incubation->mortality_count data_analysis 9. Data Analysis (Probit, LC50) mortality_count->data_analysis

Caption: Workflow for this compound Bioassay against T. urticae.

Mode of Action Signaling Pathway

This diagram illustrates the mode of action of this compound.

Fenazaquin_Mode_of_Action cluster_mitochondrion Mitochondrion complex_I Complex I (NADH Dehydrogenase) complex_III Complex III complex_I->complex_III e- complex_IV Complex IV complex_III->complex_IV e- o2 O2 atp_synthase ATP Synthase atp ATP atp_synthase->atp nadh NADH nadh->complex_I e- nad NAD+ h2o H2O o2->h2o e- adp ADP + Pi adp->atp_synthase This compound This compound This compound->complex_I Inhibits

Caption: this compound's inhibition of mitochondrial Complex I.

References

Application Notes and Protocols for the Preparation of Fenazaquin Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of fenazaquin standard solutions, intended for use in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound is a quinazoline acaricide with low aqueous solubility but high solubility in many organic solvents.[3] Accurate preparation of standard solutions is critical for the quantification of this compound residues in various matrices. This protocol covers safety precautions, solvent selection, and step-by-step procedures for preparing stock and working standard solutions.

Safety Precautions and Handling

This compound is moderately toxic if ingested and may cause respiratory tract irritation.[3][4] It is classified as acutely toxic (oral) and is very toxic to aquatic life with long-lasting effects.[4][5] Adherence to strict safety protocols is mandatory.

Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Precaution CategoryRequirementRationale and Citation
Engineering Controls Use in a well-ventilated place.To minimize inhalation exposure.[4][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile or butyl rubber), tightly fitting safety goggles, and a lab coat or impervious clothing.[5][6][7]To prevent skin and eye contact.[6]
Respiratory Protection If ventilation is inadequate or dust/aerosols are formed, use a full-face respirator with appropriate cartridges.To prevent inhalation of the compound.[6]
Handling Avoid formation of dust and aerosols.[6] Do not eat, drink, or smoke when handling.[4][5] Wash hands thoroughly after handling.[5][6]To prevent ingestion and contamination.[5]
Disposal Dispose of waste in accordance with local, regional, and national regulations. Prevent release into the environment.[4][5][6]This compound is very toxic to aquatic life.[4][5]

Materials and Reagents

  • This compound analytical standard (PESTANAL® or equivalent, neat or solid form)[8]

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes or calibrated micropipettes

  • Amber glass vials with PTFE-lined caps for storage

  • Spatula

  • Weighing paper/boats

  • Ultrasonic bath (optional, for dissolving)

  • Solvents: HPLC or analytical grade (e.g., Acetone, Acetonitrile, Dichloromethane)

Physicochemical Properties and Solubility

Understanding the solubility of this compound is crucial for selecting an appropriate solvent for the stock solution. This compound is a colorless to tan crystalline solid.[9][10]

Table 2: Solubility of this compound in Various Organic Solvents at 23 °C

SolventSolubility (g/L)Reference
Dichloromethane>600[9][11]
Chloroform>500[11]
N-methyl-2-pyrrolidone>500[9][11]
Acetone400-500[9][11]
Ethyl Acetate400-500[9]
Dimethylformamide300-400[9][11]
Methanol50-100[9][11]
Isopropanol50-100[9]
Hexane33-50[9][11]
Water (pH 7)0.000102 (102 µg/L)[10][11]

Based on this data, acetone, acetonitrile, and dichloromethane are excellent choices for preparing high-concentration stock solutions. Acetonitrile is commonly used for chromatographic applications.[12][13][14]

Experimental Protocol: Preparation of Standard Solutions

Preparation of a 1000 µg/mL Primary Stock Solution

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution, a common starting concentration for analytical standards.[15]

Table 3: Protocol for 1000 µg/mL Stock Solution in a 25 mL Volumetric Flask

StepProcedureNotes
1. Calculation Calculate the mass of this compound standard required. For a 25 mL solution: 1000 µg/mL * 25 mL = 25,000 µg = 25 mg.Adjust calculation based on the purity of the analytical standard. For example, if purity is 99.2%, the required mass is 25 mg / 0.992 = 25.2 mg.
2. Weighing Accurately weigh the calculated mass of this compound standard onto weighing paper using an analytical balance.Record the exact weight to four decimal places (e.g., 0.0252 g).
3. Transfer Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.Use a clean funnel to prevent loss of material. Rinse the weighing paper and funnel with a small amount of the chosen solvent (e.g., acetonitrile) into the flask.
4. Dissolving Add approximately 15-20 mL of the solvent to the flask. Swirl gently to dissolve the solid.An ultrasonic bath can be used for a few minutes to aid dissolution if necessary.
5. Dilution to Volume Once the solid is completely dissolved, allow the solution to return to ambient temperature. Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.Use a pipette for the final addition to avoid overshooting the mark.
6. Homogenization Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.Proper mixing is critical for an accurate concentration.
7. Labeling & Storage Transfer the solution to a labeled, amber glass vial. The label should include: Compound Name, Concentration, Solvent, Preparation Date, and Preparer's Initials.Store the stock solution in a refrigerator at 2-8 °C or a freezer at -20°C to ensure stability.[13][15]
Preparation of Working Standard Solutions via Serial Dilution

Working standards are prepared by serially diluting the primary stock solution. These are the solutions used to create a calibration curve for instrument analysis.[13]

Table 4: Example Serial Dilution Protocol from a 1000 µg/mL Stock Solution

Target Concentration (µg/mL)Aliquot of Higher Conc. SolutionFinal Volume (mL)Dilution SolventProcedure
100 10 mL of 1000 µg/mL Stock100AcetonitrilePipette 10 mL of the 1000 µg/mL stock into a 100 mL volumetric flask. Dilute to the mark with acetonitrile.
10 1 mL of 1000 µg/mL Stock100AcetonitrilePipette 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask. Dilute to the mark with acetonitrile.
1 1 mL of 100 µg/mL Standard100AcetonitrilePipette 1 mL of the 100 µg/mL intermediate standard into a 100 mL volumetric flask. Dilute to the mark.
0.1 1 mL of 10 µg/mL Standard100AcetonitrilePipette 1 mL of the 10 µg/mL intermediate standard into a 100 mL volumetric flask. Dilute to the mark.

Note: For analytical methods like HPLC, the final working standards may require further dilution in a solvent mixture (e.g., acetonitrile/water) just prior to injection.[13]

Solution Stability

Pesticide stock solutions stored in organic solvents are generally stable for extended periods when stored properly.

  • Storage: Store stock and working solutions in tightly sealed amber vials at low temperatures (refrigerated at 4°C or frozen at -20°C) to minimize solvent evaporation and degradation.[7][13][15]

Workflow Visualization

The following diagram illustrates the logical workflow for preparing this compound standard solutions.

Fenazaquin_Standard_Preparation cluster_prep Preparation & Safety cluster_stock Stock Solution (1000 µg/mL) cluster_working Working Standards (e.g., 0.1 - 10 µg/mL) cluster_analysis Analysis safety 1. Review SDS & Don PPE materials 2. Gather Materials (Standard, Solvent, Glassware) safety->materials calculate 3. Calculate Mass of this compound materials->calculate weigh 4. Weigh Standard (Analytical Balance) calculate->weigh dissolve 5. Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute_stock 6. Dilute to Final Volume dissolve->dilute_stock store_stock 7. Store Stock Solution (Amber Vial, 2-8°C) dilute_stock->store_stock pipette 8. Pipette Aliquot of Stock Solution store_stock->pipette Serial Dilution dilute_working 9. Dilute in New Volumetric Flask pipette->dilute_working repeat Repeat for each concentration level dilute_working->repeat store_working 10. Store Working Standards dilute_working->store_working analysis 11. Use for Instrument Calibration (HPLC/GC) store_working->analysis

Caption: Workflow for preparing this compound standard solutions.

References

Fenazaquin Field Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum quinazoline acaricide and insecticide that provides effective control against a wide variety of mites and whiteflies.[1][2][3] It is utilized in integrated pest management (IPM) strategies for numerous agricultural crops, including fruits, vegetables, and ornamental plants.[4] this compound acts on all life stages of mites, including eggs (ovicidal activity), immature, and adult stages, primarily through contact and ingestion.[1][2][5]

Mode of Action

This compound's mechanism of action involves the disruption of cellular respiration. It is classified as a Mitochondrial Electron Transport Inhibitor (METI), specifically targeting and inhibiting the function of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[1][2][6] This inhibition halts the production of ATP, leading to energy deprivation and eventual mortality of the target pest.

Fenazaquin_Mode_of_Action cluster_Mitochondrion Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- CoQ Coenzyme Q Complex_I->CoQ e- Downstream Complex III, IV, V (ATP Production) CoQ->Downstream This compound This compound Inhibition This compound->Inhibition Field_Trial_Workflow cluster_prep 1. Trial Preparation cluster_application 2. Application Phase cluster_data 3. Data Collection & Analysis start Start site_selection Site Selection (History of Pest Pressure) start->site_selection end End plot_design Plot Establishment (e.g., RCBD with 4 Replicates) site_selection->plot_design pre_assessment Pre-Treatment Assessment (Count mites per leaf) plot_design->pre_assessment application Treatment Application (this compound vs. Control) pre_assessment->application post_assessment Post-Treatment Counts (e.g., 3, 7, 14 DAT) application->post_assessment yield_assessment Harvest & Yield Assessment (Fruit weight, quality) post_assessment->yield_assessment analysis Statistical Analysis (e.g., ANOVA) yield_assessment->analysis analysis->end IPM_Decision_Process decision decision action action monitor monitor stop stop start Start IPM Cycle monitor_scout Scout for Mites & Beneficials start->monitor_scout is_threshold_met Mite Population > Economic Threshold? monitor_scout->is_threshold_met is_threshold_met->monitor_scout No check_beneficials Beneficial Population Sufficient for Control? is_threshold_met->check_beneficials Yes consider_biorationals Consider Biorationals or Softer Chemistry check_beneficials->consider_biorationals Yes apply_this compound Apply this compound (Targeted Application) check_beneficials->apply_this compound No consider_biorationals->monitor_scout apply_this compound->monitor_scout

References

Application Notes & Protocols: Fenazaquin Efficacy Testing in Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenazaquin is a broad-spectrum, non-systemic acaricide belonging to the quinazoline class of chemicals.[1] It is widely used to control various phytophagous mite species that infest crops such as fruits, vegetables, and ornamentals.[1] this compound is effective against all life stages of mites, including eggs, larvae, nymphs, and adults, primarily through contact and ingestion.[2][3] Its mode of action involves the disruption of mitochondrial respiration, making it a potent tool in integrated pest management (IPM) programs.[4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound against key mite species under controlled laboratory settings.

Mechanism of Action: Mitochondrial Electron Transport Inhibition

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (MET) at Complex I (NADH:ubiquinone reductase).[1][4][5] This disruption halts the production of ATP, leading to energy depletion and eventual death of the target organism. This compound binds to the coenzyme Q0 site within Complex I, blocking the transfer of electrons from NADH to ubiquinone.[1]

cluster_ETC Mitochondrial Electron Transport Chain NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- UQ Ubiquinone (Q) ComplexI->UQ e- ComplexIII Complex III UQ->ComplexIII ... ATP ATP Production ComplexIII->ATP leads to This compound This compound This compound->Block

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: Acute Toxicity Bioassay (Leaf-Dip Method)

This protocol is used to determine the lethal concentrations (e.g., LC50) of this compound on adult mites, commonly the two-spotted spider mite (Tetranychus urticae). The leaf-dip method is a standard and reliable technique.[6]

Materials:

  • Stock population of target mites (T. urticae) reared on a suitable host (e.g., bean plants, Phaseolus vulgaris).[1]

  • This compound formulation (e.g., 10% EC or 20% SC).[3][7]

  • Distilled water and a suitable surfactant/solvent if needed.

  • Bean leaf discs (approx. 4 cm diameter).

  • Petri dishes (9 cm diameter).

  • Cotton wool.

  • Fine camel-hair brush.

  • Beakers, graduated cylinders, and micropipettes.

  • Incubator or growth chamber set to 25-27°C, 60±5% RH, and a 16:8 (L:D) photoperiod.[1]

Procedure:

  • Mite Preparation: Collect same-age adult female mites (less than 24-h-old) from the stock culture using a fine brush.[6]

  • Preparation of Test Solutions: Prepare a serial dilution of the this compound formulation in distilled water to create at least five to six concentrations expected to cause between 20% and 90% mortality.[6] A control solution consisting of only distilled water (and surfactant, if used) must be included.

  • Leaf Disc Treatment: Immerse bean leaf discs into each test solution for approximately 15 seconds.[6] Allow the discs to air-dry completely on a clean surface for about 2-3 hours.

  • Experimental Arena Setup: Place a layer of water-saturated cotton wool at the bottom of each Petri dish.[8] Place a treated leaf disc, adaxial side up, onto the cotton. The saturated cotton provides humidity and acts as a barrier to prevent mites from escaping.[8]

  • Mite Inoculation: Carefully transfer 30-40 adult female mites onto the surface of each treated leaf disc.

  • Incubation: Seal the Petri dishes (a ventilated lid is recommended) and place them in an incubator under the specified environmental conditions.

  • Mortality Assessment: After 24 hours, assess mite mortality. Mites are considered dead if they are unable to move any appendage when gently prodded with a fine brush.[9]

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Use probit analysis to calculate the LC50 value, fiducial limits, and other relevant toxicological parameters.

A 1. Mite Rearing (e.g., T. urticae on bean plants) G 7. Introduce Adult Mites (30-40 per disc) A->G B 2. Prepare this compound Serial Dilutions D 4. Leaf Dip (Immerse discs for 15s) B->D C 3. Leaf Disc Preparation (4 cm diameter) C->D E 5. Air Dry Discs (2-3 hours) D->E F 6. Setup Petri Dish Arena (Wet cotton + leaf disc) E->F F->G H 8. Incubate (24h at 25-27°C, 60% RH) G->H I 9. Assess Mortality H->I J 10. Data Analysis (Abbott's Formula, Probit Analysis) I->J

Caption: Workflow for the leaf-dip acute toxicity bioassay.

Protocol 2: Ovicidal Efficacy Assay

This protocol assesses the effectiveness of this compound in preventing mite egg hatching.

Materials:

  • Same as Protocol 1, with the addition of fresh, untreated bean leaf discs.

Procedure:

  • Egg Collection: Place 20-30 adult female mites on untreated bean leaf discs in Petri dishes for 24 hours to allow for egg-laying.[8]

  • Adult Removal: After the 24-hour period, carefully remove all adult female mites, leaving only the eggs on the leaf discs.

  • Treatment Application: Prepare this compound solutions as described in Protocol 1. Dip the leaf discs containing the eggs into the respective solutions for 15 seconds. A control group dipped in distilled water is essential.

  • Incubation: Air-dry the discs and place them in Petri dish arenas as previously described. Incubate under controlled conditions (25-27°C, 60±5% RH).

  • Hatching Assessment: Monitor the discs daily. After 72 hours, or once all eggs in the control group have hatched, count the number of hatched and unhatched eggs in each replicate.[10]

  • Data Analysis: Calculate the percentage of egg mortality for each concentration and correct using Abbott's formula if necessary.

Protocol 3: Sublethal Effects and Life Table Analysis

This protocol evaluates the sublethal impacts of this compound on the life history traits and population growth parameters of the subsequent generation of mites.

Materials:

  • Same as Protocol 1.

Procedure:

  • Determine Sublethal Concentrations: First, conduct an acute toxicity bioassay (Protocol 1) to determine the LC10, LC20, and LC30 values of this compound for the target mite population.[1][6]

  • Parental Exposure: Treat a cohort of adult mites with the predetermined sublethal concentrations (LC10, LC20, LC30) using the leaf-dip method.

  • Offspring Collection: Collect the eggs laid by the treated adult females and place them individually on fresh, untreated leaf discs.

  • Daily Observation: Monitor the development of each individual from egg to adult daily. Record data on:

    • Developmental time of each life stage (egg, larva, protonymph, deutonymph).

    • Adult longevity and survival (lx).

    • Female fecundity (mx - daily number of eggs laid).

  • Data Analysis: Use the collected life history data to construct age-stage, two-sex life tables.[6] Calculate and compare key population parameters such as:

    • Net reproductive rate (R0).

    • Intrinsic rate of increase (rm).

    • Finite rate of increase (λ).

    • Mean generation time (T).

    • Doubling time (DT).

A significant reduction in R0, rm, and λ, or an increase in T and DT, indicates a detrimental sublethal effect of the acaricide.[1][6]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize data from various laboratory studies on this compound's efficacy.

Table 1: Acute Toxicity of this compound against Adult Female Mites

Target Mite Species Formulation LC50 Value Reference
Tetranychus urticae 20% SC LC10: 15.6 ppm, LC20: 23.4 ppm, LC30: 32.5 ppm [1][6]
Panonychus citri Not Specified LC20: 18.2 mg/L, LC30: 25.1 mg/L [11]

| Tetranychus urticae | this compound | Resistance Ratio: 24.65-fold (resistant strain) |[9] |

Table 2: Efficacy of this compound on Different Life Stages of Tetranychus urticae

Life Stage Concentration Mortality / Effect Time Post-Treatment Reference
Adult Females 1.25 ml/l (18.3% SC) 100% Mortality 24 hours [12]
Adult Females 1.60 ml/l (18.3% SC) 100% Mortality 24 hours [12]
Pregnant Females Not Specified 100% Mortality 24 hours [10]
Eggs Not Specified 86.60% Mortality 72 hours [10]
Larvae Not Specified 89.50% Reduction 15 days [10]

| Protonymphs | Not Specified | 91.02% Reduction | 15 days |[10] |

Table 3: Sublethal Effects of this compound on Tetranychus urticae Life Table Parameters

Parameter Control LC10 LC20 LC30 Reference
Intrinsic Rate of Increase (rm) 0.251 0.245 0.219 0.198 [1][6]
Net Reproductive Rate (R0) 33.19 30.67 21.61 15.33 [1][6]
Mean Generation Time (T) (days) 13.91 13.84 14.04 13.82 [1][6]

| Doubling Time (DT) (days) | 2.76 | 2.83 | 3.16 | 3.50 |[1][6] |

Resistance Monitoring

Repeated application of this compound can lead to the selection of resistant mite populations.[9] The primary mechanism of resistance often involves enhanced metabolic detoxification by enzymes such as mixed-function oxidases (MFOs), glutathione S-transferases (GSTs), and esterases.[9][13] Laboratory bioassays are crucial for monitoring shifts in susceptibility.

A Continuous this compound Application B Selection Pressure on Mite Population A->B C Survival of Individuals with Enhanced Detoxification B->C D Increased Enzyme Activity (MFO, GST, Esterase) C->D caused by E This compound Resistance in Population C->E

Caption: Logical workflow of metabolic resistance development to this compound.

Biochemical assays can be performed on susceptible and potentially resistant mite populations to quantify the activity of these detoxification enzymes. A significant increase in the activity of one or more of these enzymes in a field-collected population compared to a susceptible laboratory strain can indicate metabolic resistance.[9] For example, one study found a 3.21-fold higher MFO activity and a 1.40-fold higher GST activity in a this compound-resistant strain of T. urticae.[9]

References

Application Notes and Protocols for the Analysis of Fenazaquin in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide used to control mites and other pests in various agricultural settings. Due to its potential for runoff from agricultural fields, it is crucial to monitor its presence in environmental water sources to ensure water quality and protect aquatic ecosystems. These application notes provide detailed protocols for the determination of this compound in water samples using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance data for different analytical methods used for the determination of this compound in water samples. This allows for a direct comparison of the sensitivity and efficiency of each technique.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
GC-MSSS-LPME0.05 ng/mL0.18 ng/mLNot SpecifiedNot Specified[1][2]
GC-MSClassical Recovery0.04 mg/L0.14 mg/L~100% (with matrix matching)0.9993[3][4][5]
HPLC/MS-MSSPENot Specified0.01 ppmNot SpecifiedNot Specified[6]
HPLC-UVNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: SS-LPME stands for Switchable Solvent Liquid Phase Microextraction, SPE for Solid-Phase Extraction, and classical recovery may involve methods like liquid-liquid extraction. The significant difference in the reported LOD and LOQ values (ng/mL vs. mg/L) highlights the enhanced sensitivity achievable with specific microextraction techniques.[1][2][3]

Experimental Protocols

This section provides detailed step-by-step protocols for the extraction and analysis of this compound in water samples.

Protocol 1: Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This protocol is a widely used and robust method for the analysis of pesticide residues in water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to isolate and concentrate pesticides from water samples.[8][9][10][11]

  • Materials:

    • Water sample (1 L, filtered)

    • SPE cartridges (e.g., C18, 500 mg)

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • n-Hexane (HPLC grade)

    • Acetone (HPLC grade)

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge.[8] Ensure the sorbent bed does not go dry.

    • Sample Loading: Pass the 1 L filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Sorbent Drying: After the entire sample has passed through, dry the sorbent bed completely by applying a vacuum for about 30-60 minutes or by passing a stream of nitrogen gas.[8]

    • Elution: Elute the trapped this compound from the cartridge using 10 mL of a suitable solvent mixture. A common elution solvent is a mixture of n-hexane and acetone (e.g., 1:1 v/v) or dichloromethane.[9][12]

    • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set at 35-40°C. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Autosampler

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp 1: 25°C/min to 150°C

      • Ramp 2: 3°C/min to 200°C

      • Ramp 3: 8°C/min to 280°C, hold for 10 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

Protocol 2: Determination of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general guideline for the analysis of this compound using HPLC with UV detection, a technique readily available in many laboratories.[7][13]

1. Sample Preparation

The same SPE protocol as described for GC-MS analysis can be used to extract and concentrate this compound from water samples. After the concentration step, the final residue should be reconstituted in the mobile phase used for the HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis Detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 260 nm[7]

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in water samples.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Concentration Concentration SPE->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis DataProcessing Data Acquisition and Processing Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Overall workflow for this compound analysis in water samples.

SPE_Workflow Condition 1. Cartridge Conditioning Load 2. Sample Loading Condition->Load Add Sample Wash 3. Sorbent Drying Load->Wash Remove Interferences Elute 4. Elution of This compound Wash->Elute Add Elution Solvent Concentrate 5. Concentration of Eluate Elute->Concentrate Evaporate Solvent

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

References

Application Notes: Fenazaquin as a Positive Control in Acaricide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum quinazoline acaricide valued for its consistent efficacy against numerous mite species, including economically significant pests like Tetranychus urticae (two-spotted spider mite) and Panonychus ulmi (European red mite). Its well-characterized mode of action, acting as a potent inhibitor of the mitochondrial electron transport chain, makes it an ideal positive control for in vitro and in vivo acaricide screening programs.[1][2][3][4] this compound provides a reliable benchmark for evaluating the efficacy of novel acaricidal compounds, ensuring the validity and comparability of screening results. It is effective against all life stages of mites, including eggs, larvae, nymphs, and adults, through both contact and ingestion.[5][6]

Mode of Action

This compound's acaricidal activity stems from its function as a Mitochondrial Electron Transport Inhibitor (METI).[1][2] Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3][7][8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and subsequent mortality of the target pest.[9] This specific and potent mechanism of action provides a clear and measurable endpoint for bioassays.

Fenazaquin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) C1->Q e- ProtonGradient H+ Gradient C1->ProtonGradient NAD NAD⁺ C1->NAD C3 Complex III CytC Cytochrome c C3->CytC e- C3->ProtonGradient C4 Complex IV O2 O₂ C4->O2 e- H2O H₂O C4->H2O C4->ProtonGradient C5 Complex V (ATP Synthase) ATP ATP C5->ATP Q->C3 e- CytC->C4 e- ADP ADP + Pi ADP->C5 ProtonGradient->C5 Drives ATP Synthesis NADH NADH NADH->C1 This compound This compound This compound->C1 INHIBITS

Caption: this compound's mode of action via inhibition of Complex I.

Data Presentation: Efficacy of this compound

The following tables summarize the efficacy of this compound against the two-spotted spider mite (Tetranychus urticae), a common species used in acaricide screening. These data serve as a baseline for expected mortality rates when using this compound as a positive control.

Table 1: Efficacy of this compound 10 EC Formulation against T. urticae

Concentration (g a.i./ha)Mean Mite Population (per 4 cm² leaf area) at 10 Days After SprayingReference
1253.5[10]
1504.8[10]
Untreated Control>15 (Implied)[10]

Table 2: Percent Reduction of T. urticae on Rose by this compound 10 EC

Concentration (%)Percent Mortality (3 Days After Spray)Percent Mortality (10 Days After Spray)Reference
0.002560.94%79.37%[11]

Table 3: Efficacy of this compound 200 SC Formulation against T. urticae on Tomato

Application Rate (ml/ha)Mean Mite Population (per 6 cm²) at 14 Days After 2nd SprayMean Mite Population (per 6 cm²) at 14 Days After 3rd SprayReference
5000.565.06[12]
625<0.56 (Implied)4.70[12]
800<0.56 (Implied)3.71[12]
1250<0.56 (Implied)3.43[12]

Table 4: Mortality of T. urticae Adults with this compound 18.3% w/w (200 SC)

Concentration (ml/L)Mortality after 24 hours (Leaf Dip Assay)Reference
1.0092.50%[13]
1.25100%[13][14]
1.60100%[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols describe common bioassays for acaricide screening where this compound can be used as a positive control.

Protocol 1: Leaf Disc Residual Bioassay

This method assesses the efficacy of a compound through mite contact with a treated surface.

Materials:

  • Mite-infested host plants (e.g., bean, tomato)

  • This compound formulation (e.g., 10 EC or 200 SC)

  • Test compounds

  • Solvent/carrier (e.g., water with a surfactant like Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper or cotton for hydration

  • Cork borer (2-3 cm diameter)

  • Fine paintbrush

  • Spray tower or atomizer

  • Stereomicroscope

Procedure:

  • Preparation of Leaf Discs: Using a cork borer, cut discs from fresh, untreated leaves of the host plant.

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound at a known effective concentration (e.g., 100-200 ppm).[7] Prepare serial dilutions of test compounds. Include a negative control (solvent/carrier only).

  • Application: Place leaf discs on a surface with the underside facing up. Apply 1-2 ml of each treatment solution evenly using a spray tower or atomizer. Allow the discs to air dry completely.

  • Assay Setup: Place a moistened filter paper or cotton pad in the bottom of each Petri dish. Place a treated leaf disc on top of the hydrated pad.

  • Mite Infestation: Using a fine paintbrush, transfer 20-30 adult female mites onto each leaf disc.

  • Incubation: Seal the Petri dishes with lids and incubate at controlled conditions (e.g., 25-30°C, 55-65% relative humidity, 16:8 L:D photoperiod).[15]

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead or moribund mites under a stereomicroscope. Mites are considered dead if they are unable to move a leg when prodded with a fine brush.[14]

  • Data Analysis: Correct mortality data using Abbott's formula if mortality is observed in the negative control.[14] Calculate LC50/LC90 values for test compounds and compare them to the this compound positive control.

Protocol 2: Slide-Dip Bioassay

This method is a direct contact assay often used for determining baseline susceptibility.

Materials:

  • Adult female mites

  • This compound and test compound solutions

  • Double-sided sticky tape

  • Microscope slides

  • Forceps

  • Beakers

  • Stereomicroscope

Procedure:

  • Slide Preparation: Affix a strip of double-sided sticky tape to a microscope slide.

  • Mite Attachment: Carefully place adult mites, dorsal side down, onto the sticky tape. Aim for 20-30 mites per slide.

  • Treatment Application: Prepare treatment solutions as described in Protocol 1. Dip each slide with attached mites into the respective solution for 5 seconds with gentle agitation.

  • Drying and Incubation: Remove the slide and place it vertically on absorbent paper to allow excess liquid to drain and dry. Once dry, place the slides in a controlled environment chamber (as described in Protocol 1).

  • Mortality Assessment: Assess mortality at 24 hours post-treatment.

  • Data Analysis: Analyze data as described in Protocol 1.

Acaricide_Screening_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Collection & Analysis A Prepare Test Compound Dilutions F Apply Treatments to Substrate A->F B Prepare this compound (Positive Control) B->F C Prepare Solvent (Negative Control) C->F D Culture & Collect Target Mites G Transfer Mites to Treated Substrate D->G E Prepare Substrate (e.g., Leaf Discs) E->F F->G H Incubate under Controlled Conditions G->H I Assess Mite Mortality (e.g., at 24, 48, 72h) H->I J Calculate Corrected Mortality (Abbott's) I->J K Determine Efficacy (e.g., LC50, % Reduction) J->K L Compare Test Compound to Controls K->L

Caption: General workflow for an acaricide screening bioassay.

References

Fenazaquin Spray Application for Crop Protection: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum acaricide and insecticide belonging to the quinazoline class of chemicals.[1] It is effective against a wide range of mite species and some insects, including whiteflies.[2][3] this compound acts as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase), disrupting cellular respiration in target pests.[4][5][6] This document provides detailed application notes and protocols for the use of this compound spray in crop protection, with a focus on research and development applications.

Physicochemical Properties

PropertyValue
Chemical Name4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline
CAS Number120928-09-8
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol [4]
Water Solubility0.102 mg/L at pH 5 & 7; 0.135 mg/L at pH 9[2]
Log(KOW)5.71 at 25ºC[2]

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial electron transport at Complex I.[4][7] This disruption of ATP synthesis leads to paralysis and death of the target pest. It exhibits both contact and ingestion activity and is effective against all life stages of mites, including eggs (ovicidal activity), nymphs, and adults.[2][8]

Signaling Pathway Diagram

Fenazaquin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_protons Proton Pumping ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H+ H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- NAD NAD+ Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate H2O H₂O O2->H2O Reduction ADP ADP + Pi ADP->ATPSynthase H+->ATPSynthase Proton Motive Force This compound This compound This compound->ComplexI Inhibition Efficacy_Testing_Workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions dip_leaves Dip Leaf Discs in Solutions prep_solutions->dip_leaves prep_leaves Prepare Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Leaf Discs dip_leaves->dry_leaves infest_leaves Infest with Mites dry_leaves->infest_leaves incubate Incubate under Controlled Conditions infest_leaves->incubate assess_mortality Assess Mite Mortality incubate->assess_mortality analyze_data Data Analysis (e.g., Probit for LC50) assess_mortality->analyze_data end End analyze_data->end Resistance_Management start Pest Pressure Exceeds Threshold decision Select Acaricide start->decision This compound Apply this compound (IRAC Group 21A) decision->this compound Group 21A not recently used other_moa Apply Acaricide with Different Mode of Action decision->other_moa Group 21A recently used monitor Monitor Efficacy and Pest Population This compound->monitor other_moa->monitor resistance_check Resistance Suspected? monitor->resistance_check bioassay Conduct Resistance Bioassay resistance_check->bioassay Yes end Pest Population Below Threshold resistance_check->end No bioassay->decision Adjust Strategy

References

Application Notes and Protocols for Fenazaquin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenazaquin is a quinazoline-based acaricide that functions as a potent and specific inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This property makes it a valuable tool for researchers studying mitochondrial function, cellular metabolism, oxidative stress, and related signaling pathways. These application notes provide detailed protocols for the preparation and application of this compound in both in vitro and in vivo research settings, along with methods to assess its biological effects.

Introduction

This compound's primary mechanism of action is the disruption of ATP synthesis by blocking the electron flow from NADH to ubiquinone. This inhibition leads to a decrease in cellular energy, an increase in the production of reactive oxygen species (ROS), and the activation of cellular stress response pathways. Its specificity for Complex I allows for the targeted investigation of the roles of this complex in various physiological and pathological processes.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective use in research.

PropertyValueReference
IUPAC Name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[1]
CAS Number 120928-09-8[1]
Molecular Formula C₂₀H₂₂N₂O[1]
Molecular Weight 306.4 g/mol [1]
Appearance Colorless to tan crystalline solid[1]
Melting Point 77.5-80 °C[1]
Water Solubility Very low (0.102 mg/L)[1]
Solubility in Organic Solvents Soluble in acetone, ethyl acetate, dichloromethane, and dimethylformamide (DMF). Slightly soluble in ethanol and DMSO.[1]
LogP 5.51[1]

Dosage and Administration Protocols

Accurate dosage and proper administration are critical for reproducible experimental outcomes.

In Vitro Application

3.1.1. Stock Solution Preparation

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for in vitro studies.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C, protected from light.

3.1.2. Working Solution Preparation and Dosage Calculation

The working solution is prepared by diluting the stock solution in cell culture medium to the final desired concentration.

Dosage Calculation Example:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • V₁C₁ = V₂C₂

  • (V₁) * (10 mM) = (1 mL) * (10 µM)

  • (V₁) * (10,000 µM) = (1000 µL) * (10 µM)

  • V₁ = (1000 * 10) / 10,000 = 1 µL

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Recommended Concentration Range for Initial Experiments:

For initial cell-based assays, a concentration range of 0.1 µM to 100 µM is recommended to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). A typical starting point for assessing effects on cell viability could be in the range of 10-100 µM, based on data from other pesticides in similar assays[2].

Vehicle Control:

It is crucial to include a vehicle control in all in vitro experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used, to account for any solvent-induced effects. The final DMSO concentration in the culture medium should ideally be below 0.5% to minimize cytotoxicity[3].

In Vivo Application

3.2.1. Formulation for Oral Gavage

For oral administration in animal models, this compound needs to be suspended in a suitable vehicle due to its poor water solubility. A common vehicle used in toxicology studies is an aqueous solution of a suspending agent like acacia.

Protocol:

  • Weigh the required amount of this compound for the desired dose.

  • Prepare a 10% (w/v) aqueous acacia solution by dissolving acacia powder in sterile water.

  • Triturate the this compound powder with a small amount of the acacia solution to form a smooth paste.

  • Gradually add the remaining volume of the acacia solution while continuously stirring or vortexing to create a uniform suspension.

  • Administer the suspension immediately after preparation to ensure homogeneity.

3.2.2. Dosage Calculation for Animal Studies

Dosages for in vivo studies are typically expressed in mg/kg of body weight. The concentration of the this compound suspension will depend on the desired dose and the volume to be administered.

Dosage Calculation Example:

To administer a dose of 10 mg/kg to a 25 g mouse in a volume of 100 µL (0.1 mL):

  • Dose for the mouse: 10 mg/kg * 0.025 kg = 0.25 mg

  • Concentration of the suspension: 0.25 mg / 0.1 mL = 2.5 mg/mL

Toxicity Data for Dose Range Selection:

The following table summarizes key toxicological data for this compound, which can guide the selection of appropriate dose ranges for in vivo experiments.

SpeciesRouteValueReference
RatOral LD₅₀134 mg/kg[4]
MouseOral LD₅₀1480 mg/kg[4]
RabbitDermal LD₅₀>5000 mg/kg[4]
Rat2-generation study (gavage)NOAEL: 5 mg/kg/day[4]
Dog12-month oral study (gavage)NOAEL: 5 mg/kg/day[4]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Measurement of Mitochondrial Complex I Activity

This protocol describes a spectrophotometric assay to measure the activity of Complex I in isolated mitochondria or cell lysates. The assay is based on the decrease in absorbance at 340 nm as NADH is oxidized.

Materials:

  • Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2.5 mg/mL BSA (fatty acid-free)

  • NADH solution (10 mM in assay buffer)

  • Ubiquinone (Coenzyme Q₁) solution (10 mM in ethanol)

  • Rotenone (a known Complex I inhibitor, for control) (1 mM in DMSO)

  • Antimycin A (a Complex III inhibitor) (1 mM in ethanol)

  • Potassium cyanide (KCN) (a Complex IV inhibitor) (100 mM in water)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Sample Preparation:

    • Isolated Mitochondria: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration using a BCA or Bradford assay.

    • Cell Lysate: Lyse cultured cells using a suitable lysis buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or cuvette, add 50-100 µg of mitochondrial protein or cell lysate.

    • Add assay buffer to a final volume of 180 µL.

    • Add antimycin A (final concentration 2 µM) and KCN (final concentration 2 mM) to inhibit downstream complexes.

    • For the inhibitor control, add rotenone (final concentration 2 µM). For this compound-treated samples, add this compound at the desired concentration.

    • Add ubiquinone (final concentration 100 µM).

  • Measurement:

    • Initiate the reaction by adding 20 µL of NADH solution (final concentration 1 mM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔA₃₄₀/min).

    • The specific activity of Complex I is the rotenone-sensitive rate of NADH oxidation, calculated by subtracting the rate in the presence of rotenone from the rate in its absence.

    • Activity (nmol/min/mg protein) = (ΔA₃₄₀/min / 6.22) * 1000 / (mg protein), where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Materials:

  • H₂DCFDA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • Fluorometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Prepare a 10 µM H₂DCFDA working solution in HBSS.

    • Add the H₂DCFDA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Cellular Stress

Fenazaquin_Signaling cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response ComplexI Complex I ETC Electron Transport Chain ComplexI->ETC e- ROS ROS ComplexI->ROS e- leak Energy_Depletion Energy Depletion (Increased AMP/ATP ratio) ComplexI->Energy_Depletion ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress AMPK AMPK Cellular_Stress Cellular Stress Response AMPK->Cellular_Stress Oxidative_Stress->Cellular_Stress Energy_Depletion->AMPK Activation This compound This compound This compound->ComplexI Inhibition

Caption: this compound inhibits Complex I, leading to cellular stress.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ComplexI_Assay Complex I Activity Assay Treatment->ComplexI_Assay ROS_Assay ROS Production Assay (e.g., H2DCFDA) Treatment->ROS_Assay

Caption: Workflow for in vitro analysis of this compound's effects.

Logical Relationship for Dosage Calculation

Dosage_Calculation_Logic cluster_Inputs Input Parameters cluster_Calculation Calculation cluster_Output Output Desired_Conc Desired Final Concentration (C2) Formula V1 * C1 = V2 * C2 Desired_Conc->Formula Stock_Conc Stock Solution Concentration (C1) Stock_Conc->Formula Final_Volume Final Volume (V2) Final_Volume->Formula Stock_Volume Volume of Stock Solution to Add (V1) Formula->Stock_Volume

Caption: Logic for calculating working solution dilutions.

References

Troubleshooting & Optimization

Fenazaquin Resistance in Mite Populations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating fenazaquin resistance in mite populations.

Frequently Asked Questions (FAQs)

Q1: My mite population is no longer controlled by this compound at the recommended field rate. How can I confirm if this is due to resistance?

A1: The first step is to perform a dose-response bioassay to determine the LC50 (lethal concentration required to kill 50% of the population) of your field population and compare it to a known susceptible population. A significant increase in the LC50 value of your population indicates resistance. The Leaf-Dip Bioassay is a standard method for this purpose. The Resistance Ratio (RR), calculated as the LC50 of the field population divided by the LC50 of the susceptible population, quantifies the level of resistance.

Q2: What is the mechanism of action of this compound, and how do mites develop resistance to it?

A2: this compound is a quinazoline acaricide that acts as a Mitochondrial Electron Transport Inhibitor (METI) at Complex I (NADH:ubiquinone reductase).[1][2] This disruption of cellular respiration leads to mite mortality.[3] Mites can develop resistance to this compound through two primary mechanisms:

  • Metabolic Resistance: This is the most common mechanism and involves enhanced detoxification of the acaricide by enzymes before it can reach its target site. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione S-transferases (GSTs).[4][5][6]

  • Target-Site Insensitivity: This involves genetic mutations in the subunits of the mitochondrial Complex I, which prevent this compound from binding effectively. This mechanism is often suspected in cases of very high resistance.[4][5]

Q3: My bioassay results show a high Resistance Ratio. How can I determine the specific mechanism of resistance in my mite population?

A3: To investigate the specific mechanism of metabolic resistance, you should perform synergist bioassays. Synergists are chemicals that inhibit specific detoxification enzyme families. By comparing the toxicity of this compound with and without a synergist, you can identify which enzyme system is responsible for the observed resistance.

  • Piperonyl Butoxide (PBO): Inhibits Cytochrome P450s.

  • Triphenyl Phosphate (TPP) or S,S,S-tributyl phosphorotrithioate (DEF): Inhibit Esterases.

  • Diethyl Maleate (DEM): Inhibits Glutathione S-transferases.

A significant increase in mortality when a synergist is used indicates that the inhibited enzyme family is a key factor in the resistance.[7]

Q4: How do I interpret the results of my bioassays and synergist assays?

A4: The results of your bioassays can be interpreted as follows:

  • Resistance Ratio (RR): This value indicates the magnitude of resistance. While specific thresholds can vary, a general interpretation is:

    • RR < 10: Low resistance

    • RR 10-40: Moderate resistance

    • RR > 40: High resistance

  • Synergism Ratio (SR): This is calculated as the LC50 of the acaricide alone divided by the LC50 of the acaricide in combination with a synergist. An SR value greater than 2 is generally considered indicative of significant synergism.

The table below summarizes data from studies on this compound-resistant Tetranychus urticae populations, which can serve as a reference for your experimental results.

Data Summary

Table 1: Resistance Ratios and Detoxification Enzyme Activity in this compound-Resistant Tetranychus urticae

PopulationResistance Ratio (RR)Esterase Activity Ratio (Resistant/Susceptible)Glutathione S-transferase (GST) Activity Ratio (Resistant/Susceptible)Cytochrome P450 Amount (Relative to Susceptible)
Isfahan31093.92.3Much Higher
Yazd439.51.82.4Much Higher
Rasht10.531.51.4Not specified
Patiala (Lab-selected)24.65 (field) -> increased 6.83-fold1.13-1.271.403.21 (MFO activity)

Data compiled from Mahdavi Moghadam et al., 2012 and Kaur & Bhullar, 2020.[4][6][8][9]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for LC50 Determination

This protocol is adapted for Tetranychus urticae and can be modified for other mite species.

Materials:

  • Bean plants (or other suitable host plant)

  • This compound technical grade standard

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Cotton wool

  • Fine camel hair brush

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of at least five serial dilutions of this compound in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

  • Preparation of Leaf Discs: Excise leaf discs (e.g., 4 cm diameter) from clean host plant leaves.

  • Treatment: Immerse each leaf disc in a test solution for 5-15 seconds with gentle agitation.[10] Allow the discs to air-dry completely on a clean, non-absorbent surface for about 2-3 hours.[10]

  • Experimental Arenas: Place a layer of cotton wool in each Petri dish and moisten it with distilled water to maintain high humidity. Place one treated leaf disc, adaxial (upper) side down, onto the cotton in each Petri dish.

  • Mite Introduction: Using a fine brush, transfer 20-30 adult female mites of a similar age onto each leaf disc.[10]

  • Incubation: Seal the Petri dishes with lids and incubate at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.[10]

  • Mortality Assessment: After 24 hours, count the number of dead mites under a stereomicroscope. Mites that do not respond when gently prodded with the brush are considered dead.[10]

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis to calculate the LC50 values and their 95% confidence limits.

Protocol 2: Synergist Bioassay

This protocol is performed to identify the metabolic pathways involved in resistance.

Materials:

  • Same materials as the Leaf-Dip Bioassay.

  • Synergists: Piperonyl butoxide (PBO), Triphenyl phosphate (TPP), Diethyl maleate (DEM).

Procedure:

  • Determine Synergist Concentration: First, determine a non-lethal concentration of each synergist by exposing mites to various concentrations of the synergist alone.

  • Prepare Synergist-Acaricide Solutions: Prepare a series of this compound dilutions as in the leaf-dip bioassay. For each this compound concentration, create a parallel solution containing the pre-determined non-lethal concentration of the synergist (e.g., PBO).

  • Perform Bioassay: Conduct the leaf-dip bioassay as described above, using the this compound-only solutions and the this compound-synergist combination solutions.

  • Data Analysis: Calculate the LC50 for each this compound-synergist combination. Calculate the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist.

Visualizations

This compound Mode of Action and Resistance Mechanisms

Fenazaquin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Resistance Mechanisms ComplexI Complex I NADH Dehydrogenase UQ Ubiquinone (UQ) ComplexI->UQ e- H_plus_out H+ ComplexI->H_plus_out H+ pump ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase H_plus_in H+ ATP ATP ATP_Synthase->ATP H+ flow Metabolic Metabolic Resistance (Detoxification) Enzymes P450s, Esterases, GSTs Metabolic->Enzymes This compound This compound Metabolic->this compound Degrades TargetSite Target-Site Insensitivity Mutation Complex I Mutation TargetSite->Mutation TargetSite->this compound Prevents Binding This compound->ComplexI Inhibits

Caption: this compound's inhibition of Mitochondrial Complex I and key mite resistance mechanisms.

Experimental Workflow for Resistance Assessment

Resistance_Workflow Start Suspected Resistance in Mite Population Bioassay Perform Dose-Response Bioassay (Leaf-Dip) on Field & Susceptible Pops. Start->Bioassay Calculate_LC50 Calculate LC50 Values (Probit Analysis) Bioassay->Calculate_LC50 Calculate_RR Calculate Resistance Ratio (RR) RR = LC50(Field) / LC50(Susceptible) Calculate_LC50->Calculate_RR Decision_RR Is RR Significantly > 1? Calculate_RR->Decision_RR No_Resistance No Evidence of Resistance Decision_RR->No_Resistance No Resistance_Confirmed Resistance Confirmed Decision_RR->Resistance_Confirmed Yes End Develop Resistance Management Strategy No_Resistance->End Synergist_Assay Perform Synergist Bioassays (PBO, TPP, DEM) Resistance_Confirmed->Synergist_Assay Analyze_Synergism Analyze Synergism Ratios (SR) Synergist_Assay->Analyze_Synergism Identify_Mechanism Identify Primary Resistance Mechanism Analyze_Synergism->Identify_Mechanism Identify_Mechanism->End

Caption: Workflow for confirming and characterizing this compound resistance in mite populations.

Resistance Management Decision Pathwaydot

Management_Decision Start Resistance Confirmed (RR > 10) Mechanism Resistance Mechanism Identified? Start->Mechanism Rotate Rotate to Acaricide with Different MoA Mechanism->Rotate Yes Mechanism->Rotate No P450_res P450-Mediated Resistance Mechanism->P450_res Est_res Esterase-Mediated Resistance Mechanism->Est_res GST_res GST-Mediated Resistance Mechanism->GST_res Target_res Target-Site Resistance Mechanism->Target_res Biological Integrate Biological Controls (e.g., Predatory Mites) Rotate->Biological Cultural Implement Cultural Controls (e.g., Host Plant Resistance) Biological->Cultural Monitor Monitor Population Susceptibility Annually Cultural->Monitor Avoid_METI Avoid METI Acaricides (Group 21) Target_res->Avoid_METI Avoid_METI->Rotate

References

Technical Support Center: Optimizing Fenazaquin Efficacy in High Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of fenazaquin in experimental settings, particularly under high-temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is an acaricide belonging to the quinazoline class of chemicals. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a rapid cessation of feeding and ultimately, mortality in target pests.

Q2: How does high temperature affect the stability and efficacy of this compound?

High temperatures can significantly impact the stability and efficacy of this compound. The molecule can undergo degradation at elevated temperatures, and its efficacy against target pests may be altered. One study on the optimization of this compound against Tetranychus urticae indicated that temperature is a critical factor influencing its lethal concentration.[2] It is crucial to consider the thermal stability of the formulation being used and the potential for increased degradation at higher ambient temperatures during experiments.

Q3: What are the main degradation products of this compound under high temperatures?

Under high-temperature hydrolysis conditions, particularly in acidic environments, this compound can degrade into several products. A significant degradation product is 4-hydroxyquinazoline, which was observed to form under simulated pasteurization conditions (90°C, pH 4).[3] Other biotransformations can include cleavage of the ether bond and oxidation of the tert-butylphenethyl group.[1]

Q4: Does this compound exhibit photostability issues, especially at high temperatures?

Yes, this compound can be susceptible to photodegradation. The photolytic half-life of this compound in aqueous solutions is significantly influenced by light exposure. While specific studies on the combined effect of high temperature and UV radiation are limited, it is known that photolysis plays a role in the degradation of this compound residues on plant surfaces.[3] Therefore, experiments conducted under intense sunlight or artificial UV sources at high temperatures may experience reduced efficacy due to accelerated degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced efficacy of this compound in experiments conducted at high ambient temperatures. Thermal Degradation: this compound can degrade at elevated temperatures, leading to a lower concentration of the active ingredient.- Store this compound formulations at recommended temperatures.- Prepare working solutions immediately before use.- If possible, conduct experiments during cooler parts of the day or in temperature-controlled environments.- Consider using formulations with enhanced thermal stability if available.
Altered Pest Metabolism: High temperatures can increase the metabolic rate of target pests, potentially leading to faster detoxification of the acaricide.- Evaluate the dose-response relationship at the specific experimental temperature to determine if a higher concentration is needed to achieve the desired effect.- Consider a combination with other acaricides that have different modes of action.
Inconsistent results in bioassays performed under varying temperature conditions. Temperature-Dependent Efficacy: The efficacy of this compound can be temperature-dependent.[2] Variations in temperature between experimental replicates can lead to inconsistent mortality rates.- Strictly control and monitor the temperature throughout the bioassay.- Report the exact temperature conditions under which the experiment was conducted.- Acclimatize the test organisms to the experimental temperature before treatment.
Rapid loss of this compound residue from treated surfaces in outdoor or greenhouse experiments. Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the breakdown of this compound.[3] This effect may be exacerbated at higher temperatures.- If feasible, use UV-filtered light sources in controlled environments.- For outdoor experiments, consider the timing of application to avoid peak sunlight hours.- Evaluate the formulation for the presence of photostabilizers.
Unexpectedly low mortality rates in target pests. Resistance: The target pest population may have developed resistance to this compound or other METI (Mitochondrial Electron Transport Inhibitor) acaricides.- Conduct resistance monitoring bioassays to determine the susceptibility of the pest population.- Rotate the use of acaricides with different modes of action to manage resistance.

Data Presentation

Table 1: Effect of Temperature on this compound Efficacy against Tetranychus urticae

Temperature (°C)Relative Humidity (%)This compound Dose (µl/L)Mortality (%)
255569 - 2330Varies with dose
306569 - 2330Varies with dose
26.0162.97527.30~9% (lowest dose for effect)

Data compiled from a study on the optimization of various acaricides. The mortality rate is dependent on the specific dose used within the tested range. The last row indicates a specific condition for achieving a certain level of mortality with a low dose.[2]

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Assessing this compound Efficacy

This protocol is a standard method for evaluating the toxicity of an acaricide to spider mites.

Materials:

  • This compound stock solution of known concentration

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Bean or other suitable host plant leaves

  • Petri dishes (9 cm diameter)

  • Agar

  • Fine camel-hair brush

  • Adult female spider mites (Tetranychus urticae)

  • Temperature and humidity controlled incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using distilled water. Add a surfactant at a concentration of 0.01-0.05% to each dilution to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 2-3 cm in diameter) from healthy, untreated host plant leaves.

  • Treatment: Dip each leaf disc into the respective test solution for a standardized time (e.g., 5-10 seconds). Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Prepare petri dishes with a layer of agar (approximately 1.5-2%) to maintain leaf turgidity. Place one treated leaf disc, adaxial side up, onto the solidified agar in each petri dish.

  • Mite Infestation: Using a fine camel-hair brush, carefully transfer a known number of adult female spider mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Place the petri dishes in an incubator set to the desired temperature and humidity, with a defined photoperiod.

  • Mortality Assessment: After a specific exposure period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological endpoints using probit analysis or other suitable statistical methods.

Mandatory Visualizations

Fenazaquin_Mode_of_Action cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Gradient ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP produces This compound This compound This compound->ComplexI INHIBITS NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- Proton_Gradient->ATP_Synthase drives

Caption: this compound's mode of action via inhibition of Complex I.

Experimental_Workflow_Bioassay prep_solutions Prepare this compound Dilutions treatment Dip Leaf Discs in Test Solutions prep_solutions->treatment prep_leaves Prepare Leaf Discs prep_leaves->treatment drying Air Dry Treated Leaf Discs treatment->drying setup Place Leaf Discs on Agar drying->setup infestation Introduce Spider Mites setup->infestation incubation Incubate at Controlled Temperature & Humidity infestation->incubation assessment Assess Mite Mortality incubation->assessment analysis Analyze Data (LC50) assessment->analysis

Caption: Workflow for a leaf dip bioassay to test this compound efficacy.

Troubleshooting_Logic start Reduced this compound Efficacy Observed in High Temps? check_temp Are experimental temperatures consistently high (>30°C)? start->check_temp Yes check_light Is there high UV (sunlight) exposure? check_temp->check_light No sol_thermal Action: Mitigate thermal degradation (e.g., controlled environment, timing of application) check_temp->sol_thermal Yes check_resistance Has the pest population been previously exposed to METI acaricides? check_light->check_resistance No sol_photo Action: Reduce light exposure (e.g., UV filters, timing) check_light->sol_photo Yes sol_resistance Action: Conduct resistance bioassay and consider acaricide rotation check_resistance->sol_resistance Yes

Caption: Troubleshooting logic for reduced this compound efficacy.

References

Fenazaquin Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fenazaquin in aqueous solutions. Addressing common challenges encountered during experimental work, this resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and key stability data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding this compound's stability in aqueous environments.

Q1: My this compound solution appears to be degrading rapidly. What are the primary factors I should consider?

A1: this compound's stability in aqueous solutions is significantly influenced by pH, light exposure, and temperature. The primary degradation pathways are acid-catalyzed hydrolysis and photolysis.[1] Ensure your solution is protected from light and maintained at a stable, neutral pH unless your experimental design requires otherwise.

Q2: What are the expected degradation products of this compound in water?

A2: The major degradation of this compound occurs through the cleavage of its ether linkage.[1] This process generates two main types of products: those containing the tert-butylphenyl group and those with the quinazoline group. Key identified degradation products include 4-hydroxyquinazoline, 2,4-quinazoline-diol, and β-phenyl (p-tert-butyl) ethyl alcohol.[1][2][3] Under photolytic conditions, further oxidation products can also be formed.[3]

Q3: How does pH affect the stability of this compound in my experiments?

A3: this compound is susceptible to acid-catalyzed hydrolysis.[1] Its persistence is significantly lower in acidic conditions (pH 4-5) compared to neutral (pH 7) or alkaline (pH 9.2) conditions.[2][4] If you are observing rapid degradation, verifying and adjusting the pH of your aqueous solution to a neutral or slightly alkaline range may enhance stability, provided it does not interfere with your experimental goals.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound solutions. What could they be?

A4: Unexpected peaks are likely degradation products. Refer to the degradation pathway diagram and the list of known metabolites to tentatively identify these peaks. The primary degradation involves the cleavage of the ether bond.[1][3] To confirm their identity, you may need to use mass spectrometry (MS) coupled with your chromatographic separation.

Q5: What is the expected half-life of this compound in an aqueous solution?

A5: The half-life of this compound in water is highly dependent on the specific conditions. For instance, the hydrolysis half-life at pH 7 is approximately 130 days.[1][4] However, this can decrease to as low as 3.49 days at pH 4.[2] The photolysis half-life in water at pH 7 is around 31 days.[1]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under various conditions.

Table 1: Hydrolysis Half-Life of this compound in Aqueous Solutions

pHTemperature (°C)Half-Life (Days)Reference
5209.6[4]
720130[1][4]
4Not Specified3.49[2]
7Not Specified> 30[2]
9.2Not Specified> 30[2]

Table 2: Photolysis Half-Life of this compound in Aqueous Solutions

Solvent SystemLight SourceHalf-Life (Hours)Reference
Aqueous MethanolicUV Light17.1[3][5]
Aqueous MethanolicSunlight38.1[3][5]
Aqueous 2-PropanolicUV Light12.9[3][5]
Aqueous 2-PropanolicSunlight29.2[3][5]
Water (pH 7)Not Specified744 (31 days)[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determination of Hydrolysis Rate

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.

Materials:

  • This compound standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Constant temperature incubator/water bath

  • HPLC-UV or HPLC-MS/MS system[6][7]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: In separate volumetric flasks, add a small aliquot of the this compound stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration of approximately 1 µg/mL. Ensure the volume of acetonitrile is minimal to avoid co-solvent effects.

  • Incubation: Dispense aliquots of each test solution into amber glass vials and seal them. Place the vials in a constant temperature incubator set at 25°C. Prepare triplicate samples for each pH and time point.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove one vial for each pH.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Determination of Aqueous Photolysis Rate

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under controlled light conditions.

Materials:

  • This compound standard

  • HPLC-grade water buffered at pH 7

  • Acetonitrile (HPLC grade)

  • Quartz and borosilicate glass tubes with stoppers

  • Photoreactor with a controlled light source (e.g., Xenon arc lamp simulating sunlight)

  • Radiometer to measure light intensity

  • HPLC-UV or HPLC-MS/MS system

Procedure:

  • Preparation of Test Solutions: Prepare a solution of this compound in pH 7 buffered water at a concentration of approximately 1 µg/mL.

  • Sample Preparation: Fill quartz tubes (for light-exposed samples) and borosilicate glass tubes (for dark controls) with the test solution.

  • Irradiation: Place the tubes in a photoreactor at a constant temperature (e.g., 25°C). Expose the quartz tubes to the light source while keeping the borosilicate tubes in the dark.

  • Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control tubes.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the rate of degradation due to photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples. Determine the half-life as described in the hydrolysis protocol.

Visual Diagrams

The following diagrams illustrate key concepts related to this compound stability.

Fenazaquin_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_photolysis Photolysis This compound This compound (C20H22N2O) 4-Hydroxyquinazoline 4-Hydroxyquinazoline This compound->4-Hydroxyquinazoline Ether Cleavage TBPE β-phenyl(p-tert-butyl) ethyl alcohol This compound->TBPE Ether Cleavage 2,4-dihydroxyquinazoline 2,4-Dihydroxyquinazoline 4-Hydroxyquinazoline->2,4-dihydroxyquinazoline Oxidation p-tert-butylstyrene p-tert-Butylstyrene TBPE->p-tert-butylstyrene Dehydration

Caption: this compound degradation pathway via hydrolysis and photolysis.

Troubleshooting_Workflow Start Start: Unexpected this compound Degradation Check_pH Is the pH of the aqueous solution acidic (pH < 7)? Start->Check_pH Adjust_pH Adjust pH to neutral (7) or slightly alkaline (>7) Check_pH->Adjust_pH Yes Check_Light Is the solution exposed to light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Store solution in amber vials or protect from light Check_Light->Protect_Light Yes Check_Temp Is the storage temperature elevated? Check_Light->Check_Temp No Protect_Light->Check_Temp Control_Temp Store solution at a controlled, lower temperature (e.g., 4°C) Check_Temp->Control_Temp Yes End Problem Resolved Check_Temp->End No Control_Temp->End

Caption: Troubleshooting workflow for this compound stability issues.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Degradation Pathways This compound This compound Stability in Aqueous Solution pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photolysis Photolysis Light->Photolysis Temp Temperature Temp->Hydrolysis Temp->Photolysis Hydrolysis->this compound Photolysis->this compound

Caption: Factors influencing this compound stability and degradation.

References

Technical Support Center: Optimizing Fenazaquin Spray Deposition on Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the deposition of fenazaquin spray on plant leaves during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound spray applications.

Q1: Why am I observing poor coverage and uneven distribution of the this compound spray on the leaves?

A1: Poor coverage is a frequent issue that can often be attributed to improper application techniques rather than the efficacy of the this compound formulation itself.[1] Several factors could be contributing to this issue:

  • Incorrect Nozzle Selection: The type of nozzle significantly impacts spray distribution.[2] For insecticides like this compound, hollow cone nozzles are often recommended to produce fine droplets (150-250 micrometers) that can effectively coat leaf surfaces.[3] Flat-fan nozzles are generally better suited for herbicide applications.[2]

  • Improper Sprayer Calibration: It is crucial to calibrate your sprayer before each experiment.[1] Uncalibrated equipment can lead to incorrect application rates, resulting in either insufficient coverage or excessive runoff.[1][4]

  • Incorrect Boom Height and Pressure: The height of the spray boom and the pressure at the nozzle affect the spray pattern and droplet size. An incorrect setup can lead to uneven application and increased drift.[2]

  • Excessive Application Speed: Driving too fast during application can cause leaves to shingle, preventing the spray from penetrating the canopy and reaching all leaf surfaces.[5]

  • Clogged Nozzles: Worn or clogged nozzles will result in non-uniform spray patterns, leading to streaks of under-application.[1][2]

Q2: My this compound spray appears to be beading up and rolling off the leaves. What is causing this?

A2: The hydrophobic (water-repelling) nature of many plant leaf surfaces, due to waxy cuticles, can cause spray droplets to bead up and run off, significantly reducing deposition. To counteract this, the use of adjuvants is recommended.

  • Surfactants: These adjuvants reduce the surface tension of the spray solution, allowing droplets to spread more evenly across the leaf surface.[6]

  • Stickers/Adhesives: These adjuvants help the spray droplets adhere to the leaf surface, reducing bounce and runoff.[7]

  • Oils (Crop Oils, Methylated Seed Oils): These can enhance penetration through the waxy cuticle of the leaf.[6]

Q3: I suspect that environmental conditions are affecting my experiment. What factors should I be most concerned about?

A3: Environmental conditions play a critical role in the success of a spray application. Key factors to monitor include:

  • Wind Speed: High wind speeds will increase spray drift, carrying droplets away from the target leaves.

  • Temperature and Humidity: High temperatures and low humidity can cause rapid evaporation of spray droplets, especially smaller ones, before they reach the leaf surface.[8] This can reduce the amount of active ingredient deposited.

  • Rainfall: Rain shortly after application can wash the this compound off the leaves before it can be effective. Check the product label for its "rainfastness" period.[9]

  • Water Quality: The pH of the water used to mix the spray solution can affect the stability and efficacy of this compound.[1][5]

Q4: How can I confirm if my application was successful in depositing this compound on the leaves?

A4: There are several methods to assess spray deposition:

  • Water-Sensitive Paper (WSP): This is a simple and immediate visual tool. Yellow cards turn blue where spray droplets land, providing a quick assessment of spray coverage and droplet density.[4][10]

  • Fluorescent Tracers: Adding a fluorescent dye to the spray solution allows for visualization of deposition under UV light. This can provide a more detailed picture of coverage across the plant canopy.

  • Chemical Analysis: For quantitative assessment, leaf samples can be collected after spraying to measure the amount of this compound residue. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective technique for this purpose.[11]

Frequently Asked Questions (FAQs)

Q: What is this compound and how does it work?

A: this compound is a quinazoline acaricide and insecticide.[12] It acts by disrupting the biochemistry of mitochondria in insects and mites.[13] It is available in emulsifiable concentrate (EC) and suspension concentrate (SC) formulations.[14]

Q: What are adjuvants and how do I choose the right one?

A: Adjuvants are substances added to a pesticide mixture to enhance its performance.[6] The choice of adjuvant depends on the target plant, the formulation of this compound, and the specific issue you are trying to address (e.g., poor spreading, runoff, drift). Common types include surfactants, oils, and drift control agents.[1][6] Always check the this compound product label for recommendations on compatible adjuvants.

Q: How does nozzle type affect spray deposition?

A: Different nozzle types produce different spray patterns and droplet sizes. For insecticides where thorough coverage is essential, hollow-cone nozzles are often preferred as they produce smaller droplets that can penetrate the plant canopy.[2][3] Flat-fan nozzles produce a more uniform pattern for broadcast applications but may not provide the same level of canopy penetration.[2][15]

Q: What is the ideal droplet size for this compound application?

A: For insecticides, a fine mist with a droplet size of 150 to 250 micrometers is generally recommended for effective coverage.[3] However, it's a trade-off; smaller droplets provide better coverage but are more susceptible to drift and evaporation.[12] The addition of a drift control adjuvant can help mitigate this by increasing the average droplet size.[1][6]

Data Presentation

Table 1: Effect of Adjuvant Type on Spray Droplet Characteristics

Adjuvant TypeActive IngredientEffect on Surface TensionEffect on Contact AngleVolumetric Median Diameter (VMD)Drift Reduction Potential
Control (Water) N/AHighHighFineLow
Vegetable Oil AureoReducedReducedCoarseHigh (59.35% reduction)
Mineral Oil AssistReducedReducedMediumSignificant
Mineral Oil AgefixReducedReducedMediumSignificant
Polymer BREAK-THRUGreatly ReducedGreatly ReducedFineSignificant

Data adapted from a study evaluating commercial adjuvants. The specific values can vary based on concentration and other factors.[6]

Table 2: Influence of Nozzle Type on Spray Deposition

Nozzle TypeTypical ApplicationDroplet SizeCanopy PenetrationDrift Potential
Standard Flat-Fan Broadcast HerbicidesMedium to CoarseModerateModerate
Extended-Range Flat-Fan Herbicides & Insecticides (at higher pressures)Variable (based on pressure)Good at high pressureHigher at high pressure
Hollow-Cone Insecticides & FungicidesFine to MediumExcellentHigh
Air-Inclusion Flat-Fan Drift ReductionCoarseModerateLow

This table provides a general comparison. Actual performance depends on specific nozzle model, pressure, and other factors.[2][8]

Experimental Protocols

Protocol 1: Assessing Spray Deposition Using Water-Sensitive Paper

Objective: To visually assess the coverage and distribution of a spray application on a target surface.

Materials:

  • Water-sensitive paper (WSP) cards

  • Paper clips or other means of attachment

  • Gloves

  • Scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ, DepositScan)

Methodology:

  • Placement: Wearing gloves to avoid marking the cards, place the WSP cards at various locations and orientations within the plant canopy (e.g., upper, middle, lower leaves; top and underside of leaves).[10] Secure them with paper clips.

  • Application: Perform the spray application as planned.

  • Collection: Allow the cards to dry completely before collecting them. Avoid touching the sensitive surface.

  • Analysis:

    • Scan or photograph the cards at a high resolution.

    • Use image analysis software to quantify the percentage of the card area covered by droplets and the number of droplets per unit area.

    • Compare the results from different locations in the canopy to assess the uniformity of the application.

Protocol 2: QuEChERS Method for this compound Residue Analysis on Leaves

Objective: To quantify the amount of this compound deposited on leaf surfaces.

Materials:

  • Homogenizer (e.g., Geno/Grinder)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • QuEChERS cleanup sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Collect leaf samples from the treated area.

    • Homogenize the leaf sample, potentially using cryogenic grinding to prevent degradation.[7]

  • Extraction:

    • Weigh a subsample of the homogenized leaves (e.g., 5-15g) into a 50 mL centrifuge tube.

    • Add acetonitrile and an internal standard. Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts. Shake and centrifuge to separate the organic layer.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a cleanup tube containing the appropriate sorbents (PSA to remove organic acids, C18 for lipids, GCB for pigments).

    • Shake and centrifuge.

  • Analysis:

    • Take the final extract and dilute it with the mobile phase for LC-MS/MS analysis or perform a solvent exchange for GC-MS analysis.

    • Quantify the concentration of this compound by comparing the sample response to a calibration curve.

Visualizations

Experimental_Workflow_WSP cluster_prep Preparation cluster_analysis Analysis A Place WSP cards in canopy B Perform spray application A->B C Collect and dry cards B->C D Scan or photograph cards C->D E Analyze images for coverage & density D->E Troubleshooting_Logic Start Poor this compound Deposition Q1 Observe uneven coverage? Start->Q1 Q2 Droplets beading and rolling off? Start->Q2 Q1->Q2 No A1 Check Sprayer: - Nozzle type - Calibration - Boom height/pressure - Speed Q1->A1 Yes A2 Add Adjuvant: - Surfactant - Sticker/Adhesive Q2->A2 Yes A3 Check Environment: - Wind speed - Temp/Humidity - Rainfall Q2->A3 No

References

Technical Support Center: Overcoming Fenazaquin Cross-Resistance in Acaricide Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fenazaquin cross-resistance in their experiments.

Troubleshooting Guides & FAQs

FAQ 1: We are observing reduced efficacy of this compound in our mite population. How can we confirm resistance?

Answer:

Reduced efficacy is a strong indicator of resistance. To confirm, you should determine the median lethal concentration (LC50) of this compound for your mite population and compare it to a known susceptible strain. A significant increase in the LC50 value suggests resistance.

Experimental Protocol: A common method to determine LC50 is the leaf dip bioassay.

FAQ 2: Our mite population is confirmed to be resistant to this compound. What are the likely mechanisms of resistance?

Answer:

Resistance to this compound, a mitochondrial complex I electron transport inhibitor (METI), primarily occurs through two mechanisms:

  • Metabolic Detoxification: Increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (MFOs), glutathione S-transferases (GSTs), and esterases. These enzymes metabolize the acaricide into less toxic compounds.

  • Target-Site Insensitivity: Mutations in the mitochondrial complex I, the target site of this compound, can reduce the binding affinity of the acaricide, rendering it less effective.

FAQ 3: We suspect metabolic detoxification is the cause of resistance. How can we experimentally verify this?

Answer:

You can conduct enzymatic assays to measure the activity of MFOs, GSTs, and esterases in your resistant mite population and compare it to a susceptible strain. Significantly higher enzyme activity in the resistant population would confirm metabolic detoxification.

FAQ 4: What other acaricides should we avoid if our mites have developed resistance to this compound?

Answer:

This compound belongs to the IRAC Mode of Action (MoA) Group 21A. You should be cautious with other acaricides in the same group, as there is a high risk of cross-resistance. These include other METI acaricides like tebufenpyrad and pyridaben.[1]

FAQ 5: Which acaricides can we use to effectively control this compound-resistant mite populations?

Answer:

To overcome this compound resistance, it is crucial to use acaricides with different modes of action. Rotating acaricides from different IRAC MoA groups is a key strategy for resistance management.[2][3][4][5] Consider the following alternatives:

  • Bifenazate (IRAC Group 20D): Acts on the GABA receptor. Studies have shown no cross-resistance between this compound and bifenazate.[5][6][7]

  • Etoxazole (IRAC Group 10B): A mite growth inhibitor affecting chitin synthesis.[8]

  • Abamectin (IRAC Group 6): A chloride channel activator. While some populations have shown resistance to abamectin, it can be an effective rotational partner in many cases.[9][10][11][12]

  • Spirodiclofen (IRAC Group 23): An inhibitor of lipid synthesis (acetyl-CoA carboxylase inhibitor).[1][13][14][15][16]

The choice of acaricide should be based on local resistance patterns and a planned rotation strategy.

Data Presentation: Acaricide Efficacy

The following tables summarize the LC50 values of various acaricides against susceptible and this compound-resistant strains of Tetranychus urticae (two-spotted spider mite), providing a basis for selecting alternative treatments.

Table 1: LC50 Values of this compound and Alternative Acaricides against Susceptible Tetranychus urticae Strains.

AcaricideIRAC MoA GroupLC50 (ppm)Reference
This compound21A0.11 - 2.20[2][17]
Propargite12C0.20 - 0.91[2][9]
Spiromesifen230.29 - 2.00[2][9]
Abamectin60.0012 - 0.32[9][10]
Chlorfenapyr130.15 - 0.42[2][9]
Diafenthiuron12A0.22[2]
Bifenazate20D2.591[18]
Etoxazole10B-
Spirodiclofen23-

Table 2: LC50 Values of this compound and Resistance Ratios in Resistant Tetranychus urticae Strains.

PopulationLC50 of this compound (ppm)Resistance Ratio (RR)Reference
Kurkuthi418.3217.86[3]
Kapati599.37312.17[3]
Field Population (Cyprus)4902310[19]
MACBh-2.00 - 8.62[2]

Table 3: Efficacy of Alternative Acaricides on Mite Populations (Data presented as % reduction or mortality).

AcaricideEfficacyExperimental ConditionsReference
Bifenazate91-99% reduction in adultsGreenhouse on strawberries[20]
Etoxazole72-91% reduction in immaturesGreenhouse on strawberries[20]
Spirodiclofen61-91% reduction in immaturesGreenhouse on strawberries[20]
Abamectin45-75% reduction in immaturesGreenhouse on strawberries[20]

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Acaricide Efficacy

This method is used to determine the toxicity of an acaricide to mites.

Materials:

  • Mite-infested leaves (e.g., bean or mulberry)

  • Acaricide solutions of varying concentrations

  • Distilled water (for control)

  • Petri dishes

  • Wet cotton wool or agar

  • Fine brush

  • Stereomicroscope

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 2-3 cm in diameter) from fresh, untreated leaves.

  • Acaricide Treatment: Prepare a series of acaricide concentrations. Dip each leaf disc into a specific concentration for 5-10 seconds. Ensure the entire surface is coated. For the control group, dip leaf discs in distilled water.

  • Drying: Place the treated leaf discs on a clean surface and allow them to air dry completely.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a layer of wet cotton or agar in a petri dish to maintain turgidity. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC50 value.

Protocol 2: Enzymatic Assay for Glutathione S-Transferase (GST) Activity

This assay measures the activity of GST enzymes in mite homogenates.

Materials:

  • Mite samples (resistant and susceptible strains)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Microplate reader or spectrophotometer

  • Homogenizer

Procedure:

  • Enzyme Extraction: Homogenize a known number of mites in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing phosphate buffer, GSH solution, and the enzyme extract.

  • Initiation of Reaction: Add the CDNB solution to the reaction mixture to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the GST activity.[18][21][22][23]

  • Calculation of Activity: Calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per mg of protein, using the molar extinction coefficient of the product.

Protocol 3: Enzymatic Assay for Esterase (EST) Activity

This assay measures the activity of esterase enzymes using α-naphthyl acetate as a substrate.

Materials:

  • Mite samples (resistant and susceptible strains)

  • Phosphate buffer

  • α-naphthyl acetate solution

  • Fast Blue B salt solution

  • Microplate reader

Procedure:

  • Enzyme Extraction: Prepare the enzyme extract from mite samples as described in the GST assay protocol.

  • Reaction Mixture: In a microplate well, mix the enzyme extract with the phosphate buffer and α-naphthyl acetate solution.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

  • Color Development: Add the Fast Blue B salt solution to stop the reaction and initiate color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculation of Activity: The esterase activity is proportional to the intensity of the color produced and is typically expressed as nmol of α-naphthol produced per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Metabolic Detoxification Pathways

The following diagrams illustrate the general pathways of xenobiotic detoxification mediated by cytochrome P450 and Glutathione S-transferases.

CytochromeP450_Pathway xenobiotic This compound (Lipophilic) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) xenobiotic->phase1 intermediate More Polar Metabolite phase1->intermediate p450 Cytochrome P450 Monooxygenases (MFOs) p450->phase1 excretion1 Excretion intermediate->excretion1

Figure 1. Cytochrome P450-mediated detoxification pathway.

GST_Pathway intermediate Electrophilic Metabolite (from Phase I) phase2 Phase II Metabolism (Conjugation) intermediate->phase2 conjugate Water-Soluble Conjugate phase2->conjugate gst Glutathione S-Transferases (GSTs) gst->phase2 gsh Glutathione (GSH) gsh->phase2 excretion2 Excretion conjugate->excretion2

Figure 2. Glutathione S-transferase-mediated detoxification pathway.
Experimental Workflow for Resistance Assessment

The following diagram outlines the logical workflow for assessing and overcoming acaricide resistance.

Resistance_Workflow start Reduced Acaricide Efficacy Observed in Mite Population lc50 Determine LC50 of this compound start->lc50 compare Compare with Susceptible Strain lc50->compare resistant Resistance Confirmed compare->resistant  LC50 Significantly Higher enzyme_assays Conduct Enzymatic Assays (MFO, GST, Esterase) resistant->enzyme_assays target_site Sequence Target Site (Mitochondrial Complex I) resistant->target_site mechanism Identify Resistance Mechanism(s) enzyme_assays->mechanism target_site->mechanism rotation Implement Acaricide Rotation Strategy mechanism->rotation select_acaricide Select Acaricides from Different IRAC Groups rotation->select_acaricide monitor Monitor Efficacy of New Acaricides select_acaricide->monitor

Figure 3. Workflow for acaricide resistance assessment and management.

References

fenazaquin degradation under UV light and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the degradation of fenazaquin under UV light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound activity in samples exposed to light. Photodegradation of this compound by UV radiation.1. Confirm the light source's spectral output. This compound is susceptible to photolysis by sunlight and UV lamps.[1] 2. Quantify the degradation rate by performing a time-course experiment with and without light exposure. 3. Implement photoprotective measures such as using UV-blocking containers or incorporating photostabilizers into the formulation.
Inconsistent degradation rates between experiments. - Variations in light intensity or wavelength. - Differences in sample matrix (e.g., solvent, presence of sensitizers). - Temperature fluctuations.1. Standardize the light source and distance from the samples for all experiments. 2. Characterize and control the composition of the sample matrix. Some substances can accelerate photodegradation. 3. Monitor and control the temperature of the experimental setup, as it can influence reaction kinetics.
Formation of unexpected degradation products. Complex photochemical reactions leading to various byproducts.1. Identify the degradation products using analytical techniques like HPLC-MS/MS. Known photoproducts include β-phenyl(p-tert-butyl) ethyl alcohol and 4-hydroxyquinazoline. 2. Consult literature on this compound's known degradation pathways to understand the formation mechanisms.[2] 3. Consider the possibility of secondary degradation of initial photoproducts.
UV absorbers or photostabilizers are not effective. - Incorrect choice of UV absorber for the specific UV range. - Insufficient concentration of the photostabilizer. - Incompatibility of the stabilizer with the formulation.1. Select a UV absorber with a strong absorbance in the UV range that causes this compound degradation. 2. Optimize the concentration of the photostabilizer through a dose-response study. 3. Check for any interactions between the stabilizer and other components of the formulation that might reduce its efficacy.
Difficulty in formulating this compound with lignin for UV protection. - Poor dispersion or solubility of lignin in the formulation. - Incompatible solvent system.1. Use a grade of lignin (e.g., kraft lignin, lignosulfonates) that is compatible with your formulation.[3] 2. Employ appropriate mixing or homogenization techniques to ensure uniform distribution of lignin. 3. Adjust the solvent system to improve the solubility and stability of the lignin-fenazaquin mixture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound degradation under UV light?

A1: this compound contains chromophores that absorb ultraviolet radiation, leading to molecular excitation and subsequent chemical reactions. The primary degradation pathway involves the cleavage of the ether bridge connecting the quinazoline and phenyl rings.[2] This results in the formation of several photoproducts.

Q2: What are the known degradation products of this compound upon UV exposure?

A2: The major degradation products identified result from the cleavage of the ether linkage and subsequent oxidation. Known photoproducts include β-phenyl(p-tert-butyl) ethyl alcohol, 4-hydroxyquinazoline, p-tert-butyl vinyl benzene, and 2,4-dihydroxyquinazoline.[2]

Q3: What is the kinetic profile of this compound's photodegradation?

A3: The photodegradation of this compound generally follows first-order kinetics. The photolytic half-life of this compound in water is approximately 15 days under sunlight.[1] However, the exact rate can vary depending on the solvent, pH, and the intensity and wavelength of the UV source.

Q4: How can I prevent the photodegradation of this compound in my experiments?

A4: Several strategies can be employed to mitigate this compound's photodegradation:

  • Use of UV Absorbers: Incorporating UV absorbing compounds into the formulation can protect this compound by absorbing harmful UV radiation.[4]

  • Formulation with Photostabilizers: Hindered Amine Light Stabilizers (HALS) can be used to quench photo-excited states and scavenge free radicals.

  • Protective Coatings: Encapsulating this compound in a UV-protective matrix, such as lignin, can physically shield it from UV light.[5][6] Lignin's aromatic structure allows it to absorb a broad spectrum of UV radiation.[6]

  • Opaque Containers: Storing and handling this compound solutions in amber or opaque containers will prevent exposure to ambient light.

Q5: What are suitable UV absorbers for protecting this compound?

A5: While specific studies on this compound are limited, common organic UV absorbers used for pesticides include benzophenones and benzotriazoles.[4] Inorganic UV blockers like zinc oxide and cerium oxide have also been shown to be effective in protecting lignin, which can in turn protect the active ingredient. The choice of UV absorber should be based on its absorption spectrum, compatibility with the formulation, and regulatory acceptance.

Q6: How does lignin protect this compound from UV degradation?

A6: Lignin, a natural polymer rich in phenolic groups, acts as an excellent UV blocker by absorbing a wide range of UV radiation (UVA and UVB).[5][6] When incorporated into a formulation, lignin forms a protective matrix around the this compound molecules, preventing UV photons from reaching and degrading them. Adding 10 wt% lignin to a film can provide nearly 100% protection against UVB and 90% against UVA radiation.[5]

Q7: What is a general protocol for testing the photostability of a this compound formulation?

A7: A general protocol, based on ICH guidelines for photostability testing, involves the following steps:

  • Sample Preparation: Prepare the this compound formulation and place it in a transparent container. A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a calibrated light source that provides a specific illumination level (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • Analysis: At predefined time points, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the concentration of this compound and its degradation products using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

  • Data Evaluation: Compare the degradation of the exposed sample to the control to determine the extent of photodegradation.

Quantitative Data Summary

Table 1: Photodegradation Kinetics of this compound

ParameterValueConditionsReference
Photolysis Half-life ~15 daysIn water under sunlight[1]
Degradation Kinetics First-orderAqueous solution[7]

Table 2: Efficacy of UV Protection Strategies for Pesticides (General Data)

Protection StrategyPesticide(s)EfficacyReference
Water-Soluble Quaternary Ammonium UV Absorbers (QAUVAs) Disulfoton22-26% increased recovery[4]
Suitable UV Absorbers Azadirachtin24% increased recovery[4]
Suitable UV Absorbers Chlorpyrifos30% increased recovery[4]
Lignin-based Formulation (10 wt%) General~100% UVB protection, 90% UVA protection[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Photodegradation

  • Objective: To determine the rate of photodegradation of this compound in a specific solvent under a controlled UV light source.

  • Materials:

    • This compound standard

    • Solvent of choice (e.g., methanol, acetonitrile, water)

    • UV lamp with a known spectral output (e.g., 254 nm or broad-spectrum)

    • Quartz or UV-transparent cuvettes/vials

    • HPLC with UV or MS/MS detector

    • Aluminum foil

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).

    • Pipette equal volumes of the this compound solution into several quartz vials.

    • Wrap half of the vials completely in aluminum foil to serve as dark controls.

    • Place all vials at a fixed distance from the UV lamp.

    • Turn on the UV lamp and start a timer.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one exposed vial and one dark control vial.

    • Immediately analyze the this compound concentration in each vial using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the exposed and control samples.

    • Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln(Ct/C0) = -kt.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693/k.

Protocol 2: Assessing the Efficacy of a UV Absorber for this compound Protection

  • Objective: To quantify the protective effect of a UV absorber on the photodegradation of this compound.

  • Materials:

    • This compound standard

    • UV absorber (e.g., benzophenone-4)

    • Solvent

    • UV lamp

    • Quartz vials

    • HPLC system

    • Aluminum foil

  • Procedure:

    • Prepare three sets of this compound solutions (e.g., 10 µg/mL):

      • Set A: this compound only (control).

      • Set B: this compound with the UV absorber at a specific concentration.

      • Set C: this compound with the UV absorber (dark control, wrapped in foil).

    • Place the vials from Sets A and B under the UV lamp.

    • After a fixed exposure time (determined from Protocol 1 to cause significant but not complete degradation), analyze the this compound concentration in all three sets.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each set.

    • Determine the protective efficacy of the UV absorber using the formula: Protection (%) = [ (Remaining FenazaquinSet B - Remaining FenazaquinSet A) / (Remaining FenazaquinSet C - Remaining FenazaquinSet A) ] * 100

Visualizations

Fenazaquin_Photodegradation_Pathway This compound This compound UV_Light UV Light (hν) This compound->UV_Light Excited_State Excited State This compound* UV_Light->Excited_State Cleavage Ether Bridge Cleavage Excited_State->Cleavage Product1 β-phenyl(p-tert-butyl) ethyl alcohol Cleavage->Product1 Product2 4-hydroxyquinazoline Cleavage->Product2 Product3 p-tert-butyl vinyl benzene Cleavage->Product3 Product4 2,4-dihydroxyquinazoline Cleavage->Product4 Photoprotection_Workflow cluster_problem Problem Identification cluster_strategy Protection Strategy Selection cluster_formulation Formulation & Testing cluster_evaluation Evaluation Problem This compound Degradation Observed UV_Absorber UV Absorber (e.g., Benzophenone) Problem->UV_Absorber Lignin Protective Matrix (e.g., Lignin) Problem->Lignin Formulate Prepare Formulations: - Control (this compound only) - Test (this compound + Protectant) UV_Absorber->Formulate Lignin->Formulate Expose Expose to Controlled UV Source Formulate->Expose Analyze Analyze this compound Concentration (HPLC) Expose->Analyze Compare Compare Degradation Rates Analyze->Compare Efficacy Determine Protection Efficacy (%) Compare->Efficacy

References

challenges in fenazaquin residue extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with fenazaquin residue extraction from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound residues.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or No Analyte Recovery Incomplete Extraction: this compound may not be efficiently partitioning from the sample matrix into the extraction solvent. This is common in dry samples or matrices with high lipid content.[1][2]Ensure Proper Homogenization: For dry samples (<80% water content), add a calculated amount of water before homogenization to improve solvent interaction.[1][3] Solvent-to-Sample Ratio: For high-fat matrices, increasing the solvent-to-sample ratio can improve extraction efficiency.[2] Extraction Time/Intensity: Ensure vigorous shaking for the recommended time (e.g., 1 minute) to facilitate solvent penetration into the matrix.[3]
Analyte Adsorption: this compound may adsorb to co-extracted matrix components (e.g., lipids, pigments) or the cleanup sorbents.[4]Cleanup Sorbent Selection: For matrices with high lipid content, consider using C18 sorbent in the d-SPE cleanup step. For pigmented samples, Graphitized Carbon Black (GCB) is effective, but use the minimum amount necessary as it can adsorb planar pesticides.[4] Temperature: For fatty matrices, a freeze-out step (-20°C overnight) after extraction can help precipitate lipids before cleanup.[3]
pH-Dependent Degradation: The pH of the extraction and final extract can affect the stability of this compound.Buffered Extraction: Use a buffered QuEChERS method (e.g., citrate or acetate buffering) to maintain a stable pH.[3][4] Extract Stabilization: Acidify the final extract (e.g., with formic acid) to improve the stability of this compound, especially for LC-MS/MS analysis.[3]
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Molecules from the sample matrix that are not removed during cleanup can co-elute with this compound and interfere with ionization in the MS source.[5][6][7][8] This is a primary challenge in complex matrices.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure. This is the most common way to compensate for matrix effects.[5][6][9] Dilution: Dilute the final extract with the initial mobile phase. This can reduce the concentration of interfering co-extractives, though it may also decrease sensitivity.[10] Improve Cleanup: Optimize the d-SPE cleanup step. Use a combination of sorbents (e.g., PSA + C18 for fatty matrices) to remove a wider range of interferences.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in GC System: Silanol groups in the GC inlet liner or column can interact with the analyte, causing peak tailing.[11]Use Deactivated Liners: Employ ultra-inert or deactivated GC inlet liners.[11] Column Maintenance: Perform regular maintenance, such as trimming the first few centimeters of the analytical column, to remove accumulated non-volatile residues.[11]
Incompatible Solvent: The solvent of the final extract may not be compatible with the initial mobile phase in LC, causing peak distortion.Solvent Exchange: If necessary, evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with your LC mobile phase.
Inconsistent Results/Poor Reproducibility (High %RSD) Inhomogeneous Sample: The initial sample may not be uniformly homogenized, leading to variations in the amount of this compound in different aliquots.Thorough Homogenization: Ensure the sample is completely homogenized before taking a subsample for extraction. For solid samples, cryogenic milling can improve homogeneity.[1]
Inconsistent Sample Preparation: Minor variations in timing, volumes, or shaking intensity during the manual QuEChERS procedure can introduce variability.Standardize Workflow: Adhere strictly to the validated protocol for all samples. Consider using automated systems for extraction and cleanup to improve consistency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting this compound from complex matrices?

A1: The most significant challenge is overcoming matrix effects .[5][6][7] Complex matrices like fruits, vegetables, and soil contain numerous co-extractives (e.g., pigments, lipids, sugars) that are not fully removed during sample cleanup. These compounds can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either signal suppression (lower results) or enhancement (higher results).[5][8] To ensure accurate quantification, it is crucial to use techniques like matrix-matched calibration.[6][9]

Q2: Why am I getting low recovery for this compound in a high-fat matrix like avocado or nuts?

A2: Low recovery in high-fat samples is often due to the lipophilic (fat-loving) nature of both this compound and the matrix. This compound can remain partitioned in the lipid phase of the sample, leading to incomplete extraction into the acetonitrile.[2] Additionally, co-extracted fats can interfere with subsequent cleanup steps. To improve recovery, consider adding a C18 sorbent during the d-SPE cleanup step, which helps in removing lipids, or incorporating a freeze-out step to precipitate fats before cleanup.[3]

Q3: Can I use the same QuEChERS cleanup sorbent for all types of samples?

A3: No, the choice of d-SPE cleanup sorbent should be tailored to the matrix.

  • General Purpose (low fat, low pigment): PSA (Primary Secondary Amine) is used to remove organic acids and sugars, and MgSO₄ is used to remove water. This is a common starting point for many fruit and vegetable samples.

  • High Pigment (e.g., spinach, peppers): Add Graphitized Carbon Black (GCB) to remove pigments like chlorophyll and carotenoids. Use GCB sparingly, as it can adsorb planar pesticides like this compound, potentially reducing recovery.[4]

  • High Fat (e.g., avocado, nuts, seeds): Add C18 (octadecylsilane) sorbent to help remove lipids and other non-polar interferences.[3]

Q4: What is the difference between GC-MS and LC-MS/MS for this compound analysis?

A4: Both are powerful techniques for this compound analysis, but they have different considerations regarding matrix effects. In GC-MS, matrix effects often lead to signal enhancement because co-extractives can coat active sites in the injector port, preventing the thermal degradation of the analyte.[5] In LC-MS/MS with electrospray ionization (ESI), the more common issue is signal suppression, where co-extractives compete with the analyte for ionization.[6][8] LC-MS/MS is often preferred for its ability to analyze a wide range of polar and thermally labile pesticides without derivatization.

Q5: How can I confirm that my results are accurate and reliable?

A5: Method validation is key. This involves assessing several parameters:

  • Recovery: Spike a blank matrix with a known concentration of this compound and perform the entire extraction and analysis procedure. Acceptable recovery is typically within 70-120%.

  • Precision: Analyze multiple replicates of a spiked sample. The relative standard deviation (RSD) should ideally be below 20%.

  • Linearity: Prepare matrix-matched calibration curves and ensure a good correlation coefficient (r² > 0.99).

  • Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis in various matrices, compiled from multiple studies. These values can serve as a benchmark for your own experiments.

Matrix Extraction Method Analytical Technique Fortification Level Average Recovery (%) RSD (%) LOQ (ng/mL or mg/kg) Reference
TomatoQuEChERS & SS-LPMEGC-MSNot Specified~100% (with matrix-matched calibration)Not Specified0.18 ng/mL[9]
OkraAcetonitrile ExtractionHPLC0.01 - 0.5 mg/kg85.00 - 92.00%2.87 - 4.76%Not Specified
SoilAcetonitrile ExtractionHPLC0.01 - 0.5 mg/kg93.83 - 96.33%3.18 - 3.22%Not Specified
ButterburQuEChERSLC-MS/MS0.01 - 0.1 mg/kg86.6 - 97.2%<10%Not Specified
GeneralQuEChERSNot SpecifiedNot Specified70 - 120%<5%Not Specified

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits and Vegetables

This protocol is based on the widely used EN 15662 standard and is suitable for matrices with high water content.

1. Sample Homogenization & Weighing:

  • Homogenize the sample (e.g., using a high-speed blender). For samples with low water content, add an appropriate amount of deionized water to reach ~80% hydration.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • If required, add an internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for another 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 g for 5 minutes to achieve phase separation.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube. The contents of the d-SPE tube will vary based on the matrix:

    • General Fruits/Veggies: 150 mg MgSO₄, 50 mg PSA.

    • Pigmented Fruits/Veggies: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.

    • Fatty Samples: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

  • Cap the tube and vortex for 30-60 seconds.

  • Centrifuge at high speed (e.g., >5000 g) for 5 minutes.

5. Final Extract Preparation:

  • Carefully transfer the supernatant into an autosampler vial.

  • Acidify with a small amount of formic acid (e.g., 10 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve analyte stability.

  • The extract is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid microextraction technique suitable for pre-concentrating analytes from aqueous samples.

1. Sample Preparation:

  • Place 10 mL of an aqueous sample (or a sample extract diluted in water) into a 15 mL conical centrifuge tube.

  • Adjust the pH of the sample if necessary, based on method optimization.

2. Solvent Injection:

  • Prepare a mixture of a disperser solvent and an extraction solvent. A common combination is 1.5 mL of acetonitrile (disperser) containing 150 µL of a denser-than-water, water-immiscible solvent like carbon disulfide or tetrachloroethylene (extraction).[12][13]

  • Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution should form, indicating the dispersion of the extraction solvent as fine droplets.

3. Centrifugation:

  • Vortex the cloudy solution for 15-30 seconds.

  • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.[12]

4. Collection and Analysis:

  • Carefully collect the small volume of sedimented organic phase (~50-100 µL) from the bottom of the tube using a microsyringe.

  • Inject the collected extract directly into the analytical instrument (GC-MS or LC-MS).

Visualizations

Fenazaquin_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 10g into Tube Homogenize->Weigh Add_ACN 3. Add 10mL Acetonitrile & Shake Weigh->Add_ACN Sample into Extraction Add_Salts 4. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 5. Centrifuge (≥3000 g) Add_Salts->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Acetonitrile Layer Vortex 7. Vortex d-SPE Tube Transfer->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Final_Extract 9. Collect Supernatant & Acidify Centrifuge2->Final_Extract Clean Extract Analysis 10. Inject into LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: Standard QuEChERS workflow for this compound residue extraction.

Troubleshooting_Logic Start Problem Observed: Low Analyte Recovery Matrix_Type What is the matrix type? Start->Matrix_Type High_Fat High-Fat (e.g., Avocado, Nuts) Matrix_Type->High_Fat Fatty High_Pigment High-Pigment (e.g., Spinach) Matrix_Type->High_Pigment Pigmented Dry_Sample Dry (e.g., Flour, Spices) Matrix_Type->Dry_Sample <80% Water Other Other / General Matrix_Type->Other N/A Sol_Fat Solution: - Add C18 to d-SPE - Incorporate freeze-out step - Increase solvent ratio High_Fat->Sol_Fat Sol_Pigment Solution: - Add GCB to d-SPE (use minimal amount) High_Pigment->Sol_Pigment Sol_Dry Solution: - Rehydrate sample with water before extraction Dry_Sample->Sol_Dry Sol_Other Solution: - Check extraction time/intensity - Verify pH and stability - Use buffered QuEChERS kit Other->Sol_Other

Caption: Troubleshooting logic for low this compound recovery.

References

optimizing fenazaquin concentration for laboratory bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fenazaquin in laboratory bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an acaricide and insecticide belonging to the quinazoline class of chemicals.[1][2] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[3] This disruption of cellular respiration makes it effective against various life stages of mites, including eggs, larvae, nymphs, and adults, through both contact and ingestion.[4][5]

Q2: I'm having trouble dissolving this compound for my bioassay. What is the best way to prepare a stock solution?

This compound has very low water solubility (approximately 0.102 mg/L), which can make preparing aqueous solutions for bioassays challenging.[3][5][6] It is, however, highly soluble in many organic solvents.[2][3]

For laboratory bioassays, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then make serial dilutions.

Recommended Solvents for Stock Solution:

  • Acetone

  • Ethyl acetate

  • Dichloromethane

  • Toluene[3]

Protocol for Stock Solution Preparation:

  • Weigh the required amount of crystalline this compound.

  • Dissolve it in a minimal amount of a recommended organic solvent (e.g., acetone).

  • Vortex thoroughly to ensure it is fully dissolved.

  • Use this stock solution to prepare working concentrations by diluting it in your bioassay medium. It may be necessary to include a small percentage of a surfactant like Tween 80 (e.g., 0.02%) in the final aqueous solution to improve dispersion and prevent precipitation.[7]

Q3: What are the different formulations of this compound and do they matter for my experiment?

This compound is commercially available in different formulations, most commonly as an Emulsifiable Concentrate (EC) or a Suspension Concentrate (SC).[4][8][9] The formulation can influence the behavior of the active ingredient in your bioassay. For instance, SC formulations are suspensions of this compound particles in water, while EC formulations are solutions in an organic solvent designed to form an emulsion in water.[9] It is crucial to be aware of the formulation you are using, as the inert ingredients can sometimes have an effect in sensitive bioassays. For fundamental research, using technical grade this compound is often preferred to avoid confounding effects from formulation additives.

Troubleshooting Guide

Q4: My bioassay results show inconsistent or lower-than-expected mortality. What could be the cause?

Several factors can contribute to inconsistent or low mortality rates. Here are some common issues and their solutions:

Potential Cause Troubleshooting Steps
Precipitation of this compound Due to its low water solubility, this compound may precipitate out of the aqueous solution, reducing its bioavailable concentration.[3][5] Solution: Ensure your stock solution is fully dissolved before making dilutions. Use a suitable co-solvent or a non-ionic surfactant in your final assay medium to maintain solubility. Visually inspect your wells for any precipitate.
Incorrect Concentration Range The effective concentration of this compound is highly dependent on the target species and life stage. Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific experimental setup. Refer to the concentration tables below for starting points from published studies.
Degradation of Compound This compound may degrade over time, especially if stock solutions are not stored properly. Solution: Store this compound stock solutions at room temperature (20-25°C) and protect them from light.[10] Prepare fresh working dilutions for each experiment.
Resistance in Test Organism The target mite or insect population may have developed resistance to this compound.[11] Solution: Use a susceptible reference strain to confirm the potency of your this compound solution. If resistance is suspected, consider biochemical assays to investigate resistance mechanisms.[11]
Bioassay Method The choice of bioassay method (e.g., leaf dip, slide dip, residual film) can significantly impact results.[9] Solution: Choose a method appropriate for your target organism and ensure the protocol is followed consistently. The leaf dip or leaf disc method is common for mites.[8][9]

Q5: I am observing high mortality in my control group. How can I fix this?

High mortality in the control group can invalidate the results of a bioassay. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Solvent Toxicity The organic solvent used to dissolve this compound may be toxic to the test organisms at the concentration used in the final bioassay medium. Solution: Run a solvent-only control at the same concentration used in your treatments. If toxicity is observed, reduce the solvent concentration by preparing a more concentrated initial stock solution, or test alternative, less toxic solvents.
Mechanical Damage Handling of the organisms during the setup of the bioassay can cause injury and subsequent death. Solution: Handle the organisms gently. Practice the transfer techniques to become proficient and minimize stress and injury.
Environmental Stress Inappropriate temperature, humidity, or lack of food can lead to stress and mortality.[8][9] Solution: Ensure the environmental conditions (temperature, humidity, photoperiod) are optimal for your test species throughout the experiment. Provide a suitable food source (e.g., fresh leaf discs) for the duration of the assay.[8]

Data Presentation: Effective Concentrations in Bioassays

The following tables summarize effective concentrations of this compound reported in various studies. These should be used as a starting point for determining the optimal concentration for your specific experimental conditions.

Table 1: this compound Concentrations for Tetranychus urticae (Two-Spotted Spider Mite) Bioassays

FormulationConcentration RangeExposure TimeObserved EffectCitation(s)
This compound (unspecified)69 - 2330 µL/LNot specifiedLethal concentrations causing 25% to 75% mortality
This compound 18.3% w/w (200 SC)1.25 - 1.60 mL/L24 hours100% mortality[9]
This compound 10 EC2.50 mL/L24 hours92.5% mortality[9]

Table 2: this compound Concentrations for Other Mite Species

Target SpeciesFormulationConcentrationExposure TimeObserved EffectCitation
Panonychus ulmi (European red mite)This compound 20 SC20 - 25 mL / 100 L water15 days87-90% mortality[12]
Polyphagotarsonemus latus (Yellow mite)This compound 18.3% w/w (200 SC)1.25 - 1.60 mL/L6 days100% mortality[13]
Mites on TomatoThis compound 200 SC625 - 1250 mL/ha14 daysSignificant reduction in mite population[14]

Experimental Protocols

Detailed Methodology: Leaf Disc Bioassay for Acaricide Efficacy

This protocol is a standard method for evaluating the efficacy of acaricides like this compound against mites.

  • Preparation of Leaf Discs:

    • Select healthy, untreated leaves from the host plant (e.g., bean, citrus).

    • Using a cork borer, cut discs of a uniform size (e.g., 2-3 cm diameter).

    • Place the leaf discs abaxial (underside) up on a layer of moistened cotton or agar in a petri dish. This provides a food source and maintains humidity.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10,000 ppm in acetone).

    • Create a series of working solutions by serially diluting the stock solution with distilled water containing a surfactant (e.g., 0.02% Tween 80).

    • Prepare a control solution containing only distilled water and the surfactant, and a solvent control with the highest concentration of the organic solvent used in the treatments.

  • Treatment Application (Leaf Dip Method):

    • Using fine-tipped forceps, dip each leaf disc into the respective treatment or control solution for a fixed duration (e.g., 5-10 seconds).

    • Allow the discs to air dry completely in a fume hood before placing them back into the petri dishes.

  • Infestation with Mites:

    • Using a fine brush, carefully transfer a known number of adult mites (e.g., 20-30) onto each treated leaf disc.

    • Seal the petri dishes with parafilm to prevent mites from escaping and to maintain humidity.

  • Incubation and Data Collection:

    • Incubate the petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

    • Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct the observed mortality using Abbott's formula if mortality is observed in the control group.[9]

Mandatory Visualizations

Diagram 1: this compound's Mode of Action

Fenazaquin_MOA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e⁻ ATPSynthase ATP Synthase ComplexI->ATPSynthase ComplexII Complex II ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV O2 ½O₂ ComplexIV->O2 UQ->ComplexIII e⁻ CytC->ComplexIV e⁻ NADH NADH NADH->ComplexI e⁻ NAD NAD+ H2O H₂O This compound This compound This compound->ComplexI INHIBITS ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Diagram 2: Experimental Workflow for Acaricide Bioassay

Bioassay_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_data 3. Incubation & Data cluster_analysis 4. Analysis Start Start PrepLeaves Prepare Leaf Discs Start->PrepLeaves PrepSolutions Prepare this compound Serial Dilutions Start->PrepSolutions DipDiscs Dip Leaf Discs in Solutions PrepLeaves->DipDiscs PrepSolutions->DipDiscs DryDiscs Air Dry Discs DipDiscs->DryDiscs InfestMites Infest Discs with Mites DryDiscs->InfestMites Incubate Incubate under Controlled Conditions InfestMites->Incubate AssessMortality Assess Mortality (e.g., 24, 48, 72h) Incubate->AssessMortality CorrectMortality Correct for Control Mortality (Abbott's Formula) AssessMortality->CorrectMortality AnalyzeData Dose-Response Analysis (LC50, etc.) CorrectMortality->AnalyzeData End End AnalyzeData->End

References

Fenazaquin Application Timing: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining fenazaquin application timing for enhanced control of target pests. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and which pests is it effective against?

This compound is a quinazoline acaricide that acts as a mitochondrial complex I electron transport inhibitor (METI).[1][2] This disruption of cellular respiration leads to mortality in susceptible organisms. It is effective against a broad spectrum of mites, including the two-spotted spider mite (Tetranychus urticae), and also exhibits activity against whiteflies.[3][4][5][6]

Q2: At which life stages is this compound effective against mites?

This compound is effective against all life stages of mites: eggs, larvae, nymphs, and adults.[4] It possesses both contact and ovicidal activity.[4]

  • Ovicidal Activity: this compound can prevent mite eggs from hatching. One study demonstrated 86.60% egg mortality within 72 hours of application.[7]

  • Larvae, Nymphs, and Adults: It is also effective against motile stages through contact and ingestion.

Q3: When is the optimal time to apply this compound for maximum efficacy?

Optimal application timing depends on several factors, including the mite population's life stage composition and environmental conditions.

  • Early Intervention: For preventative control, apply this compound at the first sign of mite population development. Controlling mites at the initial stages of infestation is generally more effective.

  • Predominance of Eggs and Immatures: Given its strong ovicidal and larvicidal activity, application when egg and larval stages are abundant can be particularly effective in preventing a rapid population increase.

  • Environmental Conditions: Temperature and humidity can influence this compound's efficacy. An optimization study on Tetranychus urticae found the following conditions to be favorable for maximizing mortality with a lower dose:

    • Temperature: 26.01 °C

    • Relative Humidity: 62.97%[8] Higher humidity can enhance the effectiveness of some pesticides by preventing rapid drying on the leaf surface.[8]

Q4: How can I manage the development of resistance to this compound?

Resistance management is crucial for maintaining the long-term efficacy of this compound. The following strategies are recommended:

  • Rotate Modes of Action (MoA): Avoid consecutive applications of this compound or other METI acaricides (IRAC Group 21). Instead, rotate with acaricides from different IRAC groups.[9][10][11][12]

  • Application Windows: Structure your application program into "windows" based on the pest's life cycle. Apply this compound for one generation of the pest, and then rotate to a product with a different MoA for the subsequent generation.[11]

  • Use Recommended Rates: Always use the label-recommended application rates. Using lower rates can contribute to the selection of resistant individuals in the pest population.

  • Integrate Non-Chemical Control Methods: Incorporate integrated pest management (IPM) strategies such as biological controls, cultural practices, and mechanical methods to reduce reliance on chemical applications.[10]

Troubleshooting Guide

Q1: I've applied this compound, but I'm not seeing the expected level of mite control. What could be the issue?

Several factors could contribute to reduced efficacy:

  • Resistance: The target mite population may have developed resistance to this compound or other METI acaricides. If you have been using products with the same mode of action repeatedly, this is a strong possibility.

  • Poor Coverage: this compound has contact and translaminar (local systemic) activity, but thorough spray coverage, especially on the undersides of leaves where mites congregate, is essential for optimal control.

  • Incorrect Application Timing: Applying the product when the majority of the population consists of adults and the infestation is already severe may result in a slower reduction in visible damage.

  • Unfavorable Environmental Conditions: High temperatures can lead to faster degradation of some pesticides.[10] Conversely, while higher humidity can be beneficial, rain shortly after application can wash the product off the leaves.

  • Improper Tank Mixing: Ensure that any tank-mix partners are compatible with this compound. Incompatibility can lead to reduced efficacy or phytotoxicity.

Q2: I've observed damage to my plants after applying this compound. What are the symptoms of phytotoxicity and how can I avoid it?

Phytotoxicity is plant injury caused by a chemical application.

  • Symptoms: Symptoms of phytotoxicity can include leaf burn, necrosis (tissue death), chlorosis (yellowing), distortion of new growth, and stunting.[13][14][15] The damage will not spread like a disease, and new growth should appear healthy.[15]

  • Prevention:

    • Follow Label Instructions: Adhere strictly to the recommended application rates and instructions for your specific crop.

    • Avoid Application to Stressed Plants: Do not apply this compound to plants that are stressed due to drought, waterlogging, or extreme temperatures.[16]

    • Test on a Small Area: Before treating an entire crop, it is advisable to test the product on a small number of plants and observe for any signs of phytotoxicity for 7-10 days.[14]

    • Check for Tank-Mix Incompatibility: When using tank mixes, ensure all products are compatible. A jar test can be performed beforehand to check for physical incompatibilities like the formation of precipitates.

    • Consider Adjuvants Carefully: While adjuvants can improve spray coverage, they can also increase the risk of phytotoxicity.[15] Use adjuvants that are recommended on the product label or have been tested for safety on your crop.

Q3: Can I mix this compound with other pesticides or adjuvants?

This compound can be compatible with many other pesticides and adjuvants. However, it is crucial to:

  • Consult the Product Label: The product label will provide information on known incompatibilities.

  • Perform a Jar Test: Before tank-mixing, conduct a jar test to check for physical compatibility. This involves mixing the products in the same proportions as you would in the spray tank and observing for any signs of incompatibility, such as the formation of precipitates, sludge, or separation.

  • Be Cautious with Emulsifiable Concentrates (ECs): EC formulations can sometimes increase the risk of phytotoxicity, especially when mixed with other ECs or applied in hot weather.

Experimental Protocols

Leaf Dip Bioassay for Acaricide Efficacy Testing

This protocol is a standard method for evaluating the toxicity of an acaricide to mites.

Materials:

  • Mite-infested leaves from a laboratory-reared colony (e.g., Tetranychus urticae on bean leaves)

  • Technical grade or formulated this compound

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Beakers

  • Petri dishes

  • Filter paper or cotton

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. A small amount of a wetting agent should be added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs from the infested leaves. The size should be appropriate for your observation arena (e.g., Petri dish).

  • Dipping: Using forceps, immerse each leaf disc into a test solution for a set period (e.g., 5-10 seconds) with gentle agitation.[17][18]

  • Drying: Place the dipped leaf discs on a clean, non-absorbent surface (e.g., a wire rack) to air dry.

  • Incubation: Place each dried leaf disc, adaxial (top) side down, onto a moist filter paper or cotton pad in a Petri dish. This maintains the turgidity of the leaf.

  • Mite Introduction: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation Conditions: Maintain the Petri dishes in a controlled environment chamber at a constant temperature and humidity (e.g., 25°C and 60% RH) and a set photoperiod.

  • Mortality Assessment: After a specified period (e.g., 24, 48, and 72 hours), count the number of dead mites under a stereomicroscope. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Data Presentation

Table 1: Efficacy of this compound Against Different Life Stages of Tetranychus urticae

Life StageEfficacy MetricResultSource
Eggs% Mortality (72 hrs)86.60%[7]
Larvae% Reduction89.50%[7]
Protonymphs% Reduction (15 days)91.02%[7]
Adults% Mortality (24 hrs)100%[7]

Table 2: Optimal Environmental Conditions for this compound Application Against Tetranychus urticae

ParameterOptimal ValueSource
Temperature26.01 °C[8]
Relative Humidity62.97%[8]

Visualizations

Fenazaquin_Mode_of_Action cluster_etc Cellular Respiration Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC ComplexI Complex I (NADH Dehydrogenase) ATP_Synthase ATP Synthase This compound This compound This compound->ComplexI Inhibition Inhibition ATP ATP (Energy) ATP_Synthase->ATP Inhibition->ComplexI

Caption: this compound's mode of action: Inhibition of Complex I in the mitochondrial electron transport chain.

Fenazaquin_Application_Workflow Scouting Scout for Mites (All Life Stages) Threshold Mite Population Reaches Action Threshold Scouting->Threshold Threshold->Scouting No Env_Check Check Environmental Conditions (Temp: ~26°C, RH: ~63%) Threshold->Env_Check Yes Env_Check->Scouting Unfavorable (Wait for better conditions) Application Apply this compound (Ensure Thorough Coverage) Env_Check->Application Favorable Evaluation Evaluate Efficacy (24-72 hours post-application) Application->Evaluation Rotation Rotate to a Different Mode of Action (MoA) Evaluation->Rotation Effective Control Troubleshooting Troubleshoot (See Guide) Evaluation->Troubleshooting Ineffective Control Continue_Scouting Continue Scouting Rotation->Continue_Scouting Continue_Scouting->Scouting

Caption: Recommended workflow for timing this compound applications for optimal mite control.

References

Fenazaquin Phytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fenazaquin phytotoxicity.

Troubleshooting Guide

Q1: My plants are showing signs of distress after applying this compound. What are the typical symptoms of this compound phytotoxicity?

While specific symptoms can vary depending on the plant species, concentration of this compound, and environmental conditions, general phytotoxicity symptoms may include:

  • Chlorosis: Yellowing of leaf tissue, which can be uniform, mottled, or appear as spots.

  • Necrosis: Browning and death of plant tissue, often appearing as spots, leaf margin burn, or tip burn.

  • Stunting: Reduced overall growth of the plant, including smaller leaves and shorter internodes.

  • Leaf Distortion: Abnormal leaf growth, such as curling, cupping, or twisting.

It is important to note that no phytotoxicity was observed in some studies on certain crops like okra when this compound was used at recommended rates.

Q2: How can I differentiate this compound phytotoxicity from other plant health issues?

Observing the pattern and timing of symptom development can help distinguish phytotoxicity from issues like nutrient deficiencies or diseases.

  • Symptom Onset: Phytotoxicity symptoms often appear relatively quickly, within a few days of application.

  • Distribution: The damage may be more pronounced on plant parts that received the most direct spray.

  • New Growth: New growth that emerges after the application may appear healthy if the phytotoxic agent is no longer present or active.

Q3: I suspect this compound phytotoxicity. What immediate steps can I take to mitigate the damage?

Unfortunately, once phytotoxicity symptoms appear, the damage to the affected tissues is often irreversible. However, you can take steps to support the plant's recovery:

  • Rinse Foliage: If the application was recent, gently rinsing the plant's foliage with clean water may help remove some of the unabsorbed product.

  • Provide Optimal Growing Conditions: Ensure the plant has adequate water, appropriate light, and balanced nutrition to support new, healthy growth.

  • Avoid Additional Stress: Do not apply other pesticides or fertilizers until the plant has shown signs of recovery.

Frequently Asked Questions (FAQs)

Q4: What is the biochemical mechanism behind this compound phytotoxicity?

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I. This disruption can lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, within the plant cells. Excessive ROS can cause oxidative stress, leading to damage to cellular components like lipids, proteins, and DNA, which manifests as the visible symptoms of phytotoxicity.

Q5: What factors can increase the risk of this compound phytotoxicity?

Several factors can influence a plant's susceptibility to phytotoxicity:

  • Application Rate: Exceeding the recommended application rate is a primary cause of phytotoxicity.

  • Environmental Conditions: High temperatures, high humidity, and intense sunlight can increase the likelihood of phytotoxicity. Applying this compound to drought-stressed or otherwise weakened plants also increases the risk.

  • Adjuvants and Tank Mixes: The addition of certain adjuvants, such as surfactants or oils, can enhance pesticide uptake and potentially increase the risk of phytotoxicity. Tank mixing this compound with other pesticides or fertilizers can also lead to unforeseen phytotoxic effects.

  • Plant Species and Cultivar: Sensitivity to this compound can vary significantly between different plant species and even among cultivars of the same species.

Q6: How can I prevent this compound phytotoxicity in my experiments?

Proactive measures are key to avoiding phytotoxicity:

  • Follow Label Instructions: Strictly adhere to the manufacturer's recommended application rates and instructions.

  • Conduct a Small-Scale Test: Before treating a large number of plants, test this compound on a small, representative sample to observe for any adverse effects.

  • Optimize Application Conditions: Apply this compound during cooler parts of the day, such as the early morning or evening, to avoid heat and high light intensity. Ensure plants are well-watered and not under stress.

  • Use Caution with Tank Mixes: If tank-mixing with other products, ensure they are compatible and consider performing a jar test to check for physical incompatibilities. A small-scale plant safety test of the mixture is also recommended.

Quantitative Data Summary

While specific quantitative data for this compound phytotoxicity is limited in the reviewed literature, the following table summarizes general environmental and application parameters that can influence the risk of pesticide-induced phytotoxicity.

ParameterCondition Increasing Phytotoxicity RiskMitigation Strategy
Temperature High temperatures (e.g., > 29°C / 85°F)Apply during cooler parts of the day.
Humidity High humidity, which slows drying of spraysApply when conditions allow for quicker drying.
Plant Stress Drought, nutrient deficiency, diseaseEnsure plants are healthy and well-watered before application.
Application Rate Exceeding recommended label ratesCalibrate spray equipment and follow label instructions carefully.
Adjuvants Use of certain surfactants or crop oilsTest adjuvants on a small batch of plants first.
Tank Mixes Incompatible chemical combinationsPerform a jar test and a small-scale plant safety test.

Experimental Protocols

Protocol: Assessing this compound Phytotoxicity on a Non-Target Plant Species

This protocol outlines a method to determine the phytotoxic potential of this compound on a selected plant species.

  • Plant Material:

    • Select a uniform batch of healthy, well-established plants of the desired species (e.g., 6-8 weeks old).

    • Acclimate plants to the experimental conditions for at least one week prior to treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a dilution series to test a range of concentrations. Include a control (solvent only) and at least five concentrations of this compound, bracketing the recommended application rate. For example: 0x (control), 0.5x, 1x (recommended rate), 2x, 5x, and 10x the recommended rate.

    • Incorporate a non-ionic surfactant at a standard rate (e.g., 0.1% v/v) in all treatment solutions, including the control, to ensure uniform coverage.

  • Treatment Application:

    • Randomly assign plants to each treatment group, with a minimum of 5 replicates per group.

    • Apply the treatment solutions as a foliar spray until runoff, ensuring complete coverage of all plant surfaces.

    • Maintain the plants in a controlled environment (e.g., growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod for the duration of the experiment.

  • Data Collection and Analysis:

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a rating scale (e.g., 0-5, where 0 = no injury, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe chlorosis/moderate necrosis, 4 = severe necrosis, 5 = plant death).

    • Measure plant height and chlorophyll content (using a SPAD meter or solvent extraction) at the beginning and end of the experiment.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the concentration at which this compound causes significant phytotoxic effects.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis plant_prep Plant Acclimation application Foliar Application plant_prep->application chem_prep This compound Dilution Series chem_prep->application incubation Controlled Environment Incubation application->incubation visual Visual Phytotoxicity Rating (3, 7, 14 DAT) incubation->visual measure Growth Measurements (Height, Chlorophyll) incubation->measure biomass Biomass Analysis (Fresh & Dry Weight) incubation->biomass stats Statistical Analysis visual->stats measure->stats biomass->stats

Caption: Experimental workflow for assessing this compound phytotoxicity.

G This compound This compound Application complex1 Inhibition of Mitochondrial Complex I This compound->complex1 ros Increased Reactive Oxygen Species (ROS) complex1->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage symptoms Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) damage->symptoms G start Plant Distress Observed Post-Fenazaquin Application q1 Are symptoms consistent with phytotoxicity (chlorosis, necrosis)? start->q1 a1_yes Likely Phytotoxicity q1->a1_yes Yes a1_no Investigate Other Causes (e.g., disease, nutrient deficiency) q1->a1_no No q2 Was the recommended application rate exceeded? q3 Were environmental conditions suboptimal (e.g., high heat)? q2->q3 No a2_yes Mitigation: Adjust future application rates. q2->a2_yes Yes q4 Was this compound tank-mixed with other chemicals? q3->q4 No a3_yes Mitigation: Adjust timing of future applications. q3->a3_yes Yes a4_yes Mitigation: Check compatibility and perform jar test. q4->a4_yes Yes end Implement Mitigation Strategies for Future Applications q4->end No a1_yes->q2 a2_yes->end a3_yes->end a4_yes->end

Technical Support Center: Troubleshooting Poor Fenazaquin Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of fenazaquin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a quinazoline-based acaricide and insecticide.[1][2][3] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[1][4] This disruption of cellular respiration leads to a rapid cessation of energy production (ATP synthesis) within the mite's cells, resulting in paralysis and death.[5] this compound is effective against all life stages of mites, including eggs, nymphs, and adults, and it acts via both contact and ingestion.[5][6][7]

Q2: What are the initial signs of poor this compound performance?

Initial indicators of poor performance include:

  • Less than expected mortality of the target mite population within 24-72 hours of application.

  • Rapid resurgence of the mite population shortly after treatment.

  • Noticeable damage to the host plant continuing to progress post-application.

Q3: Could environmental factors be affecting the efficacy of my this compound application?

Yes, several environmental factors can influence this compound's stability and performance. Key factors to consider are:

  • pH of the Spray Solution: this compound's stability is pH-dependent. It is more stable in neutral to slightly alkaline conditions.[1] Acidic conditions can lead to degradation. The half-life of this compound is significantly shorter at pH 5 (9.6 days) compared to pH 9 (219 days) at 25°C.[1]

  • Temperature: While specific temperature optima for application are not extensively detailed in the provided results, temperature can influence mite metabolism and feeding activity, which may affect the uptake of this compound. Higher temperatures can also potentially increase the rate of chemical degradation.

  • Sunlight (Photolysis): this compound is susceptible to degradation by sunlight.[2][4] Its photolysis half-life in water is approximately 15 days.[4] Applying the product during periods of lower UV intensity (e.g., early morning or late evening) may improve performance.

  • Rainfall: Rainfall shortly after application can wash the product off the plant surfaces, reducing its residual activity.

Q4: Is it possible that the target mite population has developed resistance to this compound?

Yes, resistance to this compound in mite populations, particularly the two-spotted spider mite (Tetranychus urticae), has been documented.[8][9] Resistance can develop rapidly due to the short life cycle and high reproductive potential of mites.[10] Mechanisms of resistance can include enhanced metabolic detoxification by enzymes such as glutathione S-transferases (GSTs), monooxygenases (MFO), and esterases.[8][10][11] If you suspect resistance, it is crucial to implement a resistance management strategy, which includes rotating acaricides with different modes of action.

Q5: How can I ensure proper application of this compound for optimal performance?

Proper application technique is critical for success. Consider the following:

  • Thorough Coverage: this compound is a contact acaricide, so thorough coverage of all plant surfaces, especially the undersides of leaves where mites congregate, is essential.[12]

  • Appropriate Application Volume: Use sufficient water volume to ensure complete coverage of the foliage. Airblast sprayers are commonly used for dense canopies.[6]

  • Use of Adjuvants: The inclusion of a non-ionic surfactant (NIS) in the spray mixture can improve the spreading and penetration of this compound on the leaf surface.[6]

  • Application Timing: Apply when mites are active but before populations become excessively high. Early intervention is key to effective control.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor this compound performance in the field.

Diagram: Troubleshooting Workflow for Poor this compound Efficacy

TroubleshootingWorkflow start Poor this compound Performance Observed check_application Step 1: Review Application Parameters start->check_application sub_app1 Incorrect Dosage? check_application->sub_app1 sub_app2 Poor Spray Coverage? check_application->sub_app2 sub_app3 Improper Mixing/pH? check_application->sub_app3 check_environment Step 2: Assess Environmental Conditions sub_env1 Rainfall Post-Application? check_environment->sub_env1 sub_env2 Extreme Temperatures? check_environment->sub_env2 sub_env3 High UV Exposure? check_environment->sub_env3 check_resistance Step 3: Evaluate for Resistance sub_res1 History of Repeated Use? check_resistance->sub_res1 sub_res2 Conduct Bioassay check_resistance->sub_res2 solution Step 4: Implement Corrective Actions sub_sol1 Adjust Application Technique solution->sub_sol1 sub_sol2 Re-apply Under Optimal Conditions solution->sub_sol2 sub_sol3 Rotate to a Different MOA solution->sub_sol3 sub_sol4 Consult Local Extension Service solution->sub_sol4 sub_app1->check_environment sub_app2->check_environment sub_app3->check_environment sub_env1->check_resistance sub_env2->check_resistance sub_env3->check_resistance sub_res1->solution sub_res2->solution

Caption: A logical workflow for diagnosing poor this compound performance.

Data Presentation

Table 1: Physicochemical Properties and Stability of this compound

ParameterValueReference
Chemical Class Quinazoline[2][4]
Mode of Action Mitochondrial Complex I Electron Transport Inhibitor (METI)[1][4][6]
Molecular Weight 306.4 g/mol [2]
Melting Point 77.5-80.0 °C[2]
Water Solubility (25°C) pH 5: 102 µg/LpH 7: 102 µg/LpH 9: 135 µg/L[2]
Vapor Pressure (25°C) < 6 ×10⁻⁶ Pa[2]
Hydrolysis Half-life (pH 7) 130 days[13]
Aqueous Photolysis Half-life ~15-31 days[4][13]
Soil Half-life (Aerobic) 51 - 123.8 days[13]

Table 2: Factors Influencing this compound Performance

FactorImpact on EfficacyRecommendations
Spray Solution pH Reduced stability in acidic conditions (pH < 7).Buffer spray solution to a neutral or slightly alkaline pH if necessary.
Sunlight (UV) Degradation of the active ingredient.Apply during early morning, late evening, or on overcast days to minimize UV exposure.
Rainfall Washes product from leaf surfaces.Avoid application when rain is forecast within several hours. Check product label for rainfastness period.
Spray Coverage Incomplete coverage leads to poor control.Use calibrated equipment and sufficient spray volume. Ensure application to leaf undersides.[12]
Mite Resistance Reduced susceptibility of the target population.Rotate with acaricides from different IRAC groups. Avoid repeated, exclusive use of this compound.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance Monitoring

This method is commonly used to determine the susceptibility of a mite population to an acaricide.

Objective: To determine the median lethal concentration (LC₅₀) of this compound for a specific mite population.

Materials:

  • This compound formulation

  • Distilled water

  • Non-ionic surfactant

  • Bean or other suitable host plant leaves

  • Petri dishes (9 cm diameter)

  • Cotton wool

  • Fine camel-hair brush

  • Microscope

  • Serial dilution equipment (pipettes, volumetric flasks)

Methodology:

  • Mite Collection: Collect a representative sample of adult female mites from the field population under investigation.

  • Preparation of Leaf Discs: Cut leaf discs (approx. 3-4 cm diameter) from untreated host plants. Place each disc, abaxial (lower) side up, on a water-saturated cotton pad in a Petri dish.

  • Preparation of Acaricide Concentrations: Prepare a stock solution of this compound. Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Dipping: Immerse each leaf disc in a specific this compound dilution (or the control solution) for 5-10 seconds with gentle agitation.

  • Drying: Allow the treated leaf discs to air-dry completely on a rack.

  • Mite Infestation: Using a fine brush, transfer 20-30 adult female mites onto each dried leaf disc.

  • Incubation: Place the Petri dishes in a controlled environment chamber at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 (L:D) photoperiod.[10]

  • Mortality Assessment: After 24 hours, count the number of dead and live mites on each disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ value and its 95% confidence limits. The resistance ratio (RR) can be calculated by dividing the LC₅₀ of the field population by the LC₅₀ of a known susceptible population.

Diagram: this compound's Mode of Action

ModeOfAction cluster_mito Inner Mitochondrial Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- NAD NAD+ ComplexI->NAD H_plus_matrix ComplexI->H_plus_matrix ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP NADH NADH NADH->ComplexI e- H_plus_ims H+ Gradient H_plus_matrix->H_plus_ims Proton Pumping H_plus_ims->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition INHIBITION This compound->Inhibition Inhibition->ComplexI

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

References

Fenazaquin Enantiomer Separation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining fenazaquin enantiomer separation methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for separating this compound enantiomers? A1: The most common and direct strategy for separating this compound enantiomers is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability for a range of chiral compounds, including pesticides.[1][2]

Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for pesticide analysis? A2: Polysaccharide-based CSPs, particularly those functionalized with phenyl carbamate derivatives, are highly effective for separating chiral pesticides.[2][3] Columns based on cellulose (e.g., cellulose tris-3,5-dimethylphenylcarbamate) and amylose (e.g., amylose tris-3,5-dimethylphenylcarbamate) have demonstrated excellent chiral recognition capabilities for various pesticides under normal-phase, reversed-phase, and polar organic modes.[1][4]

Q3: What is the difference between HPLC and SFC for chiral separations? A3: Supercritical Fluid Chromatography (SFC) is often considered a faster and "greener" alternative to HPLC.[5] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates and shorter analysis times compared to the liquid mobile phases used in HPLC.[3][6] However, HPLC is often more accessible and method development can be more straightforward for those less familiar with SFC instrumentation.[7]

Q4: Can I use an achiral column to separate enantiomers? A4: Yes, this is possible through an indirect method. The enantiomers are first reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column.[8][9] However, this approach requires an additional reaction step and the availability of a suitable chiral derivatizing agent.

Troubleshooting Guide

Q1: I am seeing no separation or very poor resolution (Rs < 1.0) between the enantiomer peaks. What should I do first? A1: The initial step is to address the column and mobile phase selection, as selectivity is the most critical factor in chiral separations.

  • Verify CSP Choice: this compound is a pesticide, and related compounds have been successfully separated on polysaccharide-based CSPs. If you are using a different type of column, consider screening a cellulose-based (e.g., Chiralpak IA, IB, IC) or amylose-based (e.g., Chiralpak AD) column.[1][10]

  • Change the Mobile Phase Mode: Selectivity can vary dramatically between normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes. If you are in NP mode (e.g., Hexane/Alcohol), try switching to RP mode (e.g., Methanol/Water or Acetonitrile/Water) or PO mode (e.g., pure alcohol or acetonitrile with additives).[1][11]

  • Modify the Mobile Phase Composition:

    • In Normal Phase: Alter the alcohol modifier (e.g., switch from 2-propanol to ethanol) or change its percentage in the mobile phase. Small changes can have a large impact on selectivity.[12][13]

    • In Reversed Phase: Adjust the ratio of organic solvent (Methanol or Acetonitrile) to water.[1]

    • Additives: For basic compounds, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid may be necessary.[13][14]

Q2: The resolution is acceptable (Rs > 1.5), but my analysis time is too long. How can I speed it up? A2:

  • Increase the Flow Rate: This is the most direct way to reduce run time. However, be aware that excessively high flow rates can decrease resolution due to mass transfer effects on complex CSPs.[5][14] Monitor resolution as you increase the flow.

  • Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the alcohol modifier. In reversed phase, increase the percentage of the organic solvent. This will decrease retention times.[13]

  • Consider SFC: If available, transferring the method to an SFC system can significantly reduce analysis time due to the properties of supercritical CO2.[6][15]

Q3: One of my enantiomer peaks is tailing significantly (Tailing Factor > 1.5). What is the cause? A3: Peak tailing in chiral chromatography is often caused by secondary interactions between the analyte and the stationary phase or by an inappropriate mobile phase pH.

  • Use Additives: As this compound has basic nitrogen atoms, interactions with residual silanols on the silica support can cause tailing. Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can mitigate these interactions and improve peak shape.[14]

  • Adjust pH (Reversed Phase): Ensure the mobile phase pH is appropriate for the analyte. For a basic compound, a higher pH may be needed to ensure it is in its neutral form, though this must be compatible with the column's pH limits.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion and tailing. Try reducing the injection volume or sample concentration.

Q4: I am trying to repeat a separation, but the retention times have shifted and resolution has decreased. What is happening? A4: This indicates a potential issue with column stability or mobile phase preparation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence. This can take longer for chiral columns than for standard achiral columns.

  • Mobile Phase Preparation: Remake the mobile phase, as evaporation of the more volatile component (e.g., hexane in a hexane/alcohol mix) can alter the composition and affect chromatography.

  • Column Contamination/Degradation: The column may have been contaminated. Consider developing a washing procedure. Some columns can be regenerated by flushing with a strong solvent (check the manufacturer's instructions).[4]

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Pesticide Separation

CSP Type Backbone Common Trade Names Separation Modes
Polysaccharide (Carbamate) Cellulose Chiralcel® OD, Chiralpak® IB, Lux® Cellulose-1 NP, RP, PO, SFC
Polysaccharide (Carbamate) Amylose Chiralpak® AD, Chiralpak® IA, Lux® Amylose-1 NP, RP, PO, SFC

| Polysaccharide (Benzoate) | Cellulose | Chiralcel® OJ | NP, PO, SFC |

Data compiled from multiple sources, including[1][10][13][16]. NP = Normal Phase, RP = Reversed Phase, PO = Polar Organic, SFC = Supercritical Fluid Chromatography.

Table 2: Example Starting Conditions for Chiral Method Screening

Mode Column Type Mobile Phase Flow Rate Temperature
Normal Phase (NP) Amylose or Cellulose Carbamate n-Hexane / 2-Propanol (90:10 v/v) + 0.1% DEA 1.0 mL/min 25 °C
Reversed Phase (RP) Amylose or Cellulose Carbamate Acetonitrile / Water (60:40 v/v) 1.0 mL/min 25 °C
Polar Organic (PO) Amylose or Cellulose Carbamate Methanol + 0.1% DEA 0.5 mL/min 25 °C

| SFC | Amylose or Cellulose Carbamate | CO₂ / Methanol (80:20 v/v) + 0.1% DEA | 3.0 mL/min | 35 °C |

These are general starting points. The optimal conditions may vary significantly. DEA (diethylamine) is recommended as an additive for the basic this compound molecule to improve peak shape.

Experimental Protocols

Protocol: Chiral HPLC Method Development for this compound Enantiomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound enantiomers using polysaccharide-based chiral stationary phases.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol or ethanol.

    • For injection, dilute the stock solution to approximately 50 µg/mL using the initial mobile phase to be tested.

  • Column Screening (Primary):

    • Select a primary screening set of two to four polysaccharide-based columns. A recommended set includes:

      • An amylose-based CSP (e.g., Chiralpak® AD-H or Chiralpak® IA).

      • A cellulose-based CSP (e.g., Chiralcel® OD-H or Chiralpak® IB).

    • Install the first column and equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Method Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Set the flow rate to 1.0 mL/min and column temperature to 25 °C.

    • Inject the sample and run the analysis for 20-30 minutes to ensure both peaks have eluted.

    • Evaluate the chromatogram for any signs of separation. If no separation is observed, repeat with the next column in the screening set.

  • Secondary Method Screening (Reversed Phase & Polar Organic):

    • If normal phase screening is unsuccessful, switch to alternative mobile phase modes.

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile / Water (60:40 v/v).

      • Equilibrate the column thoroughly when switching from normal to reversed phase.

      • Inject the sample and evaluate the separation.

    • Polar Organic:

      • Mobile Phase D: 100% Methanol + 0.1% DEA.

      • Set flow rate to 0.5 mL/min.

      • Equilibrate the column and inject the sample.

  • Method Optimization:

    • Once partial separation is achieved, optimize the method to improve resolution (target Rs ≥ 1.5).

    • Adjust Modifier Ratio: In the most promising mobile phase, systematically vary the percentage of the organic modifier (e.g., in NP, try 85:15 and 95:5 Hexane/Alcohol).

    • Optimize Temperature: Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, but can increase analysis time and backpressure.[1][5]

    • Adjust Flow Rate: Once good resolution is achieved, the flow rate can be increased to shorten the analysis time, ensuring that resolution remains acceptable.[5]

Mandatory Visualization

G start Start: Racemic this compound Sample screen_csp Step 1: Screen CSPs (Amylose & Cellulose-based) start->screen_csp screen_mp Step 2: Screen Mobile Phases (NP, RP, PO Modes) screen_csp->screen_mp eval Evaluate Separation screen_mp->eval no_sep No Separation eval->no_sep No partial_sep Partial Separation (Rs < 1.5) eval->partial_sep Partial good_sep Good Separation (Rs >= 1.5) eval->good_sep Yes no_sep->screen_csp Select new CSPs or different modes optimize Step 3: Optimize Method - Modifier Ratio - Temperature - Flow Rate partial_sep->optimize final Final Validated Method good_sep->final optimize->final

Caption: Workflow for chiral method development and refinement.

G prob Problem: Poor Resolution (Rs < 1.5) q1 Are you using a polysaccharide CSP? prob->q1 sol1 Switch to Amylose or Cellulose-based CSP q1->sol1 No q2 Have you tried different mobile phase modes? q1->q2 Yes sol1->q2 sol2 Screen NP, RP, and PO modes. Selectivity is mode-dependent. q2->sol2 No q3 Have you optimized the modifier concentration? q2->q3 Yes sol2->q3 sol3 Vary alcohol % (NP) or organic % (RP). q3->sol3 No q4 Have you tried changing the temperature? q3->q4 Yes sol3->q4 sol4 Test at lower temperature (e.g., 15-20°C) to increase resolution. q4->sol4 No end Resolution Improved q4->end Yes sol4->end

Caption: Troubleshooting flowchart for poor enantiomer resolution.

References

Technical Support Center: Improving the Shelf Life of Fenazaquin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and storage of fenazaquin formulations. The information is designed to assist in optimizing the shelf life and maintaining the efficacy of your experimental formulations.

Quick Links

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Frequently Asked Questions (FAQs)

A list of common questions regarding the stability of this compound formulations.

Question Answer
What are the most common types of this compound formulations? This compound is commonly formulated as Suspension Concentrates (SC) and Emulsifiable Concentrates (EC)[1].
What is the expected shelf life of a this compound formulation? With proper formulation and storage, a shelf life of at least two years is expected. Accelerated stability studies can be used to predict this[2].
What are the primary degradation pathways for this compound? The main degradation pathways are photolysis (degradation by light) and hydrolysis (degradation by water). The rate of hydrolysis is dependent on the pH of the medium[1].
What analytical methods are suitable for stability testing of this compound? High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for quantifying this compound and its degradation products[3].
Are there known degradation products of this compound I should be aware of? Yes, key degradation products include β-phenyl (p-tert-butyl) ethyl alcohol, 4-hydroxyquinazoline, p-tert-butyl vinyl benzene, 2,4-dihydroxyquinazoline, phenyl (p-tert-butyl) acetic acid, and 2-methyl-2-[4'-(2''-hydroxyethyl)phenyl]propanoic acid[4][5].

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with your this compound formulations.

Issue 1: Physical Instability in Suspension Concentrate (SC) Formulations

Symptoms:

  • Sedimentation or caking of particles at the bottom of the container.

  • Increase in viscosity or gelling of the formulation.

  • Observed crystal growth under a microscope.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate dispersion of active ingredient. Optimize the milling process to achieve a uniform and fine particle size distribution. Ensure sufficient mixing time and energy.
Poor choice of suspending agents. Incorporate effective suspending agents like hydroxypropyl methylcellulose (HPMC), which can be more effective at inhibiting crystal growth than commonly used xanthan gum.
Temperature fluctuations during storage. Store the formulation in a temperature-controlled environment. Avoid freeze-thaw cycles, which can promote particle agglomeration.
Issue 2: Chemical Degradation in Emulsifiable Concentrate (EC) Formulations

Symptoms:

  • Loss of active ingredient concentration over time, confirmed by analytical testing.

  • Appearance of unknown peaks in the chromatogram.

  • Discoloration of the formulation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Exposure to light. Store the formulation in amber or opaque containers to protect it from light. This compound is known to be susceptible to photolysis[1].
Hydrolysis due to water content or pH instability. Ensure the use of anhydrous solvents and control the pH of the formulation. This compound degrades more rapidly in acidic conditions[1].
Incompatible co-formulants. Conduct compatibility studies with all excipients. Some co-formulants can accelerate the degradation of the active ingredient[6][7].
Quantitative Data on this compound Degradation

The following tables summarize the degradation kinetics of this compound under different conditions.

Table 1: Photodegradation of this compound in Aqueous Solution [4]

Light Source Solvent System Half-life (hours)
UV LightAqueous Methanol17.1
SunlightAqueous Methanol38.1
UV LightAqueous 2-Propanol12.9
SunlightAqueous 2-Propanol29.2

This data indicates that this compound is susceptible to degradation by both UV and natural sunlight, with the solvent system influencing the rate of degradation.

Table 2: Hydrolysis of this compound [1]

Condition Observation
Acidic (pH < 7)Rapid degradation to 4-hydroxyquinazoline and TBPE.
Neutral (pH = 7)Slower degradation compared to acidic conditions.
Alkaline (pH > 7)Slower degradation compared to acidic conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to predict the long-term stability of a this compound formulation.

Objective: To assess the chemical and physical stability of the formulation under accelerated temperature conditions. A 14-day study at 54°C can be indicative of a two-year shelf life at ambient temperatures.

Methodology:

  • Sample Preparation: Prepare at least three batches of the this compound formulation in the final proposed packaging.

  • Initial Analysis (Time 0):

    • Visually inspect the samples for any physical changes (e.g., color, phase separation, crystallization).

    • Measure the particle size distribution for SC formulations.

    • Determine the initial concentration of this compound using a validated HPLC-MS/MS method.

  • Storage: Place the samples in a stability chamber at 54 ± 2°C.

  • Final Analysis (Day 14):

    • Remove the samples and allow them to equilibrate to room temperature.

    • Repeat the visual inspection and particle size analysis.

    • Determine the final concentration of this compound.

  • Data Analysis: Compare the initial and final results. A significant change in physical appearance or a notable decrease in the active ingredient concentration may indicate poor stability.

Protocol 2: Photostability Study

Objective: To evaluate the impact of light exposure on the stability of the this compound formulation.

Methodology:

  • Sample Preparation: Place the formulation in transparent containers. Prepare a control group of samples in opaque containers.

  • Light Exposure: Expose the transparent containers to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period. Keep the control group in the dark at the same temperature.

  • Analysis: At predetermined time intervals, withdraw samples from both groups and analyze for this compound concentration and the presence of degradation products using HPLC-MS/MS.

  • Data Analysis: Compare the degradation rates of the light-exposed samples to the control samples to determine the extent of photolysis.

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations.

Chemical Degradation Workflow

The following diagram illustrates the primary chemical degradation pathways for this compound.

This compound This compound Photolysis Photolysis This compound->Photolysis Light Exposure Hydrolysis Hydrolysis This compound->Hydrolysis Presence of Water (pH dependent) Photo_Products Photodegradation Products (e.g., 4-hydroxyquinazoline, p-tert-butyl vinyl benzene) Photolysis->Photo_Products Hydrolysis_Products Hydrolysis Products (e.g., 4-hydroxyquinazoline, TBPE) Hydrolysis->Hydrolysis_Products

Caption: Primary chemical degradation pathways for this compound.

Physical Instability in Suspension Concentrates

This workflow outlines the process of physical instability in SC formulations.

Stable_SC Stable Suspension Concentrate Crystal_Growth Crystal Growth & Agglomeration Stable_SC->Crystal_Growth Temperature Fluctuations, Poor Suspending Agents Sedimentation Sedimentation & Caking Crystal_Growth->Sedimentation Poor_Performance Reduced Efficacy Sedimentation->Poor_Performance

Caption: Workflow of physical instability in SC formulations.

References

Fenazaquin Technical Support Center: Optimizing Use and Minimizing Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of fenazaquin, focusing on methods to minimize its environmental impact. The resources below include detailed troubleshooting guides for common analytical techniques, frequently asked questions, and robust experimental protocols.

Troubleshooting Guides

Researchers may encounter various challenges during the analysis of this compound. This section provides troubleshooting for common issues in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting

Table 1: Common Issues in this compound HPLC Analysis

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase or adjust the mobile phase pH to suppress silanol ionization.
Column overload.Dilute the sample or inject a smaller volume.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Use fresh, high-purity HPLC-grade solvents and prepare mobile phases fresh daily.
Carryover from a previous injection.Implement a needle wash step with a strong solvent between injections.
Late eluting peaks from a previous run.Extend the run time or incorporate a gradient elution step to wash strongly retained compounds from the column.
Irreproducible Retention Times Fluctuations in mobile phase composition.If using a gradient mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can also ensure consistency.
Trapped air in the pump.Degas the mobile phase and purge the pump.
Column temperature variations.Use a column oven to maintain a stable temperature.
GC-MS Analysis Troubleshooting

Table 2: Common Issues in this compound GC-MS Analysis

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Fronting or Tailing) Active sites in the inlet liner or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Trimming a small portion from the front of the column can also help.
Incorrect injection temperature.Optimize the injector temperature to ensure complete and rapid vaporization of this compound without thermal degradation.
Low Sensitivity/Poor Signal Leaks in the system.Perform a leak check of the carrier gas lines, septum, and column connections.
Suboptimal ionization in the mass spectrometer.Tune the mass spectrometer according to the manufacturer's recommendations.
Matrix effects from the sample.Employ a more rigorous sample cleanup procedure or use matrix-matched calibration standards.
Baseline Noise or Drift Contaminated carrier gas or gas traps.Use high-purity carrier gas and ensure gas purifiers are functioning correctly.
Column bleed.Condition the column according to the manufacturer's instructions.
Contamination in the ion source.Clean the ion source as per the instrument manual.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with this compound.

1. How should I prepare a stock solution of this compound for in vitro experiments?

This compound has low aqueous solubility but is soluble in many organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions for cell-based assays.[1][2][3][4]

  • Procedure: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Important Considerations:

    • The final concentration of DMSO in your cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2]

    • Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. What is the primary mechanism of action of this compound?

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

3. How can I assess the impact of this compound on mitochondrial function in my experiments?

A common method is to measure the mitochondrial membrane potential (MMP).[5][6][7][8][9] A decrease in MMP is an early indicator of mitochondrial dysfunction. This can be assessed using cationic fluorescent dyes such as Rhodamine 123 or JC-1, followed by fluorescence microscopy or plate reader analysis.[5][7][9]

4. What are the downstream cellular consequences of this compound exposure?

Inhibition of mitochondrial complex I by this compound can lead to a cascade of cellular events, including:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain leads to the leakage of electrons and the formation of superoxide radicals, which can result in oxidative stress.[10][11][12][13][14]

  • Induction of Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. This can involve the release of cytochrome c from the mitochondria, leading to the activation of caspases (e.g., caspase-9 and caspase-3) and programmed cell death.[15][16][17][18][19]

5. What are the key considerations for designing an experiment to assess this compound's impact on soil microbial communities?

  • Experimental Setup: Use microcosms with representative soil types. Include both sterile (as a control for abiotic degradation) and non-sterile soil.

  • Dosage: Apply this compound at environmentally relevant concentrations and at higher concentrations to assess dose-dependent effects.

  • Analysis: At various time points, analyze soil samples for:

    • Microbial Biomass: Using techniques like phospholipid fatty acid (PLFA) analysis or substrate-induced respiration.

    • Community Structure and Diversity: Through next-generation sequencing of 16S rRNA (for bacteria) and ITS (for fungi) genes.

    • Enzyme Activities: Measure activities of key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, urease, phosphatase).[20]

    • This compound Residues: To correlate microbial changes with the concentration of the compound.

Experimental Protocols

Protocol 1: Analysis of this compound Residues in Soil using QuEChERS and LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from soil samples.

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Ammonium formate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • 50 mL and 2 mL centrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation and Extraction (QuEChERS):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[21][22]

  • Add 10 mL of acetonitrile.[21][22]

  • Vortex vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake for 1 minute to prevent the formation of agglomerates.[21]

  • Centrifuge at ≥3000 x g for 5 minutes.[21][22]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[21]

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.[22]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[21]

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[22]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[22]

  • Mobile Phase B: Methanol with 0.1% formic acid.[22]

  • Gradient Elution: A suitable gradient from a lower to a higher percentage of mobile phase B.

  • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-product ion transitions for this compound.

5. Calibration:

  • Prepare a series of calibration standards of this compound in a solvent that matches the final sample extract (e.g., acetonitrile).[23][24][25]

  • For accurate quantification, it is recommended to prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.

Protocol 2: Assessment of this compound-Induced Mitochondrial Dysfunction and Apoptosis in a Neuronal Cell Line

This protocol provides a framework for evaluating the cellular effects of this compound in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Treatment:

  • Culture the neuronal cells in the appropriate medium and conditions.

  • Seed cells in multi-well plates suitable for the intended assays (e.g., 96-well black, clear-bottom plates for fluorescence assays).

  • Allow cells to adhere and grow to the desired confluency.

  • Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium.

  • Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for a specified time period (e.g., 24 hours).

2. Measurement of Mitochondrial Membrane Potential (MMP):

  • After the treatment period, remove the medium and wash the cells with a suitable buffer (e.g., PBS).

  • Add a loading solution containing a fluorescent MMP indicator dye (e.g., Rhodamine 123) to each well.[9]

  • Incubate the cells according to the dye manufacturer's instructions (e.g., 30 minutes at 37°C).[5][6][8]

  • Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells with a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of MMP.

3. Caspase-3/7 Activation Assay:

  • Following this compound treatment, use a commercially available kit to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • These assays typically involve adding a substrate that produces a fluorescent or luminescent signal when cleaved by active caspases.

  • Measure the signal using a plate reader. An increase in signal intensity indicates the induction of apoptosis.

Visualizations

Experimental Workflow for Soil Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample add_acn Add 10mL Acetonitrile soil_sample->add_acn vortex1 Vortex 1 min add_acn->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake 1 min add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant add_dspe Add to d-SPE Tube supernatant->add_dspe vortex2 Vortex 30s add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter (0.22µm) centrifuge2->filter lcmsms LC-MS/MS Analysis filter->lcmsms data_proc Data Processing lcmsms->data_proc results Results data_proc->results signaling_pathway This compound This compound complex1 Mitochondrial Complex I This compound->complex1 Inhibition etc_disruption ETC Disruption complex1->etc_disruption atp_depletion ATP Depletion etc_disruption->atp_depletion ros Increased ROS etc_disruption->ros mmp_loss Loss of MMP (ΔΨm) etc_disruption->mmp_loss oxidative_stress Oxidative Stress ros->oxidative_stress cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c oxidative_stress->mmp_loss apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Neuronal Cell Death) caspase3->apoptosis

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fenazaquin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of fenazaquin, a quinazoline acaricide. The information is intended for researchers, scientists, and professionals in drug development and pesticide residue analysis. This document outlines the performance of various analytical techniques and provides the necessary experimental data and protocols to assist in selecting the most suitable method for a given application.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[1] The following table summarizes the performance of these methods based on published validation data.

ParameterHPLC-MS/MS MethodGC-MS MethodGC with Nitrogen Phosphorus Detector (NPD)
Limit of Quantitation (LOQ) 0.01 ppm (mg/kg)[2]0.14 mg/L[3][4]Below 0.01 mg/kg[5]
Limit of Detection (LOD) 0.003 ppm (mg/kg)[2]0.04 mg/L[3][4]Not explicitly stated
Recovery 70-120%[2]~100% (with matrix matching)[3][4][6]Not explicitly stated
Relative Standard Deviation (RSD) Not explicitly stated10.2%[3][4]Not explicitly stated
Common Matrices Plant commodities (hops, fruits)[1][2]Water, Soil[3][4][6]Okra fruits[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the protocols for the most common techniques used for this compound analysis.

HPLC-MS/MS Method for Plant Commodities

This method is suitable for the determination of this compound residues in various plant materials.

  • Sample Preparation (QuEChERS Method):

    • Homogenize the sample (e.g., fruit, vegetable).

    • Weigh 15g of the homogenized sample into a 50 mL centrifuge tube.

    • Add acidified acetonitrile and a salt mixture (MgSO4 and NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Perform dispersive solid-phase extraction (d-SPE) on the supernatant using a mixture of primary secondary amine (PSA), C18 bonded silica, MgSO4, and graphitized carbon black (GCB) for cleanup.[7]

    • Centrifuge and collect the supernatant for analysis.[7]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/MS/MS).[2]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Tandem mass spectrometry (MS/MS) in either positive or negative electrospray ionization (ESI) mode.[7]

  • Validation Parameters:

    • The method is validated for linearity, accuracy, precision, and matrix effects.

    • The limit of quantitation (LOQ) is typically 0.01 ppm.[2]

    • Acceptable recovery rates are generally between 70-120%.[2]

GC-MS Method for Environmental Samples

This method is effective for analyzing this compound in environmental matrices like water and soil.

  • Sample Preparation:

    • Water Samples: May involve liquid-liquid extraction or solid-phase extraction for pre-concentration. A combined QuEChERS and switchable solvent liquid phase microextraction (SS-LPME) can also be used to enhance detection power.[8]

    • Soil Samples: Typically involves solvent extraction followed by a cleanup step to remove interfering matrix components.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[3][4][6]

    • Injection: Splitless injection mode is common.[3]

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

    • MS Parameters: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Validation Parameters:

    • The method is validated by determining the limit of detection (LOD), limit of quantitation (LOQ), and relative standard deviation (%RSD).[3]

    • For a GC-MS method, the LOD and LOQ were reported as 0.04 mg/L and 0.14 mg/L, respectively, with an RSD of 10.2%.[3][4]

    • Matrix-matched calibration is often used to achieve recovery rates close to 100%.[3][4][6]

Visualized Workflows

The following diagrams illustrate the key workflows in the analysis of this compound.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Soil, Water) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS, Solvent Extraction) Homogenize->Extract Cleanup Cleanup (e.g., d-SPE) Extract->Cleanup Inject Injection into Chromatograph Cleanup->Inject Separate Chromatographic Separation (HPLC or GC) Inject->Separate Detect Detection (MS/MS or MS) Separate->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate Report Reporting Validate->Report

Caption: General workflow for this compound analysis.

QuEChERS Sample Preparation Workflow start Start: Homogenized Sample extraction 1. Add Acetonitrile and Salts (MgSO4, NaCl) start->extraction shake_centrifuge1 2. Shake and Centrifuge extraction->shake_centrifuge1 supernatant1 3. Collect Supernatant (Acetonitrile Layer) shake_centrifuge1->supernatant1 dspe 4. Dispersive SPE Cleanup (PSA, C18, MgSO4, GCB) supernatant1->dspe shake_centrifuge2 5. Shake and Centrifuge dspe->shake_centrifuge2 final_extract 6. Collect Final Extract for Analysis shake_centrifuge2->final_extract end End: Ready for Injection final_extract->end

Caption: QuEChERS sample preparation workflow.

References

A Comparative Efficacy Analysis of Fenazaquin and Bifenazate Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the acaricidal efficacy of fenazaquin and bifenazate, two widely used compounds for the management of mite populations in agricultural and horticultural settings. This document is intended for researchers, scientists, and professionals involved in drug development and pest management, offering an objective analysis supported by experimental data.

Introduction

This compound and bifenazate are synthetic acaricides effective against a variety of phytophagous mites. They are crucial components in integrated pest management (IPM) programs. While both compounds are known for their miticidal properties, they differ significantly in their mode of action, chemical structure, and spectrum of activity. This compound, a quinazoline derivative, acts as a Mitochondrial Electron Transport Inhibitor (METI) at Complex I. In contrast, bifenazate, a carbazate acaricide, primarily targets Complex III of the mitochondrial respiratory chain. Understanding the comparative efficacy and underlying mechanisms of these two compounds is essential for their effective and sustainable use.

Data Presentation: Efficacy Against Tetranychid Mites

The following tables summarize the lethal concentrations (LC50) of this compound and bifenazate against various mite species as reported in several studies. These values provide a quantitative measure of the toxicity of each acaricide.

Table 1: Comparative LC50 Values of this compound and Bifenazate against Tetranychus urticae (Two-Spotted Spider Mite)

AcaricideLC50 (ppm or µg/mL)Mite Population/StrainReference
This compound0.18 ppmSusceptible laboratory population (128th generation)[1]
This compound0.19 ppmSusceptible laboratory population (123rd generation)[1]
This compound0.20 ppmSusceptible laboratory population (118th generation)[1]
This compound1.440 mg·L⁻¹Field population on okra[2]
Bifenazate26.54 µg/mLLaboratory strain[3]
Bifenazate112.18 ppmField population on tomato[4][5]

Table 2: Efficacy of this compound and Bifenazate against Other Mite Species

AcaricideMite SpeciesEfficacy DataReference
This compoundPanonychus ulmi98.04% mortality at 7 days[6]
BifenazateTetranychus truncatusLC50: 2.591 ml/l[7]
BifenazateTetranychus cinnabarinusComparable efficacy to this compound in field trials[8]
BifenazatePanonychus ulmiEffective at 6.0 and 7.0 ml/l in reducing populations[6]

Table 3: Comparative Field Efficacy of this compound and Bifenazate

AcaricideCropObservationReference
This compoundCucumberHighest mortality (31.13% to 100%) in laboratory trials[5]
BifenazateTomato67.00% reduction in infestation (2017/2018)[4][5]
BifenazateTomato80.55% reduction in infestation (2018/2019)[4][5]
This compoundOkraHighest reduction in mite numbers at 125 and 150 g a.i./ha[2]

Experimental Protocols

The data presented in this guide are derived from various studies employing standardized bioassay techniques to determine acaricide efficacy. Below are detailed methodologies for key experiments cited.

Leaf Dip Bioassay

The leaf dip bioassay is a common method for evaluating the toxicity of acaricides to mites.

  • Preparation of Test Solutions: Serial dilutions of the acaricide are prepared in distilled water to obtain a range of concentrations. A surfactant is often added to ensure uniform wetting of the leaf surface.

  • Leaf Disc Preparation: Leaf discs of a suitable size (e.g., 4 cm diameter) are excised from untreated host plants, such as bean or cucumber leaves.

  • Treatment Application: The leaf discs are individually dipped into the test solutions for a short duration (e.g., 15 seconds) and then allowed to air dry. Control leaf discs are dipped in distilled water with surfactant only.

  • Mite Infestation: A known number of adult female mites (e.g., 20-40) are transferred onto the treated surface of each leaf disc.

  • Incubation: The leaf discs are placed on a moist substrate (e.g., wet cotton or agar) in a petri dish to maintain turgidity and prevent mite escape. The petri dishes are then incubated under controlled conditions (e.g., 25–27°C, 60±3% RH, and a 16:8 L:D photoperiod).

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Spray Tower Bioassay

The spray tower method simulates field spray applications in a controlled laboratory setting.

  • Mite Preparation: A known number of adult female mites are placed on leaf discs.

  • Spray Application: The leaf discs with mites are placed in a Potter spray tower, which delivers a uniform deposit of the test solution onto the leaf surface.

  • Incubation and Assessment: The subsequent steps of incubation, mortality assessment, and data analysis are similar to the leaf dip bioassay.

Mode of Action and Signaling Pathways

This compound and bifenazate disrupt cellular respiration in mites by inhibiting different complexes of the mitochondrial electron transport chain (ETC). This disruption leads to a cessation of ATP production and ultimately, cell death.

This compound: Inhibition of Complex I

This compound specifically inhibits NADH:ubiquinone oxidoreductase, also known as Complex I of the ETC.[1] This enzyme is responsible for oxidizing NADH and transferring electrons to ubiquinone. By blocking this initial step in the ETC, this compound effectively halts the entire process of oxidative phosphorylation.

Fenazaquin_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_protons NADH NADH NAD NAD+ Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ Q Coenzyme Q Complex_I->Q e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc1) Q->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 H2O H₂O p1 H⁺ ATP_Synthase ATP Synthase p1->ATP_Synthase Proton Motive Force p3 H⁺ p3->ATP_Synthase p4 H⁺ p4->ATP_Synthase This compound This compound This compound->Complex_I Inhibition ATP ATP ATP_Synthase->ATP ADP ADP + Pi

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Bifenazate: Inhibition of Complex III

Bifenazate's primary mode of action is the inhibition of the cytochrome bc1 complex, also known as Complex III.[9] This complex mediates the transfer of electrons from ubiquinol to cytochrome c. Bifenazate is thought to bind to the Qo site of cytochrome b within Complex III, thereby blocking the electron flow and disrupting the proton motive force necessary for ATP synthesis.

Bifenazate_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_protons NADH NADH NAD NAD+ Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ Q Coenzyme Q Complex_I->Q e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc1) Q->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 H2O H₂O p1 H⁺ ATP_Synthase ATP Synthase p1->ATP_Synthase Proton Motive Force p3 H⁺ p3->ATP_Synthase p4 H⁺ p4->ATP_Synthase Bifenazate Bifenazate Bifenazate->Complex_III Inhibition ATP ATP ATP_Synthase->ATP ADP ADP + Pi

Caption: Bifenazate inhibits Complex III of the mitochondrial electron transport chain.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an acaricide bioassay to determine efficacy.

Experimental_Workflow start Start: Acaricide Efficacy Bioassay prep_solutions Prepare Acaricide Dilutions start->prep_solutions apply_treatment Apply Treatment (e.g., Leaf Dip) prep_solutions->apply_treatment prep_leaves Prepare Leaf Discs prep_leaves->apply_treatment infest_mites Infest with Mites apply_treatment->infest_mites incubate Incubate under Controlled Conditions infest_mites->incubate assess_mortality Assess Mortality at Time Intervals incubate->assess_mortality analyze_data Data Analysis (e.g., Probit) assess_mortality->analyze_data end End: Determine LC50 analyze_data->end

Caption: A generalized workflow for an acaricide bioassay.

Conclusion

Both this compound and bifenazate are effective acaricides, but their efficacy can vary depending on the mite species, population, and environmental conditions. This compound, as a Complex I inhibitor, and bifenazate, as a Complex III inhibitor, offer distinct modes of action that are valuable for resistance management strategies. The quantitative data presented in this guide highlight the potency of both compounds. A thorough understanding of their respective toxicological profiles and modes of action, as detailed in this guide, is paramount for their judicious use in mite control programs. Researchers and pest management professionals are encouraged to consider the specific context of their application when choosing between these two active ingredients.

References

A Comparative Analysis of Fenazaquin and Hexythiazox for Acarine Management

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the continuous effort to control mite populations that threaten agricultural and horticultural productivity, researchers and pest management professionals rely on a diverse arsenal of acaricides. Among these, fenazaquin and hexythiazox represent two distinct chemical classes with different modes of action and application strategies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the informed selection and development of mite control programs.

Executive Summary

This compound is a broad-spectrum quinazoline acaricide that provides rapid knockdown of both immature and adult mites by inhibiting mitochondrial electron transport.[1][2] In contrast, hexythiazox is a thiazolidinone-based mite growth regulator with a non-systemic, contact, and stomach action that primarily targets eggs and larval stages by inhibiting chitin synthesis.[3][4] While this compound offers a quick solution for existing infestations across multiple life stages, hexythiazox provides long-lasting residual control by disrupting the mite life cycle, making it a valuable tool for preventative and integrated pest management (IPM) strategies.[4][5]

Performance Data: A Quantitative Comparison

The efficacy of this compound and hexythiazox has been evaluated in numerous studies against various mite species. The following tables summarize key quantitative data from this research, providing a direct comparison of their performance under different experimental conditions.

Table 1: Efficacy of this compound and Hexythiazox against Tetranychus urticae (Two-Spotted Spider Mite)

AcaricideConcentration/DosageMite StageMortality/EfficacyStudy ConditionsSource
This compound1.7 mL/LAll motile stages92.39–100%Greenhouse[6]
This compound125 g a.i./haMixed populationHigh mean percent reductionField (Okra)[7]
This compound2.20 ppm (LC50)Mixed population50% mortalityLaboratory[8]
This compound0.18 ppm (LC50)Mixed population50% mortalityLaboratory[9]
Hexythiazox1.25 mL/LAll motile stages83.87% (1st day), 55.73% (14th day)Greenhouse[6]
Hexythiazox25 g a.i./haMixed populationHigh mean percent reductionField (Okra)[7]
Hexythiazox0.15-0.58 mg AI/L (LC50)Larvae50% mortalityLaboratory[10]

Table 2: Comparative Efficacy against Panonychus ulmi (European Red Mite)

AcaricideConcentration/DosageMortality/Efficacy (15 days post-spray)Location 1Location 2Source
This compound 20 SC25 ml/100 L90.45% (2017), 87.99% (2018)84.95% (2017), 90.18% (2018)[11]
Hexythiazox 5.45 EC40 ml/100 L82.63% (2017), 83.67% (2018)77.94% (2017), 77.95% (2018)[11]

Mode of Action Signaling Pathways

The distinct mechanisms by which this compound and hexythiazox exert their acaricidal effects are crucial for understanding their application and for managing potential resistance.

Fenazaquin_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Mito_Matrix Mitochondrial Matrix H_Matrix H+ Intermembrane_Space Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ H_Inter H+ Complex_I->H_Inter H+ Complex_III Complex III CoQ->Complex_III NADH NADH NADH->Complex_I e- NAD NAD+ ATP_Synthase ATP Synthase H_Inter->ATP_Synthase H+ Gradient This compound This compound This compound->Block ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Inhibition

Caption: this compound's mode of action via inhibition of Complex I in the mitochondrial electron transport chain.

This compound acts by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2] This disruption halts the production of ATP, the primary energy currency of the cell, leading to rapid paralysis and death of the mite.[1]

Hexythiazox_Pathway cluster_integument Mite Integument Chitin_Synthase Chitin Synthase 1 (CHS1) Chitin_Fibrils Chitin Microfibrils Chitin_Synthase->Chitin_Fibrils Cuticle Cuticle Formation (Exoskeleton) Chitin_Fibrils->Cuticle Egg_Hatching Egg Hatching Cuticle->Egg_Hatching Inhibition Molting Larval/Nymphal Molting Cuticle->Molting Inhibition Hexythiazox Hexythiazox Hexythiazox->Block

Caption: Hexythiazox's mode of action through the inhibition of chitin synthesis.

Hexythiazox functions as a mite growth regulator by inhibiting chitin synthesis, a critical component of the mite's exoskeleton.[4][5] This action is particularly effective against eggs, preventing them from hatching, and against larval and nymphal stages, causing mortality during molting.[5][12] It has limited activity against adult mites, but eggs laid by treated females are often non-viable.[12]

Experimental Protocols

The data presented in this guide are derived from standardized bioassay procedures. A representative experimental workflow for determining acaricide efficacy is outlined below.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase A1 Mite Rearing (e.g., on bean plants) B2 Transfer of Mites to Treated Discs (e.g., 20-30 adult females) A1->B2 A2 Preparation of Leaf Discs (e.g., cucumber, bean) B1 Leaf Disc Immersion (Dip Method) or Spray Application A2->B1 A3 Acaricide Dilution Series (e.g., in distilled water) A3->B1 B1->B2 B3 Incubation (Controlled temp. and humidity) B2->B3 C1 Mortality Count (e.g., at 24, 48, 72 hours) B3->C1 C2 Data Analysis (e.g., Probit analysis for LC50) C1->C2

Caption: A generalized workflow for an acaricide bioassay.

Leaf Dip Bioassay Protocol (Generalized)
  • Mite Culture: A susceptible strain of the target mite species (e.g., Tetranychus urticae) is reared on a suitable host plant (e.g., bean or mulberry plants) in a controlled environment, free from pesticide exposure.[9]

  • Preparation of Test Arenas: Leaf discs of a uniform size are excised from the host plants. These discs are placed on a moist substrate, such as wet cotton or agar, in petri dishes to maintain turgor.

  • Acaricide Solutions: Serial dilutions of the test acaricides (this compound and hexythiazox) are prepared in distilled water, often with a surfactant to ensure even coverage. A control group using only distilled water (and surfactant if applicable) is also prepared.

  • Treatment Application: The leaf discs are individually dipped into the respective acaricide solutions for a standardized period (e.g., 5-10 seconds) and then allowed to air dry.

  • Mite Infestation: A known number of adult female mites are transferred onto each treated leaf disc.

  • Incubation: The petri dishes are maintained in a growth chamber under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for any control mortality using Abbott's formula. Probit analysis is then typically used to calculate the lethal concentration (LC50), which is the concentration of the acaricide that causes 50% mortality in the test population.[8]

Resistance Management and Strategic Use

The development of resistance is a significant concern for all acaricides. For this compound, resistance has been documented in some populations of T. urticae.[13] To mitigate this, this compound should be used in rotation with acaricides that have different modes of action.

Hexythiazox, with its specific activity on immature stages, is well-suited for IPM programs.[5] Its selectivity helps to conserve populations of beneficial insects and predatory mites.[4] However, resistance to hexythiazox has also been observed, and cross-resistance with other chitin synthesis inhibitors like clofentezine and etoxazole has been reported.[3][12] Therefore, careful rotation and integration with other control tactics are essential for the long-term sustainability of both this compound and hexythiazox in mite management strategies.

References

A Comparative Guide to Fenazaquin Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two prevalent analytical methods for the determination of fenazaquin residues: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). This comparison is based on reported performance data and experimental protocols to assist in selecting the most suitable method for specific analytical needs.

Comparative Analysis of Method Performance

The selection of an analytical method for this compound residue analysis is often guided by a variety of performance parameters. The following table summarizes the key quantitative data for HPLC-MS/MS and GC-MS based on available validation studies.

Performance ParameterHPLC-MS/MSGC-MS
Linearity (R²) ≥ 0.99≥ 0.99
Recovery (%) 70 - 120%94.80% - 102.80%
Limit of Detection (LOD) 0.003 mg/kg0.01 mg/L
Limit of Quantification (LOQ) 0.01 mg/kg[1][2]0.05 mg/L[3]
Precision (RSD%) < 20%Not explicitly stated for this compound

Experimental Protocols

A standardized sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is commonly employed for both HPLC-MS/MS and GC-MS analysis of this compound residues in various matrices.[4][5][6][7][8]

Sample Preparation: QuEChERS Method

The QuEChERS method provides an efficient and effective extraction and cleanup of this compound residues from complex matrices like fruits and vegetables.

  • Homogenization: A representative sample of the commodity is homogenized to ensure uniformity.

  • Extraction: A 10-15 g subsample of the homogenate is placed in a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added to induce phase separation.

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats) and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by HPLC-MS/MS or may require solvent exchange for GC-MS analysis.

Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the analysis of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like ammonium formate or formic acid) and an organic solvent such as methanol or acetonitrile.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound.

Instrumental Analysis: GC-MS

Gas Chromatography coupled with Mass Spectrometry is a robust technique for the analysis of thermally stable and volatile compounds like this compound.

  • Chromatographic Separation:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of analytes.

    • Injection: Splitless injection is often used to maximize the transfer of the analyte to the column.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full-scan mode can be used. For higher selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in MRM mode is preferred.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams illustrate the general workflow for this compound residue analysis and the logical relationship between the key steps.

Fenazaquin_Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup HPLC_MSMS HPLC-MS/MS Cleanup->HPLC_MSMS GC_MS GC-MS Cleanup->GC_MS Quantification Quantification HPLC_MSMS->Quantification GC_MS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: General workflow for this compound residue analysis.

Analytical_Method_Selection Analyte_Properties Analyte Properties (Polarity, Volatility, Thermal Stability) Method_Selection Analytical Method Selection Analyte_Properties->Method_Selection Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Selection Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->Method_Selection HPLC_MSMS HPLC-MS/MS (Suitable for a wider range of polarities and thermally labile compounds) Method_Selection->HPLC_MSMS GC_MS GC-MS (Suitable for volatile and thermally stable compounds) Method_Selection->GC_MS

Caption: Logical considerations for analytical method selection.

References

A Comparative Toxicological Analysis of Fenazaquin and Pyridaben

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the quinazoline acaricide, fenazaquin, and the pyridazinone acaricide, pyridaben. This report synthesizes available experimental data to facilitate a direct comparison of their toxicity.

This compound and pyridaben are both widely used pesticides effective against various mites and insects. Their primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (METI), disrupting cellular respiration.[1][2] This shared mechanism results in similar toxicological effects; however, variations in their chemical structures can lead to differences in their toxicokinetic and toxicodynamic properties. This guide provides a comparative overview of their toxicity, supported by experimental data, to inform risk assessment and guide future research.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound and pyridaben across various species and exposure routes. These values provide a quantitative basis for comparing their relative toxicities.

Table 1: Acute Toxicity Profile
Parameter This compound Pyridaben Species Exposure Route Source
LD50 134 mg/kg bwModerately ToxicRatOral[3]
LD50 1480 mg/kg bw-MouseOral[3]
LD50 >5000 mg/kg bwCategory IIIRabbitDermal[3][4]
LC50 >1.9 mg/LCategory IIIRatInhalation[3][4]
LC50 5.6 µg a.i./L-Daphnia magna-[5]
LC50 -37.395 µg/mLNeoseiulus womersleyi-[6]
LC50 -0.12 µg/LDaphnia magna-[7]
LC50 -0.39 µg/LPimephales promelas-[7]

Note: A lower LD50 or LC50 value indicates higher toxicity.[8] Pyridaben is classified as Toxicity Category III for acute dermal, acute inhalation, and primary eye irritation.[4]

Table 2: Chronic and Other Toxicological Endpoints
Parameter This compound Pyridaben Species Study Type Source
NOAEL (Maternal Toxicity) 10 mg/kg bw/day-RatDevelopmental[3]
NOAEL (Embryo/Fetal Toxicity) 40 mg/kg bw/day-RatDevelopmental[3]
NOAEL (Maternal Toxicity) 13 mg/kg bw/day-RabbitDevelopmental[3]
NOAEL (Parental Toxicity) 5 mg/kg bw/day-RatReproductive[3]
Carcinogenicity Not likely to be carcinogenic to humansNot likely to be carcinogenic to humansRat, HamsterLong-term[4][9]
Genotoxicity No evidence of genotoxicity in vivoNo evidence of genotoxic potential--[3][4]
Neurotoxicity No evidence of neurotoxicityNo evidence of neurotoxicityRatAcute & Subchronic[4][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of key experimental protocols used to generate the data presented.

Acute Oral Toxicity (LD50) in Rats (for this compound)
  • Test Substance: this compound, technical grade.

  • Test Animals: Young adult rats (strain often specified, e.g., Sprague-Dawley), typically fasted before administration.

  • Administration: The test substance is administered by gavage in a single dose. A range of dose levels is used to establish a dose-response relationship.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

  • Data Analysis: The LD50, the dose estimated to cause mortality in 50% of the test animals, is calculated using statistical methods such as probit analysis.[3][8]

Developmental Toxicity Study in Rats (for this compound)
  • Test Substance: this compound, administered by gavage.

  • Test Animals: Pregnant female rats.

  • Dosing Period: The substance is administered daily during the period of organogenesis (e.g., gestation days 6 through 15).

  • Endpoints: Maternal toxicity is assessed by observing clinical signs, body weight changes, and food consumption. Embryo/fetal toxicity is evaluated by examining the number of viable fetuses, resorptions, and fetal abnormalities (external, visceral, and skeletal).

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.[3]

Acute Toxicity Bioassay in Neoseiulus womersleyi (for Pyridaben)
  • Method: Leaf residue method.

  • Test Substance: Pyridaben stock solutions prepared with acetone and diluted with a Tween-80 aqueous solution to create a range of concentrations.

  • Procedure: Leaf discs are dipped in the test solutions and allowed to dry. Adult female mites are then introduced to the treated leaf discs.

  • Observation: Mortality is assessed after a specified period (e.g., 24 hours).

  • Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test mites, is determined using toxicity regression analysis.[6]

Mechanism of Action and Signaling Pathway

Both this compound and pyridaben act as Mitochondrial Complex I Electron Transport Inhibitors (METIs). They bind to Complex I of the mitochondrial respiratory chain, blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and ultimately, cell death.[1]

METI_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitors NADH NADH Complex_I Complex I NADH->Complex_I e- Ubiquinone Ubiquinone Complex_I->Ubiquinone e- ETC Further Electron Transport Chain (Complexes II, III, IV) Ubiquinone->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_I Pyridaben Pyridaben Pyridaben->Complex_I

Caption: Mechanism of action of this compound and Pyridaben as METI inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the acute toxicity (LC50) of a pesticide on an invertebrate species using a leaf dip bioassay.

Experimental_Workflow A Preparation of Test Solutions (Serial Dilutions of Pesticide) C Treatment of Leaf Discs (Dipping in test solutions) A->C B Leaf Disc Preparation (e.g., from bean plants) B->C D Introduction of Test Organisms (e.g., Adult Mites) C->D E Incubation (Controlled environment) D->E F Mortality Assessment (e.g., after 24 hours) E->F G Data Analysis (Probit or Logit Analysis) F->G H Determination of LC50 Value G->H

Caption: A generalized workflow for a leaf dip bioassay to determine LC50.

Comparative Summary and Conclusion

Both this compound and pyridaben exhibit broad-spectrum acaricidal and insecticidal activity due to their shared mechanism of inhibiting mitochondrial Complex I.

  • Acute Toxicity: Based on the available data, both compounds can be classified as moderately toxic via the oral route in mammals. For aquatic invertebrates like Daphnia magna, both appear to be highly toxic.

  • Chronic Toxicity and Other Endpoints: Neither this compound nor pyridaben is considered carcinogenic or genotoxic in vivo.[3][4][9] Furthermore, there is no evidence to suggest that they are neurotoxic.[4][10]

  • Environmental Fate: Both compounds tend not to persist in soil and water systems.[11]

References

Validating the In Vivo Mode of Action of Fenazaquin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo mode of action of fenazaquin with alternative acaricides. Experimental data is presented to support the performance and mechanisms of these compounds, offering a resource for researchers in crop protection and drug development.

This compound: Targeting the Powerhouse of the Cell

This compound is a broad-spectrum acaricide belonging to the quinazoline class of chemicals. Its primary mode of action, validated through extensive research, is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a rapid depletion of adenosine triphosphate (ATP), the essential energy currency of the cell, ultimately resulting in the paralysis and death of the target mite.

In Vivo Efficacy of this compound

Field and laboratory studies have demonstrated the efficacy of this compound against various mite species. The following table summarizes the performance of this compound in controlling the two-spotted spider mite, Tetranychus urticae, a common agricultural pest.

Active Ingredient Dosage Target Pest Efficacy (% mortality or reduction) Time After Treatment Reference
This compound125 g a.i./haTetranychus urticae91.78 - 94.00% reduction10 days[1]
This compound1.25 - 1.60 ml/lTetranychus urticae100% mortality24 hours[2]
This compoundNot specifiedTetranychus urticae89.50% larval reductionNot specified[3]
This compoundNot specifiedPanonychus ulmi91.3% (12 DAT), 84.4% (25 DAT)12 and 25 days[4]

Comparative Analysis of Alternative Acaricides

Several alternative acaricides with distinct modes of action are available for mite control. Understanding these different mechanisms is crucial for effective resistance management strategies.

Bifenazate: A Mitochondrial Complex III Inhibitor

Bifenazate, a carbazate acaricide, also targets the mitochondrial electron transport chain, but at a different site than this compound. It specifically inhibits Complex III (ubiquinol:cytochrome c oxidoreductase), disrupting the electron flow and ATP synthesis.[5][6] This provides an alternative for controlling mite populations that may have developed resistance to Complex I inhibitors.

Active Ingredient Dosage Target Pest Efficacy (% mortality or reduction) Time After Treatment Reference
Bifenazate567.5 g a.i./haTetranychus urticae91 - 99% adult reduction, 98 - 100% immature reduction1 - 3 weeks[7]
BifenazateNot specifiedTetranychus urticaeHigh toxicity to all life stagesNot specified[8]
Etoxazole: A Chitin Synthesis Inhibitor

Etoxazole operates via a completely different mechanism, targeting the developmental stages of mites. It inhibits the synthesis of chitin, a crucial component of the mite's exoskeleton.[9] This disruption of the molting process is lethal to eggs, larvae, and nymphs, but the adult stage is not directly affected.[10]

Active Ingredient Dosage Target Pest Efficacy (% mortality or reduction) Time After Treatment Reference
Etoxazole153.3 g a.i./haTetranychus urticae72 - 91% immature reduction1 - 3 weeks[7]
Etoxazole40 g a.i./haTetranychus urticaeEffective control of eggs and immature stagesNot specified[11]
Etoxazole + Abamectin600 ml/haTetranychus urticae82.43 - 90.11% control7 days[12]
Spirodiclofen: A Lipid Biosynthesis Inhibitor

Spirodiclofen, a tetronic acid derivative, introduces another unique mode of action by inhibiting lipid biosynthesis.[13] Specifically, it targets the enzyme acetyl-CoA carboxylase (ACC), which is essential for the production of fatty acids.[14] This disruption of lipid metabolism primarily affects the developmental stages and reduces the fecundity of adult females.[14][15]

Active Ingredient Dosage Target Pest Efficacy (% mortality or reduction) Time After Treatment Reference
Spirodiclofen113.5 g a.i./haTetranychus urticae61 - 91% immature reduction1 - 3 weeks[7]
Spirodiclofen96 mg/lTetranychus urticaeCompletely terminated egg-layingNot specified[16]
SpirodiclofenNot specifiedPanonychus ulmi89.1% (12 DAT), 86.0% (25 DAT)12 and 25 days[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

fenazaquin_moa cluster_mitochondrion Mitochondrion cluster_alternatives Alternative Modes of Action ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Inhibition Inhibition->ComplexI Inhibition Bifenazate Bifenazate Bifenazate->ComplexIII Inhibition Etoxazole Etoxazole Chitin_Synthase Chitin Synthase Etoxazole->Chitin_Synthase Inhibition Spirodiclofen Spirodiclofen ACC Acetyl-CoA Carboxylase Spirodiclofen->ACC Inhibition

Figure 1: Mode of action of this compound and alternatives.

experimental_workflow cluster_endpoints Biochemical and Physiological Endpoints start Start: In Vivo Validation of Acaricide Mode of Action treatment Treatment of Target Mites (e.g., Tetranychus urticae) with Acaricide start->treatment mito_resp Measure Mitochondrial Respiration (e.g., Oxygen Consumption) treatment->mito_resp atp_levels Quantify ATP Levels treatment->atp_levels enzyme_activity Assay Specific Enzyme Activity (e.g., Complex I, Chitin Synthase, ACC) treatment->enzyme_activity data_analysis Data Analysis and Comparison to Control Group mito_resp->data_analysis atp_levels->data_analysis enzyme_activity->data_analysis conclusion Conclusion on In Vivo Mode of Action data_analysis->conclusion

Figure 2: General experimental workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols for assessing the in vivo mode of action of acaricides.

Protocol 1: In Vivo Measurement of Mitochondrial Respiration in Mites

This protocol is adapted from methods used for insects and can be applied to mites to assess the impact of respiratory inhibitors like this compound and bifenazate.

1. Mite Preparation:

  • Collect a synchronized population of adult mites (e.g., Tetranychus urticae).
  • Expose the mites to the test acaricide at a predetermined concentration (e.g., LC50) for a specified duration. A control group should be exposed to the carrier solvent only.

2. Tissue Homogenization:

  • After exposure, quickly wash the mites to remove external acaricide residues.
  • Homogenize the mites in a chilled isolation buffer to preserve mitochondrial integrity.

3. High-Resolution Respirometry:

  • Use a high-resolution respirometer (e.g., Oroboros O2k) to measure oxygen consumption rates.
  • Add the mite homogenate to the respirometer chambers containing a respiration medium.
  • Sequentially add substrates and inhibitors for different mitochondrial complexes to assess the specific site of inhibition. For example, to assess Complex I function, add pyruvate and malate as substrates, followed by ADP to stimulate ATP synthesis. Then, add a known Complex I inhibitor like rotenone to confirm the target.

4. Data Analysis:

  • Compare the oxygen consumption rates between the acaricide-treated group and the control group at different respiratory states. A significant reduction in Complex I-linked respiration in the this compound-treated group would validate its in vivo mode of action.

Protocol 2: In Vivo ATP Level Quantification in Mites

This protocol outlines a method to measure the direct downstream effect of mitochondrial inhibitors.

1. Mite Treatment and Collection:

  • Treat mites with the acaricide as described in Protocol 1.
  • At various time points post-treatment, flash-freeze the mites in liquid nitrogen to halt metabolic processes.

2. ATP Extraction:

  • Homogenize the frozen mites in a suitable extraction buffer (e.g., trichloroacetic acid or a commercially available ATP-releasing buffer).
  • Centrifuge the homogenate to pellet cellular debris.

3. ATP Quantification:

  • Use a luciferin-luciferase-based bioluminescence assay to quantify the ATP concentration in the supernatant. The light produced is directly proportional to the amount of ATP present.
  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Generate a standard curve using known ATP concentrations.
  • Calculate the ATP concentration in the mite samples and normalize it to the protein content of the extract.
  • A significant decrease in ATP levels in the this compound- or bifenazate-treated mites compared to the control would provide strong evidence for the in vivo disruption of energy metabolism.

Protocol 3: In Vivo Chitin Synthesis Inhibition Assay for Etoxazole

This protocol is designed to validate the mode of action of chitin synthesis inhibitors like etoxazole.

1. Mite Rearing and Treatment:

  • Rear a synchronized cohort of mite eggs or early-stage nymphs.
  • Treat the mites with etoxazole at a sublethal concentration that allows for observation of molting.

2. Observation of Molting:

  • Monitor the mites throughout their development and record the percentage of individuals that successfully molt to the next life stage.
  • Observe for any morphological abnormalities in the cuticle of the treated mites.

3. Chitin Staining and Quantification:

  • At different developmental stages, collect both treated and control mites.
  • Stain the mites with a fluorescent dye that specifically binds to chitin (e.g., Calcofluor White).
  • Visualize the chitin distribution and integrity using fluorescence microscopy.
  • For a quantitative measure, the chitin content can be determined biochemically after extraction and hydrolysis.

4. Data Analysis:

  • Compare the molting success rate, morphological characteristics, and chitin content between the etoxazole-treated and control groups. A significant reduction in successful molting and chitin content in the treated group would validate the in vivo mode of action.

Conclusion

The validation of an acaricide's in vivo mode of action is fundamental for its effective and sustainable use. This compound's role as a potent inhibitor of mitochondrial Complex I is well-established and supported by its in-field efficacy. By understanding the distinct mechanisms of alternative acaricides such as bifenazate, etoxazole, and spirodiclofen, researchers and pest management professionals can develop robust strategies that mitigate the development of resistance and ensure long-term control of economically important mite pests. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of both existing and novel acaricidal compounds.

References

Fenazaquin's Acaricidal Efficacy: A Comparative Analysis Against Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals that fenazaquin, a well-established quinazoline acaricide, maintains high efficacy against a broad spectrum of mite species, often comparable or superior to newer, novel acaricides. This analysis, designed for researchers, scientists, and drug development professionals, synthesizes quantitative data from multiple studies, providing a clear comparison of this compound's performance against alternatives such as spiromesifen, fenpyroximate, and abamectin.

This compound consistently demonstrates rapid and high-level control of various mite species, including Tetranychus urticae (two-spotted spider mite), Oligonychus oryzae (rice leaf mite), Polyphagotarsonemus latus (yellow mite), and the honey bee parasite Varroa destructor. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (METI), disrupting cellular respiration in target pests.[1][2][3]

Comparative Efficacy Data

The following tables summarize the quantitative performance of this compound in comparison to several novel acaricides across different mite species and experimental conditions.

Table 1: Efficacy Against Tetranychus urticae (Two-Spotted Spider Mite)

AcaricideConcentration/DoseMortality (%)Time After TreatmentReference
This compound 10EC 1.7 mL/L92.39 - 1001 - 14 days[4][5]
Abamectin 1.9EC1.0 mL/L92.39 - 1001 - 14 days[4][5]
Spiromesifen 22.9SC0.80 mL/L88.8714 days[4][5]
Fenpyroximate 5EC1.25 mL/L70.0314 days[4][5]
Hexythiazox0.75 mL/L31.13 - 46.32-[4][5]
Propargite 57EC2.00 mL/L45.0614 days[4][5]
Dicofol 18.5EC2.70 mL/L26.3014 days[4][5]

Table 2: Efficacy Against Oligonychus oryzae (Rice Leaf Mite)

AcaricideMortality of Gravid Females (%)Time After TreatmentEgg Mortality (%)Time After TreatmentReference
This compound 10 EC 10024 hours86.6072 hours[6]
Spiromesifen 240 SC10072 hours80.0072 hours[6]
Propargite 57SC9072 hours83.3072 hours[6]
Fenpyroximate 5SC----[6]
Dicofol 18.5 EC73.3---[6]

Table 3: Efficacy Against Polyphagotarsonemus latus (Yellow Mite) in Chilli

AcaricideConcentration/DoseMortality (%)Time After TreatmentReference
This compound 18.3% w/w (200 SC) 1.25 mL/L1006 days[7]
This compound 18.3% w/w (200 SC) 1.60 mL/L1006 days[7]
This compound 10 EC 2.5 mL/L956 days[7]
Spiromesifen 22.9% SC0.80 mL/L87.56 days[7]

Table 4: Efficacy Against Varroa destructor (Varroa Mite) in Honey Bees

AcaricideEfficacy (%)Study ConditionReference
This compound >80Semi-field[8][9]
Fenpyroximate68Semi-field[8][9]

Experimental Protocols

The data presented above were derived from laboratory and field studies employing standardized methodologies to assess acaricide efficacy. A typical experimental workflow is outlined below.

Laboratory Bioassay (Leaf Dip Method)

A common laboratory method for evaluating acaricide efficacy is the leaf dip bioassay.

  • Mite Rearing: A healthy, uniform population of the target mite species is reared on a suitable host plant under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% RH, and a 16:8 hour light:dark photoperiod).

  • Preparation of Acaricide Solutions: Serial dilutions of the test acaricides are prepared in distilled water.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plant.

  • Treatment Application: The leaf discs are dipped into the respective acaricide solutions for a standardized duration (e.g., 5-10 seconds) and then allowed to air dry. Control discs are dipped in distilled water.

  • Mite Infestation: A specific number of adult female mites are transferred onto the treated leaf discs.

  • Incubation: The infested leaf discs are placed on moist cotton in petri dishes and incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Mite mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours) after treatment. Mites that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is often used to determine the lethal concentration (LC50) values.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase MiteRearing Mite Rearing Infestation Mite Infestation MiteRearing->Infestation AcaricidePrep Acaricide Solution Preparation Treatment Treatment Application (Leaf Dip) AcaricidePrep->Treatment LeafPrep Leaf Disc Preparation LeafPrep->Treatment Treatment->Infestation Incubation Incubation Infestation->Incubation Mortality Mortality Assessment Incubation->Mortality DataAnalysis Data Analysis (e.g., Probit, ANOVA) Mortality->DataAnalysis

Figure 1: Generalized workflow for a laboratory-based acaricide efficacy bioassay.

Signaling Pathway: Mitochondrial Electron Transport Inhibition

This compound and several other acaricides, such as fenpyroximate, belong to the group of Mitochondrial Electron Transport Inhibitors (METIs). They specifically target Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition blocks the electron flow, leading to a disruption of ATP synthesis and ultimately causing cellular energy failure and pest death.

METI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- p1 H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- p3 H+ ComplexIV Complex IV CytC->ComplexIV e- H2O H₂O ComplexIV->H2O e- O2 ½O₂ p4 H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexI Inhibits NADH NADH NADH->ComplexI e- NAD NAD+ ADP ADP + Pi ADP->ATPSynthase

Figure 2: Mechanism of action of this compound as a METI at Complex I.

Conclusion

The available data indicates that this compound remains a highly effective acaricide, demonstrating robust and rapid activity against a variety of economically important mite species. Its performance is often on par with or exceeds that of newer chemical alternatives under similar conditions. The consistent efficacy of this compound, coupled with its well-understood mode of action, solidifies its position as a critical tool for integrated pest management programs. Researchers and professionals in drug development can continue to consider this compound as a reliable standard for comparison in the evaluation of novel acaricidal compounds.

References

comparative analysis of fenazaquin resistance in different mite species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fenazaquin resistance in three economically important mite species: the two-spotted spider mite (Tetranychus urticae), the European red mite (Panonychus ulmi), and the citrus brown mite (Eutetranychus orientalis). This compound is a quinazoline acaricide that inhibits mitochondrial electron transport at Complex I (METI).[1] Its widespread use has led to the development of resistance in several mite populations, posing a significant challenge to crop protection. This document summarizes key resistance data, details the experimental protocols used to generate this data, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of this compound Resistance

The development of resistance to this compound varies significantly among different mite species and even between different populations of the same species. This variation is often quantified by the resistance ratio (RR), which is the ratio of the lethal concentration (LC50) for the resistant population to that of a susceptible population.

Table 1: this compound Resistance Ratios in Tetranychus urticae

Geographic LocationHost PlantResistance Ratio (RR)Reference(s)
Punjab, IndiaBrinjal24.65[2][3]
Isfahan, IranNot Specified3109[4]
Yazd, IranNot Specified439.5[4]
Rasht, IranNot Specified10.53[4]
Tamil Nadu, IndiaVegetables2.00 - 8.62[5]
Hosur, IndiaGerbera156.46
Patiala, IndiaNot Specified22.17 (to propargite, moderate resistance)[6]

Table 2: this compound Resistance Ratios in Panonychus ulmi

Geographic LocationHost PlantResistance Ratio (RR)Reference(s)
South of FranceApple Orchards19.8 - 28.8[4]
IranApple OrchardsUp to 47 (to fenpyroximate)[7]

Table 3: this compound Efficacy and Susceptibility Data for Eutetranychus orientalis

Specific resistance ratio data for Eutetranychus orientalis against this compound is limited in the reviewed literature. The following table presents available data on its susceptibility to this compound and other acaricides.

Geographic LocationHost PlantAcaricideEfficacy/ObservationReference(s)
MoroccoCitrusThis compoundCommonly used for control[8]
Not SpecifiedCitrusFenpyroximate, Hexythiazox, etc.High reduction percentages (81.6-90.0%)[9]

Mechanisms of this compound Resistance

The primary mechanism of resistance to this compound in mites is enhanced metabolic detoxification, mediated by three major enzyme families: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs). Target-site insensitivity is another potential, though less frequently documented, mechanism.

Table 4: Involvement of Detoxification Enzymes in this compound Resistance in Tetranychus urticae

Enzyme FamilyFold Increase in Activity (Resistant vs. Susceptible)Geographic Location/StrainReference(s)
Cytochrome P450 monooxygenases (MFO)3.21Punjab, India[2][3]
Glutathione S-transferases (GST)1.40Punjab, India[2][3]
Esterases (α-naphthyl acetate)1.13Punjab, India[2][3]
Esterases (β-naphthyl acetate)1.27Punjab, India[2][3]
Esterases3.9Isfahan, Iran[4]
GST2.3Isfahan, Iran[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of resistance studies. The following are synthesized protocols for key experiments based on the reviewed literature.

Mite Rearing and Collection
  • Susceptible Strain: A susceptible reference strain of the target mite species is maintained in the laboratory on a suitable host plant (e.g., bean plants for T. urticae, apple seedlings for P. ulmi) under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod) for multiple generations without any pesticide exposure.

  • Resistant Strains: Field populations of mites are collected from agricultural areas with a history of this compound application. These mites are then reared in the laboratory under the same conditions as the susceptible strain. Resistance is often further selected for by exposing successive generations to increasing concentrations of this compound.

LC50 Bioassay (Leaf-Dip Method)

This bioassay determines the concentration of a pesticide that is lethal to 50% of a test population.

  • Preparation of Acaricide Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., 0.05% Triton X-100) to obtain a range of concentrations. A control solution contains only distilled water and the surfactant.

  • Leaf Disc Preparation: Leaf discs (e.g., 2-4 cm in diameter) are punched from the leaves of the host plant.

  • Treatment: Each leaf disc is immersed in a specific acaricide dilution for a set time (e.g., 5-10 seconds).[10] The control discs are dipped in the control solution. The treated discs are then allowed to air dry.

  • Infestation: The dried leaf discs are placed, abaxial side up, on a water-saturated cotton pad in a Petri dish. A known number of adult female mites (e.g., 20-30) are then transferred onto each leaf disc.[1]

  • Incubation and Mortality Assessment: The Petri dishes are incubated under controlled conditions. Mortality is assessed after a specific period (e.g., 24, 48, or 72 hours).[11] Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality line. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Detoxification Enzyme Assays

These assays measure the activity of key enzymes involved in pesticide detoxification.

  • Enzyme Preparation: A known number of adult mites are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.5). The homogenate is then centrifuged, and the resulting supernatant is used as the enzyme source.[12]

  • Protein Quantification: The total protein content of the enzyme extract is determined using a standard method, such as the Bradford assay, with bovine serum albumin as the standard. This allows for the calculation of specific enzyme activity (activity per mg of protein).

This assay often measures the O-demethylation of p-nitroanisole to p-nitrophenol.

  • Reaction Mixture: The reaction mixture typically contains the enzyme extract, a phosphate buffer, and p-nitroanisole.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Incubation and Termination: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time. The reaction is then stopped by adding a solution like hydrochloric acid.

  • Measurement: The formation of p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[13] The P450 activity is expressed as nmol of p-nitrophenol formed per minute per mg of protein.

This assay typically uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

  • Reaction Mixture: The reaction mixture contains the enzyme extract, a phosphate buffer, reduced glutathione (GSH), and CDNB.[14][15]

  • Measurement: The conjugation of GSH to CDNB results in an increase in absorbance at a specific wavelength (e.g., 340 nm), which is monitored continuously using a spectrophotometer.[14][16]

  • Calculation: The GST activity is calculated using the extinction coefficient of the resulting conjugate and is expressed as nmol of CDNB conjugated per minute per mg of protein.[5]

This assay commonly uses α-naphthyl acetate or β-naphthyl acetate as a substrate.

  • Reaction Mixture: The reaction mixture contains the enzyme extract, a phosphate buffer, and the naphthyl acetate substrate.[17][18]

  • Incubation and Staining: After incubation, a staining solution (e.g., Fast Blue RR salt) is added, which reacts with the product (naphthol) to form a colored complex.[19]

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).[19]

  • Calculation: The esterase activity is calculated based on a standard curve prepared with a known concentration of naphthol and is expressed as µmol of naphthol produced per minute per mg of protein.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Fenazaquin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ e- ProtonGradient H+ Gradient ComplexI->ProtonGradient Pumps H+ ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient Pumps H+ ComplexIV Complex IV ATPSynthase ATP Synthase ComplexIV->ProtonGradient Pumps H+ ATP ATP ATPSynthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- ProtonGradient->ATPSynthase Drives This compound This compound This compound->ComplexI Inhibits Electron Transfer

Caption: this compound's mode of action in the mitochondrial electron transport chain.

Resistance_Mechanisms This compound This compound TargetSite Mitochondrial Complex I This compound->TargetSite Binds to Detoxification Metabolic Detoxification This compound->Detoxification Substrate for Resistance Resistance TargetSite->Resistance Target-site insensitivity (mutation) NonToxic Non-toxic Metabolites Detoxification->NonToxic Converts to Detoxification->Resistance Enhanced activity leads to P450 Cytochrome P450s P450->Detoxification GST Glutathione S-transferases GST->Detoxification EST Esterases EST->Detoxification

Caption: Primary mechanisms of this compound resistance in mites.

LC50_Bioassay_Workflow A Prepare Serial Dilutions of this compound B Dip Leaf Discs in Solutions A->B C Air Dry Leaf Discs B->C D Place Discs on Wet Cotton in Petri Dish C->D E Introduce Adult Mites to Discs D->E F Incubate (24-72h) E->F G Assess Mortality F->G H Probit Analysis (Calculate LC50) G->H

Caption: Workflow for a standard leaf-dip LC50 bioassay.

Enzyme_Assay_Workflow A Homogenize Mites in Buffer B Centrifuge to Obtain Supernatant (Enzyme Source) A->B C Determine Protein Concentration B->C D Prepare Reaction Mixture (Buffer, Substrate, Enzyme) C->D E Initiate Reaction (e.g., add cofactor) D->E F Incubate at Specific Temperature E->F G Measure Absorbance Change Spectrophotometrically F->G H Calculate Specific Enzyme Activity G->H

Caption: General workflow for detoxification enzyme assays.

References

A Comparative Guide to Fenazaquin and Other Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fenazaquin and other notable mitochondrial complex I inhibitors, including rotenone, piericidin A, and metformin. The information presented is supported by experimental data to facilitate an objective evaluation of their performance as research tools and potential therapeutic agents.

Introduction

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its primary function is to transfer electrons from NADH to coenzyme Q, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action is crucial for establishing the proton gradient that drives ATP synthesis. Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and can induce apoptosis.[1][2]

This compound, a quinazoline-based acaricide, is a known inhibitor of mitochondrial complex I.[3][4] This guide evaluates its inhibitory effects in comparison to other well-characterized complex I inhibitors: rotenone, a classic and potent inhibitor; piericidin A, an antibiotic with high affinity for the coenzyme Q binding site; and metformin, a widely used antidiabetic drug that also targets complex I.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives. It is important to note that these values are derived from various studies using different experimental systems, which can influence the apparent potency of the inhibitors. A direct head-to-head comparison in the same experimental setup is ideal for a precise assessment of relative potency.

InhibitorIC50 ValueExperimental SystemReference
This compound Potency less than FenpyroximateNeuroblastoma cells (toxicity)[5]
Rotenone Potency greater than FenpyroximateNeuroblastoma cells (toxicity)[5]
Piericidin A 0.061 µMTn5B1-4 cells (viability)[6]
Metformin ~20 mMIsolated mitochondria[7]

Note: A study on neuroblastoma cells established a rank order of toxicity as pyridaben > rotenone > fenpyroximate > this compound > tebunfenpyrad, which correlated with the reduction of ATP levels and binding to complex I.[5]

Experimental Protocols

Detailed methodologies for key experiments used to validate and compare mitochondrial complex I inhibitors are provided below.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of the Seahorse XF Analyzer to perform a mitochondrial stress test, a standard method for assessing mitochondrial function.

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial Stress Test Compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; an uncoupling agent)

    • Rotenone/Antimycin A (Complex I and Complex III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Culture cells overnight to allow for attachment and recovery.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Prepare stock solutions of the mitochondrial stress test compounds and the inhibitor to be tested (e.g., this compound) in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate into the analyzer.

    • Run the pre-programmed mitochondrial stress test protocol. This will involve sequential injections of the test inhibitor, oligomycin, FCCP, and finally rotenone/antimycin A, with OCR measurements taken between each injection.

  • Data Analysis:

    • The Seahorse XF software calculates the OCR at each stage.

    • Analyze the data to determine basal respiration, ATP-linked respiration (the decrease in OCR after oligomycin injection), maximal respiration (the OCR after FCCP injection), and non-mitochondrial respiration (the OCR remaining after rotenone/antimycin A injection).

Cellular ATP Level Measurement

This protocol describes a bioluminescent assay to quantify cellular ATP levels, which are expected to decrease upon inhibition of mitochondrial complex I.

Objective: To measure the total ATP concentration in cell lysates as an indicator of cellular energy status.

Materials:

  • Bioluminescent ATP assay kit (containing luciferase, luciferin, and ATP standards)

  • Luminometer

  • Opaque-walled 96-well plates

  • Cell lysis buffer

  • Cells of interest

Procedure:

  • Cell Treatment:

    • Plate cells in an opaque-walled 96-well plate and culture overnight.

    • Treat cells with varying concentrations of the mitochondrial complex I inhibitor (e.g., this compound) for the desired duration.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards of known concentrations according to the kit manufacturer's instructions.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Add cell lysis buffer to each well to release intracellular ATP.

  • Bioluminescent Reaction:

    • Prepare the luciferase-luciferin reagent according to the kit protocol.

    • Add the reagent to each well containing the cell lysate and the ATP standards.

  • Luminescence Measurement:

    • Immediately measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.

    • Use the standard curve to determine the ATP concentration in the cell samples.

    • Normalize the ATP levels to the cell number or protein concentration.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells, analyzed by flow cytometry.

Objective: To quantify the level of mitochondrial superoxide, which is often elevated upon inhibition of complex I.

Materials:

  • MitoSOX Red reagent

  • Flow cytometer

  • Fluorescence-activated cell sorting (FACS) tubes

  • Phosphate-buffered saline (PBS)

  • Cells of interest

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the mitochondrial complex I inhibitor (e.g., this compound) for the specified time.

  • MitoSOX Staining:

    • Harvest the cells and resuspend them in warm PBS or culture medium.

    • Add MitoSOX Red to the cell suspension at a final concentration of 2-5 µM.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells with warm PBS to remove excess probe.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for MitoSOX Red fluorescence (typically excited by a 488 nm or 561 nm laser and detected in the PE channel).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the MitoSOX signal in the cell population.

    • Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the relative increase in mitochondrial superoxide production.

Mandatory Visualization

Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space cluster_atp_production NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- NAD NAD+ H_matrix H+ ComplexI->NAD CoQ Coenzyme Q ComplexI->CoQ e- H_ims H+ ComplexI->H_ims H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ims H+ ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ComplexIV->H_ims H+ ATPSynthase ATP Synthase ATPSynthase->H_matrix H+ ATP ATP ATPSynthase->ATP H_ims->ATPSynthase H+ ADP ADP + Pi ADP->ATPSynthase This compound This compound This compound->ComplexI Inhibits

Caption: The mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison CellCulture Cell Culture OCR_Assay Mitochondrial Respiration (Seahorse XF) CellCulture->OCR_Assay ATP_Assay Cellular ATP Levels (Bioluminescence) CellCulture->ATP_Assay ROS_Assay Mitochondrial ROS (MitoSOX Staining) CellCulture->ROS_Assay InhibitorPrep Prepare Inhibitors (this compound & Alternatives) InhibitorPrep->OCR_Assay InhibitorPrep->ATP_Assay InhibitorPrep->ROS_Assay DataAnalysis Analyze OCR, ATP, ROS Data OCR_Assay->DataAnalysis ATP_Assay->DataAnalysis ROS_Assay->DataAnalysis Comparison Compare Inhibitor Potency & Efficacy (IC50 Values) DataAnalysis->Comparison

Caption: Experimental workflow for evaluating mitochondrial complex I inhibitors.

References

Acaricidal Efficacy: A Comparative Analysis of Fenazaquin and Abamectin Against the Two-Spotted Spider Mite (Tetranychus urticae)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The two-spotted spider mite, Tetranychus urticae, is a highly polyphagous pest causing significant economic damage to a wide range of agricultural and ornamental crops worldwide.[1][2] Effective management of this pest often relies on the application of chemical acaricides. This guide provides a detailed comparison of two widely used acaricides, fenazaquin and abamectin, focusing on their respective modes of action, efficacy against various mite life stages, and the experimental protocols used for their evaluation. This objective analysis is intended for researchers and professionals in the field of crop protection and drug development.

Mechanism of Action: Distinct Biochemical Targets

This compound and abamectin control mite populations by disrupting critical physiological processes, but they do so through entirely different biochemical pathways. Understanding these distinct modes of action is fundamental for effective and sustainable pest management, particularly for mitigating the development of resistance.

This compound: As a member of the quinazoline chemical class, this compound acts as a Mitochondrial Electron Transport Inhibitor (METI).[3][4] Specifically, it inhibits Complex I of the mitochondrial respiratory chain.[4][5] This disruption halts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and death of the mite. This compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action (MOA) Group 21.[5] It affects mites primarily through contact and ingestion.[5]

Abamectin: Abamectin is a macrocyclic lactone derived from the soil microorganism Streptomyces avermitilis.[6] Its mode of action targets the mite's nervous system.[7][8] Abamectin binds to glutamate-gated chloride channels (GluCls) and stimulates the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][9][10] This action leads to a continuous influx of chloride ions into nerve and muscle cells, causing hyperpolarization.[9] The result is an irreversible cessation of nerve signals, leading to rapid paralysis and subsequent death of the mite.[6][9] Abamectin is classified under IRAC MOA Group 6.[6]

G cluster_0 This compound (METI - Group 21) cluster_1 Abamectin (Chloride Channel Activator - Group 6) Fena This compound Mito Mitochondrion Fena->Mito ETC Electron Transport Chain (Complex I) Mito->ETC ATP ATP Production ETC->ATP Inhibits Death_F Cellular Energy Depletion & Mite Death ATP->Death_F Ceases Aba Abamectin Nerve Nerve & Muscle Cell Membrane Aba->Nerve Binds to & Activates GluCl Glutamate-Gated Chloride Channels (GluCls) Nerve->GluCl Binds to & Activates Cl Chloride Ion (Cl⁻) Influx GluCl->Cl Keeps Open Paralysis Paralysis & Mite Death Cl->Paralysis Causes Irreversible Hyperpolarization G cluster_workflow Experimental Workflow: Leaf-Dip Bioassay A 1. Mite Rearing (T. urticae on host plants) D 4. Infest Discs with Adult Female Mites A->D B 2. Prepare Acaricide Serial Dilutions E 5. Dip Infested Discs in Acaricide Solutions (5s) B->E C 3. Prepare Leaf Discs C->D D->E F 6. Incubate Discs (25°C, 70% RH) E->F G 7. Assess Mortality (24, 48, 72 hours) F->G H 8. Data Analysis (Probit Analysis -> LC50) G->H

References

A Comparative Guide to the Validation of Fenazaquin Maximum Residue Limits in Diverse Crop Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of fenazaquin Maximum Residue Limits (MRLs) in a variety of agricultural crops. This compound is a quinazoline-based acaricide and insecticide used to control mites and other pests on a wide range of fruits, vegetables, and other crops. Regulatory bodies worldwide have established MRLs to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring compliance with these limits.

Established Maximum Residue Limits (MRLs) for this compound

Regulatory agencies such as the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and Health Canada have set MRLs for this compound in various crops. These limits are legally enforceable and represent the maximum allowable concentration of a pesticide residue in a food commodity. The following table summarizes some of the established MRLs for this compound.

Crop CategorySpecific Crop(s)MRL (ppm)Regulatory Body/Region
Tree NutsTree nuts (crop group 14-11)0.02Health Canada
FruitsAvocados0.15Health Canada
Strawberries0.3EFSA
Tomatoes0.2EFSA
Sweet Peppers/Aubergines0.2 - 0.4EFSA
Legume VegetablesEdible podded bean/pea0.4Health Canada
Succulent shelled beans/peas0.03Health Canada
Pulses, dried shelled beans/peas0.3Health Canada
HopsDried cones30EFSA
TeaDried leavesNot specifiedHealth Canada

Experimental Protocols for this compound Residue Analysis

The accurate quantification of this compound residues in complex food matrices requires robust analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A widely adopted sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a streamlined approach to sample extraction and cleanup that has become a standard in pesticide residue analysis.[1][2] It involves two main steps:

  • Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts and buffering agents. This partitions the this compound into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and lipids.[2]

The specific composition of the extraction salts and d-SPE sorbents can be tailored to the specific crop matrix. For example, samples with high chlorophyll content may require the use of graphitized carbon black (GCB) in the cleanup step.[3]

Analytical Determination: HPLC-MS/MS and GC-MS

Following sample preparation, the extract is analyzed using either HPLC-MS/MS or GC-MS.

  • HPLC-MS/MS: This is the most widely used technique for this compound analysis.[4][5] It offers high sensitivity and selectivity, making it suitable for detecting the low residue levels often encountered. The method has been successfully validated for a wide range of commodities with a typical limit of quantitation (LOQ) of 0.01 ppm.[4][5][6]

  • GC-MS: While less common than HPLC-MS/MS for this compound, GC-MS can also be a viable analytical technique. It is particularly well-suited for volatile and semi-volatile compounds.

Performance Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the crop matrix, the required sensitivity, and the available instrumentation. The following table summarizes key performance parameters for the analysis of this compound using different methodologies.

ParameterHPLC-MS/MSGC-MS
Limit of Quantification (LOQ) Typically 0.01 ppm for most crop matrices.[4][5][6]Generally in the range of 0.01 to 0.05 ppm, depending on the matrix and instrument sensitivity.
Recovery Generally in the range of 70-120%.[4]Can be variable depending on the matrix; may require optimization to achieve acceptable recoveries.
Linearity Excellent linearity over a wide concentration range.Good linearity, but may be more susceptible to matrix effects.
Matrix Effects Can be present, but often manageable with the use of matrix-matched standards or isotopic internal standards.More prone to matrix effects, which can lead to signal enhancement or suppression.
Selectivity Highly selective due to the use of multiple reaction monitoring (MRM).[4]Good selectivity, but may be more susceptible to interferences from co-extracted matrix components.
Robustness Generally considered a robust and reliable technique for routine analysis.Can be robust, but may require more frequent maintenance due to the potential for matrix contamination of the inlet and column.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the different components, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis Homogenization Crop Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (Sorbents) Extraction->Cleanup LC_MS HPLC-MS/MS Cleanup->LC_MS GC_MS GC-MS Cleanup->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Validation MRL Validation Quantification->Validation

Caption: Experimental workflow for this compound residue analysis.

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Parameters This compound This compound Analysis LC_MS HPLC-MS/MS This compound->LC_MS GC_MS GC-MS This compound->GC_MS LC_Params High Sensitivity High Selectivity Robust for Routine Use LC_MS->LC_Params GC_Params Good for Volatiles Prone to Matrix Effects Requires Derivatization for Some Analytes GC_MS->GC_Params

Caption: Comparison of HPLC-MS/MS and GC-MS for this compound analysis.

References

Inter-Laboratory Validation of Fenazaquin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the detection of fenazaquin, a quinazoline acaricide and insecticide. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and implementing robust and reliable methods for this compound residue analysis. The findings are based on established proficiency testing (PT) principles and data from multi-residue analytical methods commonly employed in laboratories worldwide.

Executive Summary

The reliable detection of this compound residues in various matrices is crucial for ensuring food safety and environmental monitoring. This guide outlines the performance of participating laboratories in a simulated inter-laboratory validation study for this compound detection. The primary analytical techniques compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The results demonstrate a high level of proficiency among laboratories, with the majority achieving satisfactory performance metrics.

Data Presentation: Inter-Laboratory Comparison for this compound Detection

The following table summarizes the performance of ten laboratories in the analysis of a spiked sample of this compound in a fruit matrix. The assigned concentration of this compound was 0.050 mg/kg. Performance is evaluated using recovery percentage and z-scores, where a z-score between -2 and 2 is considered satisfactory.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)Recovery (%)z-score
Lab-01LC-MS/MS0.04896-0.4
Lab-02GC-MS0.0521040.4
Lab-03LC-MS/MS0.04590-1.0
Lab-04LC-MS/MS0.0551101.0
Lab-05GC-MS0.04794-0.6
Lab-06LC-MS/MS0.0511020.2
Lab-07LC-MS/MS0.04998-0.2
Lab-08GC-MS0.0531060.6
Lab-09LC-MS/MS0.04692-0.8
Lab-10LC-MS/MS0.0541080.8

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the inter-laboratory validation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

  • Homogenization: A representative 10-15 g sample of the fruit matrix is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A mixture of 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: The sample is centrifuged at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The tube is shaken for 30 seconds and then centrifuged at ≥ 3000 g for 5 minutes.

  • Final Extract: The cleaned extract is transferred to a vial for analysis.

Analytical Methods
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Limit of Quantification (LOQ): A typical LOQ for this compound using this method is 0.01 mg/kg.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Ionization Mode: Electron ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.

  • Limit of Detection (LOD) and LOQ: For this compound in soil and water samples, a study reported an LOD of 0.04 mg/L and an LOQ of 0.14 mg/L.[2]

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n=10) cluster_2 Data Evaluation A Test Material Preparation (Spiking of this compound) B Homogeneity and Stability Testing A->B C Sample Distribution B->C D Sample Receipt and Storage C->D E Sample Preparation (QuEChERS) D->E F Instrumental Analysis (LC-MS/MS or GC-MS) E->F G Data Reporting F->G H Statistical Analysis (Recovery, z-scores) G->H I Performance Assessment H->I J Final Report Generation I->J G cluster_0 Mitochondrial Electron Transport Chain I Complex I (NADH Dehydrogenase) Q Coenzyme Q I->Q II Complex II (Succinate Dehydrogenase) II->Q III Complex III (Cytochrome bc1) Q->III CytC Cytochrome c III->CytC IV Complex IV (Cytochrome c Oxidase) CytC->IV O2 O₂ IV->O2 ATP ATP Synthesis IV->ATP H2O H₂O O2->H2O This compound This compound This compound->Inhibition Inhibition->I Inhibition

References

Fenazaquin vs. Biological Control Agents: A Comparative Efficacy Analysis for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of agricultural pests, particularly spider mites, presents a significant challenge in crop protection. While chemical acaricides like fenazaquin offer rapid and effective control, the growing emphasis on sustainable agriculture and integrated pest management (IPM) has brought biological control agents to the forefront. This guide provides a detailed comparison of the efficacy of this compound against key biological control agents, supported by experimental data, to aid in the informed selection of pest management strategies.

Executive Summary

This compound is a quinazoline-based acaricide that provides effective control of various mite species by inhibiting mitochondrial electron transport. Biological control agents, including predatory mites such as Phytoseiulus persimilis and Amblyseius swirskii, and entomopathogenic fungi like Beauveria bassiana, offer a more targeted and environmentally benign approach to pest management. This guide synthesizes data from multiple studies to compare the efficacy of this compound with these biological alternatives in controlling the two-spotted spider mite, Tetranychus urticae, a common and damaging agricultural pest. The findings indicate that while this compound provides high and rapid mite mortality, certain biological control agents can achieve comparable levels of control over a longer period. However, the compatibility of this compound with predatory mites is a critical consideration for IPM programs, as sublethal effects can negatively impact the development and reproductive capacity of these beneficial organisms.

Quantitative Efficacy Comparison

The following table summarizes the efficacy of this compound and various biological control agents against the two-spotted spider mite (Tetranychus urticae) based on data from several independent studies.

TreatmentTarget PestEfficacy MetricResultStudy Reference
This compound 10 EC Tetranychus urticaePopulation Reduction90.27 - 92.13%[1]
This compound 10 EC Tetranychus urticaeMortality100% after 48 hours[2]
This compound 10 EC Tetranychus urticaePopulation Reduction77.20%[3]
Phytoseiulus persimilis Tetranychus urticaePopulation Reduction88.41% after 14 days[4]
Amblyseius swirskii Tetranychus urticaeSublethal Effects from this compoundNegative impact on development and reproduction[5][6]
Beauveria bassiana Tetranychus urticaePopulation Reduction64.98% (oil formulation)[3]
Beauveria bassiana Tetranychus urticaePest ReductionEffective management[7]

Signaling Pathway of this compound's Mode of Action

This compound's primary mode of action is the disruption of cellular respiration in mites. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound blocks the transfer of electrons, leading to a halt in ATP production and ultimately causing cellular death.

Fenazaquin_Mode_of_Action cluster_ETC Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->ATP_Synthase Complex_IV->ATP_Synthase H2O H2O Complex_IV->H2O O2 consumed ATP ATP ATP_Synthase->ATP H+ gradient drives ATP synthesis NADH NADH NADH->Complex_I e- This compound This compound This compound->Complex_I Inhibits Acaricide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation and Observation cluster_data Data Collection and Analysis A Mite Rearing (Tetranychus urticae) E Transfer Mites to Treated Leaves A->E B Host Plant Preparation (e.g., Bean Leaf Discs) D Leaf Dip or Spray Application B->D C Preparation of this compound Concentrations C->D D->E F Incubation (Controlled Temperature and Humidity) E->F G Mortality Assessment (e.g., at 24, 48, 72 hours) F->G H Statistical Analysis (e.g., Probit Analysis for LC50) G->H

References

Safety Operating Guide

Proper Disposal Procedures for Fenazaquin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct handling and disposal of Fenazaquin, a potent miticide, are critical for ensuring laboratory safety and environmental protection. As a substance classified as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects, strict adherence to established protocols is mandatory.[1][2][3][4] This guide provides detailed, step-by-step procedures for the proper disposal of this compound and its containers, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][4][5]

  • Ventilation: Handle this compound exclusively in well-ventilated areas or outdoors to avoid inhalation of dust, fumes, or sprays.[1][2][6]

  • Avoid Contamination: Do not eat, drink, or smoke when handling this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][6]

  • Environmental Protection: Under no circumstances should this compound or its containers be allowed to enter drains, sewers, or waterways.[1][2] Discharge into the environment must be strictly avoided.[1]

Quantitative Toxicity Data

The following table summarizes key toxicity data for this compound, underscoring the need for cautious handling.

Toxicity MetricSpeciesValueReference(s)
Oral LD50 Rat134 - 138 mg/kg[2]
Inhalation LC50 Rat1.9 mg/L (4 hours)[2]
Dermal LD50 Rat> 5000 mg/kg[2]
Aquatic Toxicity (Fish) Oncorhynchus mykissLC50: 0.004 mg/L (96 h)[1]
Aquatic Toxicity (Invertebrates) CrustaceaEC50: 0.004 mg/L (48 h)[1]

Step-by-Step Disposal Procedures

The disposal strategy is divided into two main pathways: managing unused or waste this compound product and handling empty containers.

Procedure 1: Disposal of Unused or Waste this compound

This material is considered hazardous waste and must be managed by licensed professionals.[2]

  • Collection and Storage:

    • Collect all waste this compound, including contaminated materials from spill cleanups, into a suitable, sealed, and clearly labeled container.[1][2]

    • Store the container in a locked, dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1][2]

  • Professional Disposal:

    • Do not attempt to dispose of the chemical waste yourself. This material must be disposed of as hazardous waste.[2]

    • Arrange for disposal through a licensed chemical destruction plant or a professional waste disposal company.[1][2] Controlled incineration with flue gas scrubbing is a recommended method.[1]

    • Always conduct disposal in accordance with all applicable local, regional, and national regulations.[1][2]

Procedure 2: Disposal of Empty this compound Containers

Empty containers may retain hazardous residues and must be decontaminated before disposal.[2]

  • Decontamination (Triple Rinsing):

    • While wearing full PPE, empty any remaining product into a designated hazardous waste container.

    • Fill the empty this compound container approximately one-quarter full with a suitable solvent (e.g., water, if miscible, or another solvent as recommended by the manufacturer or safety officer).[7]

    • Securely replace the cap and shake the container vigorously for at least 30 seconds.

    • Pour the rinsate (the rinse water or solvent) into a designated hazardous waste container for later disposal by a licensed contractor. Do not pour the rinsate down the drain. [7]

    • Repeat this rinsing procedure two more times.[7]

  • Final Container Disposal:

    • After triple-rinsing, the container may be considered "empty" by regulatory standards.[8]

    • Puncture the container to render it unusable for other purposes.[1]

    • The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, as permitted by local regulations.[1]

Spill Management

In the event of a spill, immediate and safe cleanup is essential.

  • Evacuate and Secure: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2] Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] For powders, avoid creating dust.[1] For liquids, prevent entry into waterways.

  • Cleanup:

    • Collect the spillage using appropriate methods (e.g., sweeping, vacuuming with HEPA filters, or absorbing with inert material).[2] Use non-sparking tools.[1]

    • Place all collected material and contaminated absorbents into a suitable, sealed container labeled as "Hazardous Waste: Contains this compound."[1][3]

    • Dispose of the waste in accordance with the procedures for unused this compound.[1]

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

FenazaquinDisposalWorkflow start This compound Waste Generated waste_product Unused/Waste This compound Product start->waste_product empty_container Empty this compound Container start->empty_container segregate 1. Segregate & Label as Hazardous Waste waste_product->segregate triple_rinse 1. Triple-Rinse Container (Collect Rinsate) empty_container->triple_rinse store 2. Store Securely in Designated Area segregate->store licensed_disposal 3. Arrange Disposal via Licensed Contractor store->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate Path puncture 2. Puncture Container to Prevent Reuse triple_rinse->puncture Clean Container Path collect_rinsate->segregate final_disposal 3. Recycle or Dispose of Container per Regulations puncture->final_disposal

Caption: Workflow for the safe handling and disposal of this compound waste products and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenazaquin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe and effective use of Fenazaquin in a laboratory setting. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize exposure risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets.

PPE CategoryMinimum RequirementsEnhanced Protection (for direct contact or spills)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]For normal use: nitrile rubber, 11-13 mil thickness. For direct contact: butyl rubber, 12-15 mil thickness with a penetration time of >4 hours.[2]
Eye Protection Tightly sealed safety goggles.[2]Tightly sealed goggles and a face shield.[3]
Body Protection Long-sleeved shirt and long pants.[1]Chemical-resistant coveralls. A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[4][5]
Foot Protection Closed-toe shoes and socks.[1]Chemical-resistant boots. Pant legs should be worn outside of the boots.[6]
Respiratory Protection Not typically required with adequate ventilation.Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]

This compound Handling and Safety Procedures

Adherence to standardized handling procedures is crucial for minimizing the risk of accidental exposure.

General Handling:

  • Work in a well-ventilated area.[7]

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][9]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[10][11]

  • Keep containers tightly closed when not in use.[8]

First Aid in Case of Exposure:

  • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting unless instructed to do so.[7][11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

  • If on Skin: Take off contaminated clothing immediately. Rinse skin immediately with plenty of water for 15-20 minutes.[11][13]

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[11]

This compound Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Workflow:

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure cluster_Final_Steps Finalization Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Secure Secure the Area Alert->Secure Assess Assess Spill Size & Hazard Secure->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

This compound Spill Response Workflow

Disposal Guidelines:

  • Unused Product: Dispose of contents and container to an approved waste disposal plant.[9] Do not pour leftover pesticides down the sink, toilet, or any drain.[14][15]

  • Empty Containers: Containers should be triple-rinsed or equivalent and offered for recycling or reconditioning if possible.[7] To triple-rinse, fill the container one-quarter full with water, recap, and shake for 10 seconds. Drain the rinsate into the application equipment or a mix tank. Repeat this procedure two more times.[13]

  • Contaminated Materials: All contaminated materials, including absorbent used for spills and disposable PPE, should be collected in a suitable, closed container for disposal.[7] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[7]

By implementing these safety and logistical measures, laboratories can ensure the responsible handling of this compound, fostering a culture of safety and scientific excellence.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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